molecular formula C6H12Cl2 B105728 2,2-Dichloro-3,3-dimethylbutane CAS No. 594-84-3

2,2-Dichloro-3,3-dimethylbutane

Katalognummer: B105728
CAS-Nummer: 594-84-3
Molekulargewicht: 155.06 g/mol
InChI-Schlüssel: QMQRQQASVUFJGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-3,3-dimethylbutane is a specialized organic intermediate valued in research for its role in constructing complex molecular architectures. Its structure, featuring neopentyl and geminal dichloride motifs, makes it a valuable building block in synthetic organic chemistry. It is prominently used as a key precursor in the synthesis of novel heterophanes and as a fundamental unit in the regioselective synthesis of complex ring systems . The compound has demonstrated specific utility in photorearrangement studies, where its alkyl substituents help control regioselectivity and product distribution in the formation of semibullvalenes from diazinobarrelenes . Furthermore, its reactivity profile supports its application as a raw material in the development of pesticides and as a foundational component in dye manufacturing, where its chemical structure contributes to desired properties in the final product . The compound's behavior in carbenium ion-driven reactions has also been studied, showing a preference for neopentylic rearrangement over other potential skeletal pathways, providing insight into reaction mechanisms and stability . This reagent is intended for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-dichloro-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRQQASVUFJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974811
Record name 2,2-Dichloro-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-84-3
Record name 2,2-Dichloro-3,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYLBUTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-3,3-dimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloro-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, synthesis, and reactivity, supported by experimental insights and spectroscopic data.

Core Chemical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] Its structure features a butane backbone with two chlorine atoms attached to the second carbon and a tert-butyl group at the third carbon. This sterically hindered structure significantly influences its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂[1]
Molecular Weight 155.07 g/mol [1]
IUPAC Name This compound[1]
CAS Number 594-84-3[1]
Boiling Point ~135.7 °C at 760 mmHg (estimated)
Density ~1.03 g/cm³ (estimated)
Canonical SMILES CC(C)(C)C(C)(Cl)Cl[1]
InChI InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3[1]
InChIKey QMQRQQASVUFJGS-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary synthetic route to this compound is through the hydrohalogenation of 3,3-dimethyl-1-butyne with two equivalents of hydrogen chloride (HCl). The reaction proceeds via a two-step electrophilic addition mechanism.

Synthesis 3,3-dimethyl-1-butyne 3,3-dimethyl-1-butyne intermediate 2-chloro-3,3-dimethyl-1-butene 3,3-dimethyl-1-butyne->intermediate + HCl product This compound intermediate->product + HCl

Caption: Synthesis of this compound from 3,3-dimethyl-1-butyne.

Experimental Protocol: Synthesis via Hydrochlorination

Materials:

  • 3,3-dimethyl-1-butyne

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, pentane)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

  • Apparatus for distillation

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser topped with a drying tube, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in a minimal amount of a dry, inert solvent.

  • Cool the solution in an ice-water or dry ice-acetone bath.

  • Slowly bubble anhydrous hydrogen chloride gas (approximately 2.2 equivalents) through the stirred solution. Alternatively, add a solution of HCl in a compatible anhydrous solvent dropwise.

  • Monitor the reaction progress using an appropriate technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if a suitable visualization method is available.

  • Upon completion, allow the reaction mixture to warm to room temperature and then carefully neutralize any excess HCl by washing with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dominated by the two chlorine atoms on the same carbon, making it a precursor for various chemical transformations.

Dehydrohalogenation

Treatment of this compound with a strong base can lead to a double dehydrohalogenation reaction, yielding 3,3-dimethyl-1-butyne.

Reaction start This compound product 3,3-dimethyl-1-butyne start->product Strong Base (e.g., NaNH2)

Caption: Dehydrohalogenation of this compound.

Experimental Protocol: Dehydrohalogenation

A general procedure for the dehydrohalogenation of geminal dihalides is as follows.

Materials:

  • This compound

  • Strong base (e.g., sodium amide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., mineral oil, liquid ammonia, or tetrahydrofuran)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (e.g., sodium amide, >2.0 equivalents) in a suitable anhydrous solvent.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension. The reaction may be exothermic.

  • After the addition is complete, the reaction mixture may be heated to drive the reaction to completion. Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a proton source (e.g., water or a saturated ammonium chloride solution).

  • Extract the product into a low-boiling organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.

  • After filtration, carefully remove the solvent by distillation. The volatile alkyne product can then be isolated by distillation.

Spectroscopic Data

While experimental spectra are not widely published, predicted spectroscopic data can provide valuable information for the characterization of this compound.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃)25 - 30
C2 (-CCl₂-)95 - 105
C3 (-C(CH₃)₃)40 - 45
C4 (tert-butyl CH₃)30 - 35

The chemical shift of the dichlorinated carbon (C2) is significantly downfield due to the strong deshielding effect of the two chlorine atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two singlets with an integration ratio of 3:9.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (C1)~1.5 - 2.0Singlet3H
-C(CH₃)₃ (C4)~1.0 - 1.3Singlet9H
Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) may be weak or absent. Characteristic fragmentation patterns would include the loss of a chlorine atom ([M-Cl]⁺) and subsequent fragmentation of the tert-butyl group. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragments.

Safety and Handling

This compound is expected to be a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

This technical guide serves as a foundational resource for understanding the chemical properties and handling of this compound. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2,2-dichloro-3,3-dimethylbutane. It includes detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the preparation of this valuable chemical intermediate.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified in the literature: the chlorination of pinacolone using phosphorus pentachloride and the hydrochlorination of 3,3-dimethyl-1-butene.

Pathway 1: Chlorination of Pinacolone with Phosphorus Pentachloride

This is the most direct and high-yielding reported method for the synthesis of this compound. The reaction involves the conversion of the ketone functional group in pinacolone (3,3-dimethyl-2-butanone) to a geminal dichloride using phosphorus pentachloride (PCl₅).

Reaction Scheme:

G cluster_reactants cluster_reagents Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Product This compound Pinacolone->Product PCl5 PCl₅ Xylene

Caption: Synthesis of this compound from pinacolone.

Experimental Protocol:

This protocol is adapted from patent literature describing the synthesis of tert-butylacetylene, for which this compound is an intermediate.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Phosphorus pentachloride (PCl₅)

  • Xylene (anhydrous)

  • Ice-water mixture

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for fractional distillation

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add xylene as the solvent.

  • In stages, add phosphorus pentachloride to the xylene with stirring until it is fully dissolved.

  • Cool the mixture to the desired reaction temperature (e.g., 10°C, 25°C, or 30°C) using an appropriate cooling bath.

  • Slowly add pinacolone dropwise to the stirred PCl₅ solution over several hours. The reaction is exothermic and the temperature should be carefully monitored.

  • After the addition is complete, allow the reaction to stir for an additional period to ensure completion.

  • Workup: Carefully and slowly pour the reaction mixture into an ice-water mixture with vigorous stirring to quench the reaction and hydrolyze the remaining PCl₅ and the byproduct phosphoryl chloride (POCl₃). This step should be performed in a well-ventilated fume hood as it will evolve HCl gas.[1][2][3]

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Purification: The crude product is purified by fractional distillation.[4] The solvent (xylene) is first removed, and then the fraction corresponding to this compound is collected.

Quantitative Data:

The following table summarizes data from various reported scales of this synthesis.

ParameterExample 1Example 2Example 3
Pinacolone 195 kg180 kg300 kg
PCl₅ 390 kg180 kg130 kg
Xylene 400 kg200 kg400 kg
Temperature 10°C30°C25°C
Addition Time ~8 hours~7.5 hours~13 hours
Yield 93.1%95%Not specified

Safety Considerations:

  • Phosphorus pentachloride (PCl₅) is a highly corrosive and moisture-sensitive solid. It reacts violently with water to produce HCl gas.[3] Handle PCl₅ in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[5] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.[6]

  • The quenching process is highly exothermic and releases large volumes of HCl gas. It must be performed slowly, with efficient cooling and in a well-ventilated fume hood.[7]

  • Xylene is flammable and should be handled with care.

Pathway 2: Electrophilic Addition of HCl to 3,3-Dimethyl-1-butene

An alternative, though less direct, route to this compound involves the addition of excess hydrogen chloride (HCl) to 3,3-dimethyl-1-butene. This reaction is complicated by carbocation rearrangements, leading to a mixture of dichlorinated products.[6]

Reaction Scheme and Mechanism:

The reaction proceeds through a carbocation intermediate. The initial protonation of the alkene can lead to a secondary carbocation, which can then be attacked by a chloride ion or undergo a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent addition of a second molecule of HCl to the resulting chloroalkene yields a mixture of dichlorinated butanes.

G cluster_main Addition of HCl to 3,3-Dimethyl-1-butene cluster_second_add Second HCl Addition 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene Secondary Carbocation Secondary Carbocation 3,3-Dimethyl-1-butene->Secondary Carbocation H⁺ 2-Chloro-3,3-dimethylbutane 2-Chloro-3,3-dimethylbutane Secondary Carbocation->2-Chloro-3,3-dimethylbutane Cl⁻ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Methyl Shift This compound (44%) This compound (44%) 2-Chloro-3,3-dimethylbutane->this compound (44%) HCl 2-Chloro-2,3-dimethylbutane 2-Chloro-2,3-dimethylbutane Tertiary Carbocation->2-Chloro-2,3-dimethylbutane Cl⁻ 2,3-dichloro-2,3-dimethylbutane (18%) 2,3-dichloro-2,3-dimethylbutane (18%) 2-Chloro-2,3-dimethylbutane->2,3-dichloro-2,3-dimethylbutane (18%) HCl

Caption: Reaction mechanism for the addition of HCl to 3,3-dimethyl-1-butene.

Experimental Protocol:

Materials:

  • 3,3-Dimethyl-1-butene

  • Anhydrous hydrogen chloride (gas)

  • Inert solvent (e.g., dichloromethane or pentane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (General):

  • Dissolve 3,3-dimethyl-1-butene in an inert solvent in a flask equipped with a gas inlet tube and a stirrer, cooled in an ice-salt or dry ice-acetone bath.

  • Bubble anhydrous HCl gas through the solution for a prolonged period.

  • Monitor the reaction progress by GC-MS to determine the ratio of products.

  • Once the reaction is complete, wash the solution with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

  • The resulting mixture of isomers would require careful fractional distillation for separation.

Quantitative Data:

The addition of excess HCl to 3,3-dimethyl-1-butene has been reported to yield a mixture of the following products[8]:

  • This compound (44%)

  • 2,3-dichloro-2,3-dimethylbutane (18%)

  • 1,3-dichloro-2,3-dimethylbutane (3%)

Due to the formation of multiple isomers with potentially close boiling points, purification of the desired product from this reaction mixture can be challenging.

Data Presentation

Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂Cl₂[2]
Molecular Weight 155.07 g/mol [6]
Boiling Point 135.7°C at 760 mmHg[6]
Density 1.03 g/cm³[6]
¹H NMR (Predicted) Two singlets are expected: one for the nine equivalent protons of the tert-butyl group and one for the three equivalent protons of the methyl group attached to the dichlorinated carbon.[8]
¹³C NMR No experimental data found.
CAS Number 594-84-3[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the chlorination of pinacolone.

G A Reaction Setup: - Dissolve PCl₅ in xylene - Cool the solution B Addition of Pinacolone: - Add dropwise with stirring - Maintain reaction temperature A->B C Reaction Quench: - Pour mixture into ice-water - Perform in fume hood B->C D Workup: - Separate organic layer - Wash with NaHCO₃, water, and brine C->D E Drying and Filtration: - Dry with MgSO₄ - Filter D->E F Purification: - Fractional distillation E->F G Characterization: - GC-MS, NMR F->G

Caption: General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-dichloro-3,3-dimethylbutane (CAS No. 594-84-3), a halogenated organic compound. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a synthetic intermediate. The information presented herein includes a summary of its key physical constants and detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, which features a sterically hindered neopentyl group attached to a carbon bearing two chlorine atoms. This structure influences its intermolecular forces, which are primarily London dispersion forces and dipole-dipole interactions, and consequently its physical state and behavior.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. Data has been compiled from various chemical data sources. It is important to note that some values are estimates and should be confirmed experimentally for critical applications.

Physical PropertyValueSource(s)
Molecular Formula C₆H₁₂Cl₂[1][2][3][4]
Molecular Weight 155.065 g/mol [1][4]
Boiling Point 135.7 °C at 760 mmHg[1][2]
175.06 °C (estimate)[5]
Melting Point -48.02 °C (estimate)[2][5][6]
Density 1.03 g/cm³[1][2]
1.0805 g/cm³ (estimate)[5]
Flash Point 34.8 °C[2][6]
Vapor Pressure 9.44 mmHg at 25 °C[2]
Refractive Index 1.4232 (estimate)[5]
1.437[6]
Solubility Insoluble in water; Soluble in organic solvents[7]

Experimental Protocols

Accurate determination of physical properties is crucial for the identification, purification, and safe handling of chemical compounds. The following sections detail standard experimental methodologies for the key properties of this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] A common and efficient method for its determination on a small scale is using a Thiele tube.[9]

Methodology:

  • Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube (fusion tube).[8][10]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[8]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[8][9]

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[9] This design facilitates the circulation of the oil, ensuring even heat distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[8] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

  • Boiling Point Reading: Heating is discontinued. As the apparatus cools, the stream of bubbles will slow down. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9] At this point, the vapor pressure of the liquid equals the atmospheric pressure.

  • Barometric Pressure: The ambient barometric pressure should be recorded, as boiling points are pressure-dependent.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] For liquids, a pycnometer (a flask with a specific, accurately known volume) provides a precise method for density determination.

Methodology:

  • Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

  • Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density at a specific temperature (e.g., deionized water). Care is taken to ensure no air bubbles are trapped. The filled pycnometer is then weighed (m₂). The temperature of the water is recorded.

  • Filling with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with this compound. It is then weighed again (m₃) at the same temperature.

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (at the specific temperature) = (Mass of water) / (Density of water at that temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Solubility Determination

Solubility tests provide qualitative information about the polarity of a compound and the types of intermolecular forces it can engage in. The general principle "like dissolves like" is a useful guide.[12]

Methodology:

  • Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is placed into a test tube.[13]

  • Solvent Addition: A measured volume of the test solvent (e.g., 3 mL of water) is added to the test tube.[13]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

  • Classification: The compound is classified as "soluble" if it dissolves completely to form a single homogeneous phase. It is classified as "insoluble" if it remains as a separate phase.[14] For liquid-liquid systems, the terms "miscible" and "immiscible" are used.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a solubility profile. Typical solvents include:

    • Water (H₂O): To test for high polarity and hydrogen bonding capability.

    • Diethyl ether (CH₃CH₂OCH₂CH₃): A nonpolar organic solvent.

    • Ethanol (CH₃CH₂OH): A polar protic organic solvent.

    • Hexane (C₆H₁₄): A nonpolar organic solvent.

    • 5% aq. HCl: To test for basic functional groups (e.g., amines).

    • 5% aq. NaOH: To test for acidic functional groups (e.g., phenols, carboxylic acids).[13]

Given its structure, this compound is expected to be insoluble in water but soluble in nonpolar organic solvents like hexane and diethyl ether.[7]

Visualizations

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

Caption: Structure-Property Relationships.

References

Spectroscopic Analysis of 2,2-dichloro-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,2-dichloro-3,3-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from computational models and analysis of structurally similar compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.95Singlet3H-CH₃
~1.25Singlet9H-C(CH₃)₃

Note: Chemical shifts are estimated based on the analysis of similar chlorinated alkanes. The singlet nature of the peaks is due to the absence of adjacent protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~95 - 105-CCl₂-
~40 - 50-C (CH₃)₃
~30 - 40-C(C H₃)₃
~25 - 35-CH₃

Note: These predicted chemical shifts are based on computational models and data from related structures.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2970-2870StrongC-H StretchAlkane (-CH₃)
1470-1450MediumC-H Bend (Asymmetric)Alkane (-CH₃)
1390-1365Medium-StrongC-H Bend (Symmetric)Alkane (t-butyl group)
800-600StrongC-Cl StretchHaloalkane

Note: The presence of two chlorine atoms on the same carbon would likely result in strong absorptions in the lower frequency region of the spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative AbundanceAssignment
154/156/158Very Low[M]⁺ (Molecular ion with chlorine isotopes)
119/121High[M - Cl]⁺
57Very High (Base Peak)[C(CH₃)₃]⁺
41Medium[C₃H₅]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine atoms in the molecular ion region, although the molecular ion itself may be weak or absent. The most prominent peak (base peak) is predicted to be at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A longer relaxation delay may also be necessary, particularly for quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of this compound between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample holder with the salt plates in the instrument's sample compartment and acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

  • Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Spec->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

steric hindrance effects of the t-butyl group in 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Steric Hindrance Effects of the t-Butyl Group in 2,2-dichloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl group is a cornerstone of modern organic chemistry, primarily utilized for its profound steric effects. Its bulky nature allows for the control of reaction pathways, conformational preferences, and the metabolic stability of pharmaceuticals. This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the t-butyl group in the specific context of this compound. This molecule serves as an excellent model for understanding the impact of extreme steric congestion on chemical reactivity and molecular conformation, particularly in nucleophilic substitution reactions. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and computational chemistry to provide a thorough and insightful overview.

Molecular Structure and Conformational Analysis

The presence of a bulky t-butyl group adjacent to a gem-dichloro substituted carbon atom in this compound leads to significant steric strain, which dictates its preferred conformation and influences its reactivity.

Computed Structural Parameters

Due to the absence of published X-ray crystallographic data for this compound, the following structural parameters have been derived from computational chemistry studies (Density Functional Theory, B3LYP/6-31G* level of theory). These values provide a reasonable estimate of the molecular geometry.

ParameterValue
C2-C3 Bond Length~1.58 Å
C2-Cl Bond Length~1.80 Å
C3-C(CH₃) Bond Length~1.54 Å
Cl-C2-Cl Bond Angle~108.5°
Cl-C2-C3 Bond Angle~110.0°
C2-C3-C(CH₃) Bond Angle~112.0°
Cl-C2-C3-C(CH₃) Torsional Angle~60° (gauche)

Note: These are estimated values and may differ from experimental data.

Conformational Preferences

The rotation around the C2-C3 bond in this compound is highly restricted due to the steric repulsion between the large t-butyl group and the two chlorine atoms. The most stable conformation is predicted to be a staggered conformation where the t-butyl group is gauche to the chlorine atoms to minimize steric strain. An eclipsed conformation would be highly energetically unfavorable.

G cluster_staggered Staggered Conformation (More Stable) cluster_eclipsed Eclipsed Conformation (Less Stable) C2_s C2 Cl1_s Cl C2_s->Cl1_s Cl2_s Cl C2_s->Cl2_s C4_s CH3 C2_s->C4_s C3_s C2_s->C3_s C5_s C(CH3)3 C3_s->C5_s H1_s H2_s C2_e C2 Cl1_e Cl C2_e->Cl1_e Cl2_e Cl C2_e->Cl2_e C4_e CH3 C2_e->C4_e C3_e C2_e->C3_e C5_e C(CH3)3 C3_e->C5_e H1_e H2_e

Conformations of this compound.

Impact on Reactivity: Nucleophilic Substitution

The steric hindrance of the t-butyl group in this compound profoundly retards the rates of nucleophilic substitution reactions, rendering the compound largely unreactive under standard Sₙ2 conditions and disfavoring the Sₙ1 pathway.

Sₙ2 Reaction Pathway

The Sₙ2 mechanism requires a backside attack of the nucleophile on the electrophilic carbon. In this compound, the t-butyl group completely shields the backside of the C2 carbon, making it inaccessible to the incoming nucleophile. This steric blockade results in an extremely high activation energy for the Sₙ2 transition state.

SN2_Hindrance reactant This compound t-Bu-C(Cl)₂-CH₃ transition_state Transition State (Highly Strained) reactant->transition_state nucleophile Nu⁻ nucleophile->reactant Backside attack blocked by t-butyl group no_reaction No Reaction transition_state->no_reaction High Activation Energy

Steric hindrance in the Sₙ2 reaction pathway.

Quantitative kinetic data for this compound is not available in the literature. However, studies on the closely analogous neopentyl bromide ( (CH₃)₃CCH₂Br ) provide a stark illustration of the steric effect. The rate of the Sₙ2 reaction of neopentyl bromide with a nucleophile is dramatically slower than that of less hindered primary alkyl halides.

Relative Sₙ2 Reaction Rates of Alkyl Bromides with LiCl in Acetone

Alkyl Bromide (R-Br)R GroupRelative Rate
Methyl BromideCH₃-1200
Ethyl BromideCH₃CH₂-40
n-Propyl BromideCH₃CH₂CH₂-16
Neopentyl Bromide(CH₃)₃CCH₂-0.0003

Data adapted from DeTar, D. F., & Tenpas, C. J. (1976). Journal of the American Chemical Society, 98(24), 7903–7907.

Sₙ1 Reaction Pathway

The Sₙ1 reaction proceeds through a carbocation intermediate. For this compound, the departure of a chloride ion from C2 would form a highly unstable primary carbocation. Although the t-butyl group can offer some stabilization through hyperconjugation, the inherent instability of the primary carbocation makes this a high-energy pathway. Furthermore, even if a carbocation were to form, it would be prone to a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products rather than the direct substitution product.

SN1_Pathway reactant This compound step1 Loss of Cl⁻ reactant->step1 primary_carbocation Primary Carbocation (Unstable) step1->primary_carbocation rearrangement 1,2-Hydride/Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (More Stable) rearrangement->tertiary_carbocation nucleophilic_attack Nucleophilic Attack tertiary_carbocation->nucleophilic_attack rearranged_product Rearranged Product nucleophilic_attack->rearranged_product

Sₙ1 reaction pathway showing instability and rearrangement.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone) using phosphorus pentachloride (PCl₅).

Materials:

  • 3,3-dimethyl-2-butanone (pinacolone)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

  • To the flask, add phosphorus pentachloride (1.1 equivalents).

  • Cool the flask in an ice bath and slowly add a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with ice-cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow start Start: Pinacolone & PCl₅ reaction Reaction in Diethyl Ether start->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation) evaporation->purification product Product: this compound purification->product

Workflow for the synthesis of this compound.
Kinetic Studies of Nucleophilic Substitution

A general protocol for attempting to measure the rate of nucleophilic substitution would involve monitoring the reaction over an extended period due to the expected slow reaction rate.

Procedure:

  • Prepare a standard solution of this compound and a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).

  • Maintain the reaction mixture at a constant temperature in a thermostatted bath.

  • At regular, extended time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the concentration of the reactant or product in the aliquot using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Plot the concentration of the reactant versus time to determine the rate of the reaction.

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy would be the primary methods for characterizing the structure of this compound.

Expected ¹H NMR (CDCl₃, 400 MHz):

  • A sharp singlet at approximately δ 1.2-1.4 ppm, integrating to 9H, corresponding to the nine equivalent protons of the t-butyl group.

  • A singlet at approximately δ 2.0-2.2 ppm, integrating to 3H, corresponding to the methyl group at the C4 position.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • A signal for the quaternary carbon of the t-butyl group.

  • A signal for the methyl carbons of the t-butyl group.

  • A signal for the C2 carbon (gem-dichloro).

  • A signal for the C3 carbon (quaternary).

  • A signal for the C4 methyl carbon.

Conclusion

The t-butyl group in this compound exerts a dominant steric influence that renders the molecule exceptionally unreactive towards traditional Sₙ2 nucleophilic substitution reactions. The extreme steric hindrance at the C2 position effectively prevents the requisite backside attack of a nucleophile. While an Sₙ1 pathway might be considered, the formation of a highly unstable primary carbocation makes this route energetically unfavorable and prone to rearrangements. This comprehensive analysis, based on established principles of physical organic chemistry and data from analogous systems, underscores the power of the t-butyl group as a tool for sterically directing and controlling chemical reactivity. This understanding is crucial for researchers and drug development professionals in designing molecules with specific stability and reactivity profiles.

Navigating the Complex Reactivity of a Sterically Hindered Geminal Dihalide: A Technical Guide to 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of 2,2-dichloro-3,3-dimethylbutane, a unique geminal dihalide whose chemical behavior is dominated by significant steric hindrance. This document provides a comprehensive overview of the expected reaction pathways, including nucleophilic substitution and elimination, supported by data from analogous systems and foundational organic chemistry principles. Detailed experimental methodologies for key transformations are presented to enable practical application in research and development settings.

Structural Characteristics and Synthetic Considerations

This compound, a colorless liquid, possesses a distinct molecular architecture featuring a quaternary carbon center adjacent to a dichlorinated carbon. This arrangement, specifically the bulky tert-butyl group, imposes severe steric constraints that profoundly influence its reactivity, favoring specific mechanistic pathways while hindering others.

The synthesis of this compound is most commonly achieved through the hydrochlorination of 3,3-dimethyl-1-butyne. This two-step process follows Markovnikov's rule, where the initial addition of HCl forms the vinyl halide, 2-chloro-3,3-dimethyl-1-butene. A subsequent addition of a second equivalent of HCl yields the final geminal dichloride product.[1]

Reactivity Profile: A Tug-of-War Between Substitution and Elimination

The reactivity of this compound is a classic example of the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The steric bulk of the tert-butyl group plays a decisive role in determining the predominant reaction pathway.

Due to the extreme steric hindrance around the carbon atom bearing the two chlorine atoms, the bimolecular nucleophilic substitution (SN2) pathway is significantly disfavored. A direct backside attack by a nucleophile is effectively blocked by the bulky tert-butyl group.

Consequently, reactions with nucleophiles are more likely to proceed through unimolecular pathways (SN1 and E1) or bimolecular elimination (E2) where the nucleophile acts as a base.

Unimolecular Pathways: SN1 and E1

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo solvolysis via a unimolecular mechanism. The rate-determining step is the formation of a carbocation intermediate. The stability of the potential carbocation is a key factor. The initial departure of a chloride ion would lead to a secondary carbocation, which can then be attacked by the solvent (nucleophile) to give an SN1 product or lose a proton to give an E1 product.

It is important to note that carbocation rearrangements are a possibility in such systems, potentially leading to a mixture of products. For instance, the solvolysis of the structurally related 3-chloro-2,2-dimethylbutane in aqueous ethanol yields a mixture of substitution and elimination products, with the major alkene being the more stable, more substituted one according to Zaitsev's rule.[2]

General Reaction Pathways for this compound

G sub This compound int1 Secondary Carbocation sub->int1 Slow -Cl- e2 E2 Product (Alkene/Alkyne) sub->e2 Strong, Bulky Base sn1 SN1 Product int1->sn1 Nu: e1 E1 Product (Alkene) int1->e1 -H+

Caption: Competing unimolecular (SN1/E1) and bimolecular (E2) reaction pathways for this compound.

Bimolecular Elimination: E2

With a strong, non-nucleophilic base, the E2 mechanism is expected to be a major pathway. The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond in a concerted step. Given the presence of two chlorine atoms, a double elimination to form an alkyne is also a feasible and observed reaction. For example, the treatment of this compound with two equivalents of sodium amide (a very strong base) in mineral oil leads to the formation of 3,3-dimethyl-1-butyne.[3][4][5][6]

The regioselectivity of the first elimination step (formation of a chloroalkene) will be influenced by the nature of the base. A small, strong base would favor the formation of the more substituted (Zaitsev) alkene, while a bulky base would favor the less substituted (Hofmann) alkene due to steric hindrance. This principle is demonstrated in the reaction of 2-chloro-2,3-dimethylbutane, where sodium hydroxide favors the more substituted alkene, and the bulky potassium tert-butoxide favors the less substituted alkene.[7]

Quantitative Data and Experimental Protocols

While specific quantitative data for the reactivity of this compound is limited in the readily available scientific literature, the following sections provide illustrative experimental protocols based on analogous reactions and established methodologies. These protocols are intended to serve as a starting point for further investigation.

Table: Reactivity of Structurally Related Alkyl Halides
ReactantReagent/ConditionsMajor Product(s)Observations
3-chloro-2,2-dimethylbutaneAqueous ethanol (solvolysis)Mixture of substitution and elimination products (major alkene is 2,3-dimethyl-2-butene)Proceeds via SN1/E1 pathways with carbocation intermediates.[2]
2-chloro-2,3-dimethylbutaneSodium hydroxide2,3-dimethyl-2-butene (more substituted alkene)Zaitsev elimination with a small, strong base.[7]
2-chloro-2,3-dimethylbutanePotassium tert-butoxide2,3-dimethyl-1-butene (less substituted alkene)Hofmann elimination with a bulky, strong base.[7]
Experimental Protocol: Double Elimination to form 3,3-dimethyl-1-butyne

Based on the reaction of this compound with sodium amide. [3][4][5][6]

Materials:

  • This compound

  • Sodium amide (NaNH2)

  • Mineral oil

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add mineral oil.

  • Carefully add two equivalents of sodium amide to the mineral oil with stirring.

  • Slowly add one equivalent of this compound to the suspension.

  • Heat the reaction mixture to the appropriate temperature (as determined by small-scale trials, typically elevated temperatures are required) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by quenching the excess sodium amide with a proton source (e.g., cautiously adding water or an alcohol) and subsequent extraction and purification (e.g., distillation).

Safety Note: Sodium amide is a highly reactive and moisture-sensitive strong base. Handle with extreme caution in an inert, dry atmosphere.

Workflow for Double Elimination Reaction

G start Start setup Set up reaction under inert atmosphere start->setup add_reagents Add mineral oil and NaNH2 setup->add_reagents add_substrate Add this compound add_reagents->add_substrate heat Heat and monitor reaction add_substrate->heat workup Cool, quench, and extract heat->workup purify Purify product workup->purify end End purify->end

Caption: A generalized experimental workflow for the double elimination of this compound.

Conclusion

The reactivity of this compound is a compelling case study in the influence of steric hindrance on the outcome of organic reactions. The bulky tert-butyl group effectively shields the reaction center from direct nucleophilic attack, making SN2 reactions highly improbable. Consequently, the chemistry of this molecule is dominated by unimolecular (SN1/E1) and, more significantly, bimolecular elimination (E2) pathways. The ability to undergo a double elimination to form an alkyne highlights its utility as a synthetic precursor. Understanding these fundamental principles is crucial for researchers and drug development professionals seeking to utilize this and other sterically hindered molecules in the design and synthesis of complex chemical entities. Further experimental investigation is warranted to fully quantify the reaction kinetics and product distributions under various conditions.

References

An In-depth Technical Guide to 2,2-Dichloro-3,3-dimethylbutane (CAS Number: 594-84-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the full SDS before handling this chemical.

Introduction

2,2-Dichloro-3,3-dimethylbutane, identified by the CAS number 594-84-3, is a chlorinated hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a neopentyl group adjacent to a dichlorinated carbon, imparts specific reactivity that makes it a useful building block for more complex molecules.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with low volatility.[1] It is characterized by its insolubility in water and solubility in common organic solvents, a typical trait of chlorinated hydrocarbons.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂Cl₂[1][3][4]
Molecular Weight 155.07 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 135.7 °C at 760 mmHg[5][6]
Melting Point -48.02 °C (estimate)[6][7]
Density 1.03 g/cm³[5][6]
Flash Point 34.8 °C[6][7]
Vapor Pressure 9.44 mmHg at 25 °C[6]
Refractive Index 1.4232 (estimate)[6][7]
Solubility Insoluble in water; soluble in organic solvents[1]

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the chlorination of a suitable precursor.

General Synthesis Pathway

The logical precursor for the synthesis of this compound is 3,3-dimethyl-1-butyne (tert-butylacetylene). The synthesis proceeds via a two-step hydrochlorination reaction.

G Synthesis Pathway of this compound A 3,3-Dimethyl-1-butyne (tert-butylacetylene) B 2-Chloro-3,3-dimethyl-1-butene (Intermediate) A->B + HCl (1 eq) Markovnikov Addition C This compound B->C + HCl (1 eq)

A simplified diagram illustrating the synthesis of this compound.
Experimental Protocol: Hydrochlorination of 3,3-Dimethyl-1-butyne

This protocol is a representative method and may require optimization based on laboratory conditions.

Materials:

  • 3,3-Dimethyl-1-butyne

  • Anhydrous Hydrogen Chloride (gas)

  • Suitable inert solvent (e.g., dichloromethane)

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3,3-dimethyl-1-butyne in an anhydrous inert solvent.

  • First Hydrochlorination: Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution while stirring. The addition of the first equivalent of HCl proceeds according to Markovnikov's rule to form the intermediate, 2-chloro-3,3-dimethyl-1-butene. Monitor the reaction progress by techniques such as GC-MS or TLC.

  • Second Hydrochlorination: Continue to bubble hydrogen chloride gas through the reaction mixture. The second equivalent of HCl adds across the double bond to yield the final product, this compound.

  • Work-up: Once the reaction is complete, purge the excess HCl with an inert gas (e.g., nitrogen). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a synthetic intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][7] The geminal dichloride functionality allows for a range of chemical transformations.[2]

Key Synthetic Intermediate

G Role of this compound as a Synthetic Intermediate A This compound B Substitution Reactions A->B Nucleophilic Displacement C Elimination Reactions A->C Base-induced Dehydrochlorination D Pharmaceuticals (e.g., Terbinafine) B->D F Complex Ring Systems B->F E Agrochemicals C->E C->F

Logical relationships of this compound's applications.
Use in the Synthesis of Terbinafine

A notable application of a related compound, 1,1-dichloro-3,3-dimethylbutene, is in the synthesis of the antifungal drug Terbinafine. While not a direct application of this compound, this highlights the utility of dichlorinated neopentyl structures in pharmaceutical synthesis.[8]

Safety Information

This compound is a hazardous chemical and requires careful handling in a laboratory or industrial setting.[1]

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source:[9]

GHS Pictograms:

alt text

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheet. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[11]

  • Keep away from heat, sparks, open flames, and hot surfaces.[10]

  • Store in a tightly closed container in a dry and well-ventilated place.[11]

Toxicity:

Detailed toxicological data is limited. The available information indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] When heated to decomposition, it emits toxic fumes of chloride.[3]

Experimental Workflow: General Use in a Substitution Reaction

The following diagram illustrates a general workflow for using this compound as a substrate in a nucleophilic substitution reaction.

G General Experimental Workflow for a Substitution Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge reactor with This compound and solvent B Add nucleophile and any necessary reagents A->B C Heat/stir reaction mixture B->C D Monitor reaction progress (TLC, GC, etc.) C->D E Quench reaction D->E Upon completion F Aqueous work-up (e.g., extraction) E->F G Dry organic layer F->G H Purify product (e.g., chromatography, distillation) G->H

A generalized workflow for utilizing this compound in a reaction.

Conclusion

This compound is a specialized organic intermediate with applications in the synthesis of complex molecules.[2] Its distinct structure and reactivity make it a valuable tool for chemists in various fields. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe use in research and development.

References

An In-depth Technical Guide on the Stability and Decomposition of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2,2-dichloro-3,3-dimethylbutane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to infer its stability and decomposition pathways. The information herein is intended to support research, development, and safety assessments involving this compound.

Introduction

This compound is a geminal dihaloalkane characterized by a sterically hindered neopentyl group adjacent to a dichlorinated carbon. This structure influences its reactivity and stability. Understanding its decomposition behavior under various conditions is crucial for its application in chemical synthesis and for assessing its environmental and toxicological profile. When heated to decomposition, it is known to emit toxic fumes of chloride ions[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂Cl₂[1][2]
Molecular Weight 155.06 g/mol [2]
CAS Number 594-84-3[1]
Boiling Point 135.7 °C at 760 mmHg[3]
Density 1.03 g/cm³[3]
Flash Point 34.8 °C[3]
Vapor Pressure 9.44 mmHg at 25°C[3]

Thermal Stability and Decomposition

The pyrolysis of gem-dichlorides typically proceeds through a unimolecular elimination of hydrogen chloride (HCl) to yield chloroalkenes[4]. For 2,2-dichlorobutane, this decomposition occurs in the gas phase at temperatures between 308 and 370°C[4][5]. The reaction is homogeneous and follows first-order kinetics[4]. It is anticipated that this compound will undergo a similar decomposition pathway.

3.1. Predicted Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound is expected to be dehydrochlorination. Due to the presence of a hydrogen atom on the adjacent carbon (C3), a 1,2-elimination of HCl is likely, leading to the formation of 2-chloro-3,3-dimethyl-1-butene.

G cluster_0 Thermal Decomposition of this compound A This compound B Transition State A->B Heat (Δ) C 2-chloro-3,3-dimethyl-1-butene + HCl B->C Dehydrochlorination

Caption: Predicted thermal decomposition pathway of this compound.

3.2. Kinetic Parameters (Analogous Compound)

The Arrhenius parameters for the pyrolysis of 2,2-dichlorobutane provide an estimate for the kinetic stability of similar compounds. These values are summarized in Table 2.

Table 2: Arrhenius Parameters for the Pyrolysis of 2,2-Dichlorobutane

ParameterValueReference(s)
Activation Energy (Ea) 50.2 kcal/mol (209.6 kJ/mol)[4][5]
Pre-exponential Factor (A) 10¹⁴·⁴⁹ s⁻¹[4][5]
Temperature Range 308 - 370 °C[4][5]

It is plausible that the activation energy for the dehydrochlorination of this compound would be of a similar magnitude. The steric hindrance from the tert-butyl group might influence the reaction rate.

Chemical Stability and Decomposition

4.1. Hydrolysis

Geminal dihalides can undergo hydrolysis to form carbonyl compounds. For instance, the hydrolysis of 2,2-dichloro-3-methylbutane is reported to yield 3-methylbutan-2-one. By analogy, the hydrolysis of this compound is expected to produce 3,3-dimethyl-2-butanone (pinacolone). This reaction typically proceeds in the presence of water, and the rate can be influenced by pH and temperature.

G cluster_1 Hydrolysis of this compound A This compound B Intermediate Gem-diol A->B + 2H₂O C 3,3-dimethyl-2-butanone (Pinacolone) + 2HCl B->C Dehydration

Caption: Predicted hydrolysis pathway of this compound.

4.2. Reaction with Strong Bases

In the presence of strong bases, such as sodium hydroxide, this compound can undergo elimination reactions. A violent reaction with sodium hydroxide has been reported[1]. The reaction likely proceeds via dehydrochlorination, similar to the thermal decomposition pathway, but at a much faster rate.

Experimental Protocols

Detailed experimental protocols for the stability and decomposition of this compound are not available. The following sections provide generalized protocols for assessing the thermal stability and analyzing the decomposition products of chlorinated hydrocarbons, which can be adapted for the target compound.

5.1. Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines the determination of the thermal stability of a chlorinated organic compound using TGA.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant mass loss begins.

5.2. Differential Scanning Calorimetry (DSC) for Thermal Transitions

This protocol describes the use of DSC to identify thermal transitions such as melting and decomposition.

  • Objective: To determine the enthalpy changes associated with thermal events.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

G cluster_2 Thermal Analysis Workflow start Sample Preparation (this compound) tga Thermogravimetric Analysis (TGA) - Mass loss vs. Temperature - Onset of decomposition start->tga dsc Differential Scanning Calorimetry (DSC) - Heat flow vs. Temperature - Melting point, Decomposition enthalpy start->dsc analysis Data Analysis - Determine thermal stability - Identify thermal transitions tga->analysis dsc->analysis

References

Computational Modeling of 2,2-dichloro-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides an in-depth guide to the computational modeling of 2,2-dichloro-3,3-dimethylbutane. It outlines a comprehensive workflow utilizing Density Functional Theory (DFT) for geometry optimization, conformational analysis, and vibrational frequency calculations. This document details the theoretical background, experimental protocols for in silico analysis, and presents illustrative data in structured tables. A workflow diagram created using Graphviz is included to provide a clear visual representation of the computational process. The methodologies and data presented herein serve as a foundational guide for researchers investigating the physicochemical properties of halogenated alkanes for applications in medicinal chemistry and materials science.

Introduction

This compound is a halogenated alkane featuring significant steric hindrance due to the bulky tert-butyl group adjacent to a dichlorinated carbon center.[1][2] This structure imparts unique chemical and physical properties, making its computational analysis a subject of interest for understanding reactivity, stability, and intermolecular interactions. Computational modeling provides a powerful, non-destructive method to investigate molecular properties at the atomic level, offering insights that can be challenging to obtain through experimental means alone.

This guide focuses on a standard computational workflow using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.[3][4] We will explore the conformational landscape of this compound by performing a potential energy surface (PES) scan, followed by geometry optimization and vibrational analysis of the identified conformers.

Theoretical Background

Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[3] For this analysis, we utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used for its balance of accuracy and computational efficiency in modeling organic molecules.[4][5]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. The Pople-style 6-31G(d) basis set is a split-valence basis set that provides a good compromise between accuracy and computational cost for molecules containing first and second-row elements. The "(d)" notation indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the shape of the electron density, crucial for molecules with electronegative atoms like chlorine.

Conformational Analysis and Potential Energy Surface (PES) Scans

Due to the rotation around single bonds, molecules like this compound can exist in various spatial arrangements known as conformations.[6] Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. A Potential Energy Surface (PES) scan is a common technique where a specific geometric parameter, such as a dihedral angle, is systematically varied, and the energy is calculated at each step while optimizing the remaining degrees of freedom.[7][8] This "relaxed" scan provides a profile of the energy landscape along the chosen coordinate, revealing the location of energy minima (stable conformers) and maxima (transition states). For this compound, scanning the dihedral angle around the central C2-C3 bond is essential to identify the staggered and eclipsed conformations.

Computational Workflow

The following section details the step-by-step protocol for the computational modeling of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

G Computational Workflow for this compound cluster_prep 1. Initial Structure Preparation cluster_dft 2. DFT Geometry Optimization cluster_conf 3. Conformational Analysis cluster_analysis 4. Property Calculation & Analysis A Construct 3D Structure (e.g., Avogadro, GaussView) B Perform Initial Geometry Optimization (Molecular Mechanics - MMFF94) A->B C Full Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C D Relaxed Potential Energy Surface (PES) Scan (Rotate C-C bond dihedral angle) C->D E Identify Energy Minima (Conformers) and Maxima (Transition States) D->E F Optimize Stable Conformers (DFT: B3LYP/6-31G(d)) E->F G Vibrational Frequency Calculation (Confirm minima, predict spectra) F->G H Calculate Thermodynamic Properties (Zero-point energy, Enthalpy, Gibbs Free Energy) G->H I Analyze Electronic Properties (HOMO-LUMO, MEP) G->I

Figure 1: A diagram illustrating the computational workflow for the analysis of this compound.

Protocol for In Silico Experiments
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • The structure from the previous step is subjected to a full geometry optimization without constraints.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true energy minimum is located.

  • Conformational Analysis via PES Scan:

    • Using the optimized structure, a relaxed PES scan is performed by systematically rotating the dihedral angle around the C2-C3 bond.

    • Scan Coordinate: The Cl-C-C-C dihedral angle.

    • Scan Range: 0° to 360°

    • Step Size: 10°

    • At each step, the specified dihedral angle is held fixed while all other geometric parameters are optimized at the B3LYP/6-31G(d) level of theory.

  • Identification and Optimization of Stable Conformers:

    • Plot the calculated energy versus the dihedral angle from the PES scan.

    • Identify the angles corresponding to energy minima (stable conformers, typically staggered) and energy maxima (transition states, typically eclipsed).

    • Perform a full, unconstrained geometry optimization on the structures corresponding to the energy minima, using the same DFT method (B3LYP/6-31G(d)) to refine their geometries.

  • Vibrational Frequency Analysis:

    • For each optimized stable conformer, perform a vibrational frequency calculation at the B3LYP/6-31G(d) level.[9][10]

    • Purpose:

      • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE) for accurate energy comparisons between conformers.

      • To predict the infrared (IR) and Raman spectra of the molecule.[5][11]

Results and Data Presentation

The following tables present illustrative quantitative data expected from the computational workflow described above. Note: This data is representative and intended to exemplify the typical output of such calculations.

Optimized Molecular Geometry

The geometry optimization provides key structural parameters for the most stable conformer (the anti-conformation).

Table 1: Illustrative Optimized Geometric Parameters for the Anti-Conformer of this compound (B3LYP/6-31G(d))

ParameterAtom(s)Value
Bond Lengths (Å)
C2 – C31.58
C2 – Cl1.80
C3 – C(tert)1.55
C – H1.09
**Bond Angles (°) **
Cl – C2 – Cl108.5
Cl – C2 – C3110.0
C2 – C3 – C(tert)112.5
Dihedral Angle (°)
Cl – C2 – C3 – C(tert)180.0 (anti)
Conformational Energy Profile

The PES scan reveals the relative energies of the different rotational isomers. The staggered (anti and gauche) conformations are energy minima, while the eclipsed conformations are transition states.

Table 2: Illustrative Relative Energies of Conformers and Transition States (B3LYP/6-31G(d))

ConformationDihedral Angle (Cl-C-C-C)Relative Energy (kcal/mol)Nature
Eclipsed (Cl/C)5.5Transition State
Gauche~65°1.2Energy Minimum
Eclipsed (Cl/C)120°5.8Transition State
Anti180°0.0Global Minimum
Vibrational Frequencies

The frequency calculation for the most stable (anti) conformer predicts the vibrational modes. The absence of imaginary frequencies confirms it as a true minimum.

Table 3: Selected Illustrative Vibrational Frequencies for the Anti-Conformer (B3LYP/6-31G(d))

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
2985HighC-H Asymmetric Stretch (tert-butyl)
2970HighC-H Symmetric Stretch (tert-butyl)
1450MediumC-H Bending (Scissoring/Deformation)
1370StrongC-H Bending (Umbrella mode of tert-butyl)
810StrongC-Cl Symmetric Stretch
690StrongC-Cl Asymmetric Stretch
450MediumC-C-C Bending
320LowC-C Torsion

Conclusion

This technical guide has outlined a standard and effective computational workflow for the detailed analysis of this compound using Density Functional Theory. The described protocols for geometry optimization, conformational analysis via PES scanning, and vibrational frequency calculations provide a robust framework for characterizing the structural, energetic, and spectroscopic properties of this molecule and other related halogenated alkanes. The illustrative data presented in the tables serves as a benchmark for what researchers can expect from such computational investigations. This approach enables a deeper molecular-level understanding that is invaluable for predicting chemical behavior and guiding experimental design in drug discovery and materials science.

References

Quantum Chemical Calculations for 2,2-Dichloro-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-3,3-dimethylbutane is a halogenated alkane of interest in synthetic organic chemistry. Its sterically hindered nature, arising from the bulky tert-butyl group adjacent to a dichlorinated carbon, presents unique conformational and reactivity characteristics. Understanding the molecule's three-dimensional structure, vibrational properties, and electronic landscape is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties with a high degree of accuracy. This technical guide outlines the theoretical and computational methodology for a comprehensive quantum chemical analysis of this compound. Furthermore, it details the corresponding experimental protocols that can be used to validate the computational findings. While specific published experimental and computational studies on this exact molecule are sparse, this guide presents a robust framework and expected results based on established principles and data from analogous compounds.

Computational Methodology

The quantum chemical calculations outlined herein are designed to provide a thorough understanding of the structural and electronic properties of this compound.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory: A widely accepted and effective level of theory for this type of molecule is Density Functional Theory (DFT).

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.

  • Basis Set: The 6-31G** basis set is a suitable choice, as it includes polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are important for accurately describing the geometry and electronic distribution in a molecule with electronegative atoms like chlorine.

Calculation Types:

  • Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation. This process involves finding the stationary point on the potential energy surface where the forces on all atoms are zero.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra, including the frequencies and intensities of the vibrational modes.

  • Conformational Analysis: To explore the rotational isomers around the C2-C3 bond, a potential energy surface scan can be performed by systematically rotating the dihedral angle and performing a constrained geometry optimization at each step. This allows for the identification of staggered (low energy) and eclipsed (high energy) conformers.

  • NMR Chemical Shift Calculations: Using the optimized geometry, the nuclear magnetic resonance (NMR) shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Experimental Protocols

Experimental validation is a critical component of any computational study. The following protocols describe the key experiments for characterizing this compound.

1. X-ray Crystallography:

  • Objective: To determine the precise solid-state geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

  • Methodology:

    • Single crystals of this compound are grown by slow evaporation from a suitable solvent (e.g., ethanol, hexane) at low temperature.

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

2. Vibrational Spectroscopy (IR and Raman):

  • Objective: To identify the characteristic vibrational modes of the molecule and compare them with the calculated frequencies.

  • Methodology:

    • Infrared (IR) Spectroscopy:

      • A small amount of the sample is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For liquid samples, a neat spectrum can be obtained between two salt plates.

      • The sample is placed in the beam of an FTIR spectrometer.

      • The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • Raman Spectroscopy:

      • The sample is placed in a glass capillary tube or a cuvette.

      • The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

      • The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical environment of the hydrogen and carbon nuclei, providing information about the molecular structure and connectivity.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Data processing includes Fourier transformation, phasing, and baseline correction.

Results and Discussion

Conformational Analysis

The rotation around the C2-C3 single bond in this compound gives rise to different staggered and eclipsed conformers. Due to the steric bulk of the tert-butyl group and the two chlorine atoms, significant rotational barriers are expected. The primary conformers of interest are the staggered and eclipsed forms.

G cluster_staggered Staggered Conformer (Low Energy) cluster_eclipsed Eclipsed Conformer (High Energy) staggered Staggered eclipsed Eclipsed staggered->eclipsed Rotation (60°) eclipsed->staggered Rotation (60°)

Conformational interchange of this compound.

The staggered conformer is anticipated to be the global minimum due to the minimization of steric repulsion. In this conformation, the bulky tert-butyl group is anti-periplanar to one of the chlorine atoms. The eclipsed conformer, where the substituents on C2 and C3 are aligned, will be significantly higher in energy due to severe steric clashes.

ConformerDihedral Angle (Cl-C2-C3-C(CH₃)₃)Expected Relative Energy
Staggered~180°Low
Eclipsed~0°High
Geometric Parameters

The optimized geometric parameters from DFT calculations provide a detailed picture of the molecule's structure. These can be compared with experimental data from X-ray crystallography if available. The following table presents expected bond lengths and angles based on typical values for similar chemical environments.

ParameterBond/AngleExpected Value
Bond Lengths
C-C (single)1.54 Å
C-H1.09 Å
C-Cl1.77 Å
Bond Angles
C-C-C109.5°
Cl-C-Cl109.5°
H-C-H109.5°

Deviations from these ideal values are expected due to steric strain imposed by the bulky substituents. For instance, the C2-C3 bond may be slightly elongated, and the bond angles around the heavily substituted C2 and C3 atoms are likely to be distorted from the ideal tetrahedral angle.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the bands observed in the experimental IR and Raman spectra. The table below summarizes the expected characteristic vibrational modes for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H stretching (methyl and tert-butyl)2850 - 3000
C-H bending1350 - 1480
C-C stretching800 - 1200
C-Cl stretching600 - 800
NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are valuable for confirming the molecular structure. For this compound, a relatively simple set of signals is expected due to the molecule's symmetry.

¹H NMR:

  • A singlet for the nine equivalent protons of the tert-butyl group.

  • A singlet for the three equivalent protons of the methyl group on C2.

¹³C NMR:

  • A signal for the quaternary carbon of the tert-butyl group (C3).

  • A signal for the dichlorinated carbon (C2).

  • A signal for the methyl carbon attached to C2.

  • A signal for the three equivalent methyl carbons of the tert-butyl group.

NucleusGroupExpected Chemical Shift (ppm)
¹H-C(CH₃)₃~1.1
-CH₃~1.8
¹³C-C (CH₃)₃~35
-C Cl₂~90
-C H₃ (on C2)~30
-C(C H₃)₃~28

Workflow for Integrated Computational and Experimental Analysis

The synergy between computational and experimental approaches provides a robust validation of the molecular properties of this compound. The following workflow illustrates this integrated approach.

G cluster_comp Computational Chemistry cluster_exp Experimental Chemistry cluster_analysis Data Analysis and Validation dft DFT Calculations (B3LYP/6-31G**) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc compare_geom Compare Geometries geom_opt->compare_geom nmr_calc NMR Calculation freq_calc->nmr_calc compare_vib Compare Vibrational Spectra freq_calc->compare_vib compare_nmr Compare NMR Spectra nmr_calc->compare_nmr xray X-ray Crystallography xray->compare_geom vib_spec Vibrational Spectroscopy (IR, Raman) vib_spec->compare_vib nmr_spec NMR Spectroscopy (¹H, ¹³C) nmr_spec->compare_nmr validated_structure validated_structure compare_geom->validated_structure Validated Structure compare_vib->validated_structure compare_nmr->validated_structure

Integrated workflow for computational and experimental analysis.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound, complemented by essential experimental validation protocols. The use of Density Functional Theory allows for a detailed exploration of the molecule's conformational landscape, geometric parameters, and spectroscopic properties. While this guide presents expected values based on established chemical principles, the outlined methodologies provide a clear path for researchers to obtain and validate precise data for this sterically hindered halogenated alkane. The insights gained from such studies are invaluable for understanding its reactivity and for its application in the development of new chemical entities.

Conformational Analysis of Dichlorinated Butane Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For flexible molecules like dichlorinated butane isomers, rotation around carbon-carbon single bonds gives rise to a multitude of transient three-dimensional structures, or conformers. Understanding the relative stabilities and populations of these conformers is crucial in fields ranging from fundamental stereochemistry to rational drug design, where molecular shape governs interactions with biological targets.

This technical guide provides a comprehensive overview of the conformational analysis of various dichlorinated butane isomers. By integrating experimental data from nuclear magnetic resonance (NMR) spectroscopy, gas electron diffraction (GED), and vibrational spectroscopy with insights from computational chemistry, we present a detailed landscape of the conformational preferences of these molecules. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental and computational protocols are provided. Visualizations of key conformational principles are presented through Graphviz diagrams.

Conformational Analysis of Dichlorinated Butane Isomers

1,1-Dichlorobutane

Rotation around the C1-C2 bond in 1,1-dichlorobutane leads to different staggered and eclipsed conformations. The relative stabilities are primarily influenced by steric interactions between the chlorine atoms and the ethyl group.

Table 1: Conformational Data for 1,1-Dichlorobutane

ConformerDihedral Angle (Cl-C1-C2-C3)Relative Energy (kJ/mol)Population (%)
anti~180°0Major
gauche~60°> 0Minor
1,2-Dichlorobutane

The conformational landscape of 1,2-dichlorobutane is characterized by anti and gauche arrangements of the two chlorine atoms around the C1-C2 bond. The gauche conformation is chiral and exists as a pair of enantiomers.[1]

Table 2: Conformational Data for 1,2-Dichlorobutane

ConformerDihedral Angle (Cl-C1-C2-Cl)Relative Energy (kJ/mol)Population (%) (Gas Phase)
anti~180°0~79[2]
gauche~60°~5.0[3]~21[2]

Note: The gauche conformer population increases in polar solvents.[3]

1,3-Dichlorobutane

1,3-Dichlorobutane has two chiral centers, leading to diastereomers. The conformational analysis is more complex due to multiple rotational bonds and the stereochemical relationship between the chlorine atoms. Gas-phase electron diffraction studies combined with ab initio calculations have been employed to determine its conformational composition.

Table 3: Conformational Data for 1,3-Dichlorobutane (Gas Phase)

ConformerDihedral Angles (C1-C2-C3-C4, Cl-C1-C2-C3)Relative Energy (kJ/mol)Population (%)
GG'gauche, gauche'0Most stable
AGanti, gaucheHigherSignificant
AAanti, antiHigherSignificant

Source: Qualitative descriptions from gas-phase electron diffraction and ab initio investigations. Specific quantitative values for all conformers are not consistently reported across sources.

1,4-Dichlorobutane

Rotation around the central C2-C3 bond in 1,4-dichlorobutane is the primary determinant of its overall shape. The anti conformation, where the two chlorine atoms are farthest apart, is the most stable.

Table 4: Conformational Data for 1,4-Dichlorobutane

ConformerDihedral Angle (Cl-C1-C2-C3)Relative Energy (kJ/mol)Population (%)
anti~180°0Major
gauche~60°> 0Minor

Note: The 1H NMR spectrum of 1,4-dichlorobutane shows complex multiplets due to magnetic non-equivalence of the methylene protons, which can be influenced by the conformational equilibrium.[4]

2,2-Dichlorobutane

In 2,2-dichlorobutane, the key rotation is around the C2-C3 bond. The staggered conformations are favored, with the relative energies being influenced by the steric bulk of the methyl and ethyl groups relative to the chlorine atoms.

Table 5: Conformational Data for 2,2-Dichlorobutane

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Population (%)
Staggered 1~60° (Me/Me)0Major
Staggered 2~180° (Me/Et)> 0Minor
2,3-Dichlorobutane

2,3-Dichlorobutane exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). The conformational preferences of these diastereomers differ significantly.

For the enantiomeric pair, the anti conformation with respect to the two chlorine atoms is the most stable. In the meso form, a gauche conformation is more stable than the anti conformation, which suffers from steric repulsion between the two methyl groups.

Table 6: Conformational Data for 2,3-Dichlorobutane Stereoisomers

StereoisomerConformerDihedral Angle (Cl-C2-C3-Cl)Relative Energy (kJ/mol)
(2R,3R)/(2S,3S)anti~180°0
gauche~60°> 0
mesogauche~60°0
anti~180°> 0

Note: The relative energies can be influenced by solvent polarity.

1,2-Dichloro-2-methylpropane

The presence of a tertiary carbon with two methyl groups introduces significant steric hindrance, influencing the conformational equilibrium around the C1-C2 bond.

Table 7: Conformational Data for 1,2-Dichloro-2-methylpropane

ConformerDihedral Angle (Cl-C1-C2-C(CH3)2)Relative Energy (kJ/mol)Population (%)
Staggered~60°0Major

Note: Due to severe steric hindrance, the eclipsed conformations are highly disfavored. Specific quantitative data is limited.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis in solution. The magnitude of vicinal (3JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the populations of different conformers can be estimated.

Typical Protocol:

  • Sample Preparation: Dissolve the dichlorinated butane isomer in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Temperature-dependent studies can be performed to observe changes in coupling constants and infer thermodynamic parameters.

  • Spectral Analysis: Process the spectra to obtain high-resolution data. Measure the chemical shifts and coupling constants of the relevant protons. For complex spectra, simulation software may be necessary for accurate analysis.

  • Conformational Analysis: Use the experimentally determined vicinal coupling constants in conjunction with the Karplus equation to calculate the mole fractions of the different conformers in equilibrium.

Gas Electron Diffraction (GED)

GED is a primary method for determining the geometric structure of molecules in the gas phase, providing information on bond lengths, bond angles, and torsional angles of different conformers.

Typical Protocol:

  • Sample Introduction: The dichlorinated butane isomer is vaporized and introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction: A high-energy electron beam is directed through the molecular beam. The electrons are scattered by the molecules, creating a diffraction pattern.

  • Data Collection: The diffraction pattern, consisting of concentric rings, is recorded on a detector.

  • Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve is then fitted to a theoretical model that includes the geometric parameters and populations of the different conformers. This fitting process yields the structural information for each conformer present in the gas phase.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy can distinguish between different conformers as they often exhibit unique vibrational frequencies. By analyzing the temperature or solvent dependence of the intensities of these bands, the enthalpy difference between conformers can be determined.

Typical Protocol:

  • Sample Preparation: Spectra are recorded for the neat liquid, in solution with various solvents, or in the gas phase. For low-temperature studies, the sample can be cryogenically cooled.

  • Data Acquisition: Infrared (IR) and Raman spectra are recorded over a range of temperatures.

  • Spectral Analysis: Specific vibrational bands corresponding to different conformers are identified. The integrated intensities of these bands are measured at each temperature.

  • Thermodynamic Analysis: A van't Hoff plot of the natural logarithm of the ratio of the band intensities versus the inverse of the temperature allows for the determination of the enthalpy difference (ΔH°) between the conformers.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable tools for predicting the structures, relative energies, and rotational barriers of conformers.

Typical Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Potential Energy Scan: To determine the rotational barriers, a relaxed potential energy scan is performed by systematically varying the dihedral angle of interest and optimizing the remaining degrees of freedom at each step.

Visualizations

G cluster_0 1,2-Dichlorobutane (C1-C2 Rotation) anti Anti eclipsed1 Eclipsed 1 anti->eclipsed1 gauche Gauche eclipsed2 Eclipsed 2 gauche->eclipsed2 eclipsed1->gauche eclipsed2->anti

Caption: Rotational pathway for 1,2-dichlorobutane.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer C1_front C1 Cl_front Cl C1_front->Cl_front H1_front H C1_front->H1_front H2_front H C1_front->H2_front C2_back C2 C1_front->C2_back Cl_back Cl C2_back->Cl_back Et_back Et C2_back->Et_back H_back H C2_back->H_back

Caption: Newman projection of 1,2-dichlorobutane.

G cluster_workflow Experimental Workflow Sample Dichlorobutane Isomer NMR NMR Spectroscopy Sample->NMR GED Gas Electron Diffraction Sample->GED VibSpec Vibrational Spectroscopy Sample->VibSpec Data Quantitative Data (J-couplings, Angles, ΔH) NMR->Data GED->Data VibSpec->Data Analysis Conformational Analysis Data->Analysis

Caption: Experimental workflow for conformational analysis.

G cluster_comp Computational Workflow Structure Initial Structure ConfSearch Conformational Search Structure->ConfSearch Optimization Geometry Optimization ConfSearch->Optimization PES_Scan Potential Energy Scan Optimization->PES_Scan Results Energies & Structures Optimization->Results PES_Scan->Results

References

Toxicological Profile of 2,2-dichloro-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2,2-dichloro-3,3-dimethylbutane. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Significant data gaps exist for this specific compound, and much of the information presented is based on general principles of chlorinated hydrocarbons and data from structurally related analogs.

Executive Summary

This compound is a chlorinated alkane whose toxicological profile is not well-documented in publicly available literature. Based on its chemical structure and the known effects of related compounds, it is predicted to be harmful if ingested and to act as an irritant to the skin, eyes, and respiratory system. The lack of specific experimental data, including acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and detailed metabolic pathways, necessitates a cautious approach in its handling and use. This guide provides an overview of the available hazard information, discusses the likely toxicological properties based on analogous compounds, and outlines general experimental protocols relevant to the assessment of such chemicals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are important for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 594-84-3[1][2][3]
Molecular Formula C6H12Cl2[1][2][3]
Molecular Weight 155.07 g/mol [1][2]
Appearance Colorless liquid (at room temperature)[4]
Boiling Point 135.7°C at 760 mmHg[3]
Density 1.03 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents[4]
LogP 3.226[3]

Hazard Identification and Classification

Globally Harmonized System (GHS) classification data from PubChem indicates that this compound is associated with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

No quantitative data, such as a median lethal dose (LD50), is available to substantiate the acute toxicity classification.

Toxicological Data (Surrogate and General)

Due to the absence of specific toxicological studies on this compound, this section presents data from structurally similar compounds and general information on chlorinated alkanes.

Acute Toxicity

No specific LD50 values for this compound have been identified. For chlorinated hydrocarbons in general, acute toxicity can be highly variable and depends on the specific structure, degree of chlorination, and route of exposure[5].

Genotoxicity

No dedicated genotoxicity studies for this compound were found. However, data on a related compound, 1,4-dichlorobutane, is available[6]:

Test SystemCompoundResults
Ames Test1,4-DichlorobutaneNegative
In vitro Chromosomal Aberration Test1,4-DichlorobutanePositive (with metabolic activation)
In vivo Mouse Bone-Marrow Micronucleus Test1,4-DichlorobutaneNegative

The positive result in the in vitro chromosomal aberration test for 1,4-dichlorobutane suggests a potential for clastogenicity, which warrants cautious handling of other dichlorobutane isomers.

Repeated-Dose Toxicity

A 28-day repeated-dose oral toxicity study in rats was conducted on 1,4-dichlorobutane, which provides some insight into the potential target organs for dichlorobutane isomers[6].

StudyCompoundSpeciesKey FindingsNOAEL/LOAEL
28-Day Oral Gavage1,4-DichlorobutaneRatSignificant effects on the liver (periportal hepatocellular hypertrophy) and pancreas (decreased zymogen granules). Kidney effects were observed at the highest dose.LOAEL: 12 mg/kg/day

These findings suggest that the liver and pancreas could be potential target organs for this compound toxicity upon repeated exposure.

Carcinogenicity

There are no carcinogenicity studies available for this compound. Chronic toxicity studies of a mixture of chlorinated alkanes and alkenes in mice have shown an increased incidence of mammary adenocarcinoma in females and a trend of increasing hepatocellular neoplasms in males[7]. However, the direct relevance of these findings to this compound is uncertain.

Metabolism

The metabolism of this compound has not been specifically studied. However, the metabolism of chlorinated hydrocarbons, in general, can proceed through several pathways, primarily depending on the oxygen availability in the biological environment.

Under aerobic conditions , metabolism is often initiated by cytochrome P450 monooxygenases, leading to hydroxylated intermediates that can be further metabolized and excreted[8].

Under anaerobic conditions , a process known as reductive dechlorination can occur, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is typically mediated by anaerobic microorganisms[8][9].

The high lipophilicity of chlorinated hydrocarbons suggests they can accumulate in fatty tissues, and their metabolism can sometimes lead to the formation of reactive intermediates that contribute to their toxicity[5].

Experimental Protocols (General)

While specific protocols for this compound are unavailable, the following are general methodologies for key toxicological endpoints.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is a sequential dosing approach that uses a minimum number of animals.

  • Animal Model: Typically, female rats from a standard strain are used.

  • Dosing: A single animal is dosed with a starting concentration of the test substance. The starting dose is selected based on available information or structure-activity relationships.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This continues until specific stopping criteria are met.

  • Data Analysis: The LD50 is calculated using maximum likelihood estimation.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test assesses the potential of a substance to induce gene mutations.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The tester strains are exposed to a range of concentrations of the test substance on agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-related increase in revertant colonies indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that may cause structural chromosomal damage.

  • Cell Lines: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.

  • Exposure: Cell cultures are exposed to the test substance for a short period, both with and without metabolic activation.

  • Harvest and Staining: After a recovery period, cells are harvested, treated with a metaphase-arresting agent, and chromosomes are stained.

  • Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in aberrations indicates a positive result.

Visualizations

The following diagrams illustrate generalized concepts relevant to the toxicology of chlorinated hydrocarbons.

Experimental_Workflow_for_Genotoxicity_Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (Bacterial Reverse Mutation) micronucleus Micronucleus Test (Rodent Bone Marrow) ames->micronucleus Follow-up for positive result chrom_ab Chromosomal Aberration Test (Mammalian Cells) chrom_ab->micronucleus Confirmation in whole animal Test_Substance Test Substance: This compound Test_Substance->ames Initial Screening Test_Substance->chrom_ab Clastogenicity Potential

A generalized workflow for assessing the genotoxic potential of a chemical.

Aerobic_Metabolism_of_Chlorinated_Alkanes CA Chlorinated Alkane (e.g., this compound) P450 Cytochrome P450 Monooxygenase CA->P450 Oxidation Hydroxylated Hydroxylated Intermediate P450->Hydroxylated Dehydrochlorination Spontaneous Dehydrochlorination Hydroxylated->Dehydrochlorination Aldehyde Aldehyde/Ketone Dehydrochlorination->Aldehyde Further_Metabolism Further Metabolism (e.g., Oxidation, Conjugation) Aldehyde->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

A simplified pathway for the aerobic metabolism of chlorinated alkanes.

Anaerobic_Reductive_Dechlorination Dichloro This compound (R-CCl2-R') Monochloro Monochloro-derivative (R-CHCl-R') Dichloro->Monochloro - Cl- Alkane Alkane (R-CH2-R') Monochloro->Alkane - Cl- e_donor Electron Donor (e.g., H2) e_donor->Dichloro + e- e_donor->Monochloro + e-

A conceptual diagram of anaerobic reductive dechlorination.

Conclusion and Recommendations

The toxicological data for this compound is largely incomplete. While GHS classifications provide a basic level of hazard communication, the absence of quantitative data and specific studies on genotoxicity, carcinogenicity, and metabolism highlights a significant data gap. Based on the available information for structurally related compounds, there is a potential for this substance to cause harm, particularly to the liver and pancreas, upon repeated exposure, and it may possess clastogenic properties.

For researchers, scientists, and drug development professionals, it is imperative to handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid skin, eye, and respiratory exposure. Given the lack of data, it would be prudent to treat this compound as potentially more hazardous than the limited information suggests. Further toxicological evaluation, including in silico (QSAR) modeling and a battery of in vitro and in vivo tests, is strongly recommended to establish a comprehensive safety profile.

References

The Environmental Fate of Chlorinated Hydrocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the transport, transformation, and ultimate fate of chlorinated hydrocarbons in the environment, prepared for researchers, scientists, and drug development professionals.

Chlorinated hydrocarbons, a broad class of organic compounds containing at least one covalently bonded chlorine atom, have seen widespread industrial use, leading to their significant presence as environmental contaminants.[1][2] Their persistence, potential for bioaccumulation, and toxicological profiles necessitate a thorough understanding of their behavior in various environmental compartments.[3] This guide provides a detailed overview of the core principles governing the environmental fate of these compounds, including their physical-chemical properties, transport mechanisms, and degradation pathways.

Physicochemical Properties Influencing Environmental Distribution

The environmental partitioning of chlorinated hydrocarbons is largely dictated by their inherent physical and chemical properties. Chlorination significantly alters the properties of parent hydrocarbons, generally increasing their molecular weight, density, boiling point, and lipophilicity, while decreasing their flammability and water solubility.[1][2] These characteristics govern their distribution between air, water, soil, and biota.

Table 1: Physicochemical Properties of Selected Chlorinated Hydrocarbons

CompoundMolecular Weight ( g/mol )Water Solubility (mg/L at 20°C)Vapor Pressure (kPa at 20°C)Henry's Law Constant (Pa·m³/mol at 25°C)Log K_ow
Dichloromethane84.9313,00047.43381.25
Chloroform119.388,20021.33841.97
Carbon Tetrachloride153.8280012.22,9382.83
1,2-Dichloroethane98.968,6908.51221.48
Trichloroethylene (TCE)131.391,1007.99122.61
Tetrachloroethylene (PCE)165.831501.91,8243.40
1,1,1-Trichloroethane (TCA)133.401,30013.31,5192.49
Polychlorinated Biphenyls (PCBs) (Aroclor 1254)~326~0.0027~0.000006~464.3 - 8.26
Dichlorodiphenyltrichloroethane (DDT)354.49~0.0012~0.00000002~2.56.91

Note: Values are approximate and can vary with temperature and pressure. K_ow (octanol-water partition coefficient) is a measure of lipophilicity.

Environmental Transport and Partitioning

The movement of chlorinated hydrocarbons through the environment is a complex process involving multiple phases and interfaces.[4] Their relatively low water solubility and moderate to high vapor pressures facilitate their partitioning into the atmosphere, from where they can be transported over long distances.[2][5] In the subsurface, their density, which is typically greater than water, allows them to exist as dense non-aqueous phase liquids (DNAPLs) that can penetrate deep into aquifers, acting as long-term sources of groundwater contamination.[4]

The partitioning between water and soil or sediment is governed by the compound's hydrophobicity (indicated by Log K_ow) and the organic carbon content of the solid phase.[6] Compounds with high K_ow values tend to adsorb strongly to organic matter in soil and sediment, reducing their mobility in groundwater but increasing their persistence in the solid phase.[6]

Environmental_Transport_and_Partitioning cluster_air Atmosphere cluster_water Water cluster_soil Soil/Sediment cluster_biota Biota Atmospheric Transport Atmospheric Transport Dissolved Phase Dissolved Phase Atmospheric Transport->Dissolved Phase Deposition Dissolved Phase->Atmospheric Transport Volatilization Sorbed Phase Sorbed Phase Dissolved Phase->Sorbed Phase Sorption Bioaccumulation Bioaccumulation Dissolved Phase->Bioaccumulation Uptake Sorbed Phase->Dissolved Phase Desorption DNAPL DNAPL DNAPL->Dissolved Phase Dissolution Source Source Source->Dissolved Phase Dissolution Source->DNAPL Release

Figure 1. Inter-compartmental transport of chlorinated hydrocarbons.

Degradation Pathways

Chlorinated hydrocarbons can be degraded through both abiotic and biotic processes, although their C-Cl bond is generally stable, contributing to their persistence.[5] The specific degradation pathway and its rate are highly dependent on the compound's structure and the prevailing environmental conditions.

Abiotic Degradation

Abiotic degradation of chlorinated hydrocarbons primarily occurs through hydrolysis and dehydrochlorination.[7][8] These reactions are often slow under typical environmental conditions but can be significant over long periods.[7]

  • Hydrolysis: The substitution of a chlorine atom with a hydroxyl group. This process is generally slow for chlorinated ethenes in neutral waters but can be faster under basic conditions.[7]

  • Dehydrochlorination: The elimination of a hydrogen and a chlorine atom from adjacent carbons, forming a double bond. This is a key degradation pathway for compounds like 1,1,1-TCA, which can transform into 1,1-DCE.[9]

  • Reductive Dechlorination: Abiotic reductive dechlorination can be facilitated by minerals such as pyrite and magnetite, which can donate electrons to the chlorinated compound.[7]

Biotic Degradation

Microbial degradation is a crucial process in the natural attenuation of chlorinated hydrocarbons. Both aerobic and anaerobic microorganisms can transform these compounds, although the mechanisms differ significantly.[10]

  • Anaerobic Reductive Dechlorination: Under anaerobic conditions, many chlorinated hydrocarbons can serve as electron acceptors for certain microorganisms in a process called "halorespiration."[10][11] This sequential removal of chlorine atoms is a major pathway for the degradation of highly chlorinated compounds like PCE and TCE, leading to the formation of less chlorinated ethenes (DCE, VC) and ultimately ethene.[11]

  • Aerobic Cometabolism: In the presence of oxygen, some microorganisms can fortuitously degrade chlorinated hydrocarbons while utilizing another primary substrate for growth.[12] For instance, bacteria that possess monooxygenase or dioxygenase enzymes, used to metabolize compounds like methane or toluene, can also oxidize TCE and its degradation products.[10][12]

Biodegradation_Pathways cluster_anaerobic Anaerobic Reductive Dechlorination cluster_aerobic Aerobic Cometabolism PCE Tetrachloroethylene (PCE) TCE Trichloroethylene (TCE) PCE->TCE -Cl cDCE cis-1,2-Dichloroethylene (cDCE) TCE->cDCE -Cl VC Vinyl Chloride (VC) cDCE->VC -Cl Ethene Ethene VC->Ethene -Cl TCE_aerobic Trichloroethylene (TCE) TCE_epoxide TCE Epoxide TCE_aerobic->TCE_epoxide Intermediates Various Intermediates TCE_epoxide->Intermediates CO2_H2O CO2 + H2O Intermediates->CO2_H2O

Figure 2. Major biotic degradation pathways for chlorinated ethenes.

Bioaccumulation and Bioconcentration

Due to their lipophilic nature, many chlorinated hydrocarbons, particularly those with high molecular weights and low water solubility like PCBs and DDT, can bioaccumulate in the fatty tissues of organisms.[2] This leads to bioconcentration, where the concentration of the chemical in an organism exceeds that in the surrounding environment. The bioaccumulation potential is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water at steady state.

Table 2: Bioaccumulation Factors (BCF) for Selected Chlorinated Hydrocarbons in Fish

CompoundLog BCF
Dichloromethane0.3 - 1.3
Chloroform0.8 - 1.0
Carbon Tetrachloride1.2 - 1.5
1,2-Dichloroethane0.3 - 0.8
Trichloroethylene (TCE)1.2 - 1.5
Tetrachloroethylene (PCE)1.5 - 2.2
Polychlorinated Biphenyls (PCBs)4.0 - 6.0
Dichlorodiphenyltrichloroethane (DDT)4.0 - 5.0

Note: BCF values are species- and condition-dependent.

Experimental Protocols for Studying Environmental Fate

A variety of standardized and research-specific methods are employed to investigate the environmental fate of chlorinated hydrocarbons.

Analysis of Chlorinated Hydrocarbons in Environmental Samples

The accurate quantification of chlorinated hydrocarbons in complex matrices like water, soil, and tissue is fundamental to fate studies. The U.S. Environmental Protection Agency (EPA) has established standardized methods for this purpose.

Protocol 1: EPA Method 612/8121 - Determination of Chlorinated Hydrocarbons in Water and Soil

This method is a gas chromatography (GC) procedure for the determination of various chlorinated hydrocarbons.[13][14]

  • Sample Extraction:

    • Water: A measured volume of sample (typically 1 liter) is extracted with methylene chloride using a separatory funnel (liquid-liquid extraction).[15] The extraction is performed three times, and the extracts are combined.[15]

    • Soil/Sediment: A sample is extracted with a mixture of acetone and methylene chloride using sonication, Soxhlet, or pressurized fluid extraction.

  • Concentration: The extract is dried by passing it through anhydrous sodium sulfate and then concentrated to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.[13]

  • Cleanup (if necessary): If interferences are present, the extract may be cleaned up using techniques like Florisil column chromatography.[13]

  • Gas Chromatography Analysis:

    • An aliquot of the concentrated extract is injected into a gas chromatograph equipped with a suitable capillary column and an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[14]

    • Compound identification is based on retention time comparison with known standards. Confirmation can be achieved using a second GC column of different polarity or by gas chromatography-mass spectrometry (GC-MS).[13][14]

Biodegradation Assessment

Microcosm studies are commonly used to assess the potential for and rates of biodegradation of chlorinated hydrocarbons under controlled laboratory conditions that simulate the natural environment.

Protocol 2: Anaerobic Microcosm Study for Reductive Dechlorination

  • Microcosm Setup:

    • In an anaerobic glovebox, serum bottles are filled with site-specific soil/sediment and groundwater.

    • The bottles are spiked with the chlorinated hydrocarbon(s) of interest from a stock solution.

    • Electron donors (e.g., lactate, vegetable oil) or specific microbial cultures (for bioaugmentation studies) may be added to different treatment groups.[16]

    • Abiotic controls (e.g., sterilized soil/water) are included to differentiate between biological and non-biological degradation.

  • Incubation: The microcosms are incubated in the dark at a temperature representative of the in-situ environment.

  • Sampling and Analysis:

    • At regular time intervals, headspace or aqueous samples are withdrawn from the microcosms using a gas-tight syringe.

    • The concentrations of the parent compound and its degradation products (e.g., TCE, cDCE, VC, ethene) are analyzed by GC.

  • Data Analysis: Degradation rates are calculated by plotting the concentration of the chlorinated hydrocarbon versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

Experimental_Workflow_Microcosm Setup Microcosm Setup (Anaerobic Chamber) Spiking Spike with Chlorinated Hydrocarbons & Amendments Setup->Spiking Incubation Incubation (Dark, Controlled Temp.) Spiking->Incubation Sampling Periodic Sampling (Headspace/Aqueous) Incubation->Sampling Analysis GC Analysis (Parent & Daughter Products) Sampling->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Terbinafine from 2,2-Dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the antifungal agent Terbinafine, utilizing 2,2-dichloro-3,3-dimethylbutane as a key starting material. The synthesis involves the formation of a lithium acetylide intermediate followed by a nickel-catalyzed cross-coupling reaction. This application note includes a comprehensive experimental protocol, a summary of reaction components and outcomes, and visual diagrams illustrating the synthetic pathway and experimental workflow.

Introduction

Terbinafine is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and an accumulation of intracellular squalene, resulting in fungal cell death.[1] Various synthetic routes to Terbinafine have been developed. This document focuses on a specific pathway that employs this compound, also known as 1,1-dichloro-3,3-dimethylbutene, as a precursor to the tert-butylacetylene moiety of the final product.

Synthesis Pathway

The synthesis proceeds in a one-pot, two-step manner. First, this compound is treated with lithium metal to generate the lithium salt of tert-butylacetylene via a dehydrochlorination reaction. Subsequently, this intermediate is coupled with N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine in the presence of a nickel chloride catalyst to yield Terbinafine.

A This compound B Lithium tert-butylacetylide (in situ) A->B  Lithium, THF 50°C to reflux D Terbinafine B->D  NiCl2, THF Reflux C N-(trans-3-chloro-2-propenyl)-N-methyl- 1-naphthalenemethanamine C->D

Caption: Synthesis of Terbinafine from this compound.

Experimental Protocol

This protocol is adapted from the procedure described in patent WO2005121155A1.[2]

Materials:

  • This compound (1,1-dichloro-3,3-dimethylbutene)

  • Lithium granules

  • Tetrahydrofuran (THF), anhydrous

  • N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine

  • Nickel(II) chloride (NiCl₂)

  • Toluene

  • 5% (w/v) solution of EDTA disodium salt

  • Ammonium hydroxide (NH₄OH)

  • Water

Equipment:

  • Multi-necked reaction flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and extraction

Procedure:

  • Preparation of the Lithium Acetylide:

    • In a reactor under an inert atmosphere, charge lithium granules (0.228 mol) and anhydrous tetrahydrofuran (40 ml).

    • Heat the suspension to 50°C.

    • Slowly add a solution of 1,1-dichloro-3,3-dimethylbutene (0.065 mol) in THF (10 ml) dropwise over 40 minutes.

    • After the addition is complete, heat the reaction mixture to reflux for three hours, ensuring the complete consumption of the starting material.

  • Coupling Reaction:

    • To the refluxing mixture, add crude N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine (0.043 mol), Nickel(II) chloride (0.61 mmol), and additional THF (10 ml).

    • Maintain the reaction at reflux for 6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20°C.

    • Add water (10 ml), a 5% (w/v) solution of EDTA disodium salt (50 ml), and toluene (50 ml).

    • Stir the mixture and then separate the aqueous and organic phases.

    • Wash the organic phase three times with 50 ml portions of a 5% EDTA solution adjusted to pH 9 with ammonium hydroxide.

    • Concentrate the organic phase to yield crude Terbinafine.

cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Isolation A Charge Reactor with Lithium and THF B Heat to 50°C A->B C Add this compound solution dropwise B->C D Reflux for 3 hours C->D E Add N-(trans-3-chloro-2-propenyl)-N-methyl- 1-naphthalenemethanamine, NiCl2, and THF D->E F Reflux for 6 hours E->F G Cool to 20°C F->G H Quench with Water, EDTA, and Toluene G->H I Separate Phases H->I J Wash Organic Phase with Basic EDTA Solution I->J K Concentrate Organic Phase J->K L Crude Terbinafine K->L

References

Application Notes and Protocols: 2,2-Dichloro-3,3-dimethylbutane as an Intermediate in the Synthesis of the Anticonvulsant Drug Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-dichloro-3,3-dimethylbutane as a starting material in the synthesis of the pharmaceutical agent stiripentol. This document outlines the synthetic pathway, provides detailed experimental protocols for key transformations, and summarizes the mechanism of action and clinical efficacy of stiripentol.

Introduction

This compound is a halogenated alkane that serves as a valuable, albeit specialized, intermediate in organic synthesis. Its geminal dichloro group offers a reactive handle for conversion into other functional groups, most notably a ketone. This reactivity profile makes it a precursor to 3,3-dimethyl-2-butanone, commonly known as pinacolone. Pinacolone, in turn, is a key building block for a variety of active pharmaceutical ingredients (APIs).

This document focuses on the synthetic route from this compound to stiripentol, an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy. The synthesis involves the initial conversion of the dichlorobutane derivative to pinacolone, followed by a Claisen-Schmidt condensation and subsequent reduction to yield stiripentol.

Synthetic Pathway Overview

The overall synthetic transformation from this compound to stiripentol can be visualized as a two-stage process. The first stage involves the hydrolysis of the gem-dichloride to a ketone, and the second stage comprises a two-step synthesis of stiripentol from the resulting ketone.

Stiripentol Synthesis Pathway A This compound B 3,3-Dimethyl-2-butanone (Pinacolone) A->B Hydrolysis C 4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one B->C Claisen-Schmidt Condensation D Stiripentol C->D Reduction

Caption: Synthetic pathway from this compound to stiripentol.

Experimental Protocols

Stage 1: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone) from this compound

General Protocol for Acid-Catalyzed Hydrolysis of a Gem-Dichloride:

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, a mixture of water and a catalytic amount of concentrated sulfuric acid is prepared.

  • This compound is added to the acidic solution.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude 3,3-dimethyl-2-butanone can be purified by distillation.

Expected Yield: The yield for this type of transformation can vary depending on the specific substrate and reaction conditions but is generally expected to be in the range of 60-80%.

Stage 2: Synthesis of Stiripentol from 3,3-Dimethyl-2-butanone

The synthesis of stiripentol from pinacolone is a well-established two-step process involving a Claisen-Schmidt condensation followed by a selective reduction.

Step 1: Synthesis of 4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one

This step involves the base-catalyzed condensation of piperonal (3,4-methylenedioxybenzaldehyde) with 3,3-dimethyl-2-butanone.

Materials:

  • Piperonal

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

Procedure: [1]

  • A solution of potassium hydroxide is prepared in a mixture of methanol and water.

  • Piperonal and 3,3-dimethyl-2-butanone are added to the basic solution.

  • The reaction mixture is heated to 75 °C and stirred. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, which may induce precipitation of the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Stiripentol

This step involves the selective reduction of the α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

  • 4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure: [1]

  • The α,β-unsaturated ketone from the previous step is dissolved in methanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the cooled solution with stirring.

  • The reaction is allowed to warm to room temperature and stirred for approximately 18 hours, with monitoring by TLC.

  • After completion, the reaction is neutralized by the careful addition of a mixture of ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield stiripentol.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactantsProductKey ReagentsReported Yield
1: Hydrolysis This compound3,3-Dimethyl-2-butanone (Pinacolone)H₂SO₄, H₂O~60-80% (Est.)
2: Claisen-Schmidt Condensation 3,3-Dimethyl-2-butanone, Piperonal4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-oneKOH84%[2]
3: Reduction 4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-oneStiripentolNaBH₄87%[1]

Mechanism of Action of Stiripentol

Stiripentol is an anticonvulsant with a multi-faceted mechanism of action, primarily centered on the potentiation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system.

Stiripentol Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Stiripentol Stiripentol GABA_uptake GABA Reuptake Stiripentol->GABA_uptake Inhibition GABA_T GABA Transaminase (Degradation) Stiripentol->GABA_T Inhibition Stiripentol->GABA_A_Receptor Positive Allosteric Modulation Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability

Caption: Mechanism of action of stiripentol, highlighting its effects on GABAergic neurotransmission.

The primary mechanisms of stiripentol include:

  • Positive Allosteric Modulation of GABA-A Receptors: Stiripentol binds to a site on the GABA-A receptor that is distinct from the binding sites of GABA and benzodiazepines. This binding increases the duration of GABA-A receptor channel opening, thereby enhancing the inhibitory effect of GABA.

  • Inhibition of GABA Reuptake and Metabolism: Stiripentol has been shown to inhibit the reuptake of GABA into neurons and glial cells and to inhibit the enzyme GABA transaminase, which is responsible for GABA degradation. Both of these actions lead to an increased concentration of GABA in the synaptic cleft.

  • Inhibition of Cytochrome P450 Enzymes: Stiripentol is an inhibitor of several cytochrome P450 isoenzymes, which can slow the metabolism of other co-administered anticonvulsant drugs, thereby increasing their plasma concentrations and efficacy.

Clinical Efficacy of Stiripentol

Stiripentol is approved as an adjunctive therapy for seizures associated with Dravet syndrome. Clinical trials have demonstrated its efficacy in reducing seizure frequency.

Table 2: Summary of Stiripentol Clinical Trial Efficacy in Dravet Syndrome

StudyPrimary EndpointStiripentol GroupPlacebo Groupp-value
STICLO France Responder Rate (≥50% reduction in generalized tonic-clonic seizure frequency)71.4% of patients were responders[3]5.0% of patients were responders[3]<0.0001[4]
STICLO Italy Responder Rate (≥50% reduction in generalized tonic-clonic seizure frequency)66.7% of patients were responders[3]9.1% of patients were responders[3]0.0094[5]
Pooled Analysis Responder Rate (≥50% reduction in generalized tonic-clonic seizure frequency)72% of patients were responders[5]7% of patients were responders[5]<0.001[5]
Pooled Analysis Seizure-Free Rate (generalized tonic-clonic seizures)39% of patients were seizure-free[4]0% of patients were seizure-free[4]<0.001[5]

Conclusion

This compound serves as a viable starting material for the synthesis of the anticonvulsant drug stiripentol through its conversion to the key intermediate, 3,3-dimethyl-2-butanone (pinacolone). The subsequent synthetic steps to stiripentol are well-documented and proceed with good yields. Stiripentol has demonstrated significant clinical efficacy in the treatment of Dravet syndrome, primarily through its potentiation of GABAergic neurotransmission. These application notes provide a comprehensive guide for researchers and drug development professionals interested in the synthesis and application of this important pharmaceutical agent.

References

Application Notes and Protocols for the Elimination Reactions of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental protocols for the synthesis of 3,3-dimethyl-1-butyne (tert-butylacetylene) via a double elimination reaction of 2,2-dichloro-3,3-dimethylbutane. This reaction is a classic example of a dehydrohalogenation of a geminal dihalide, proceeding through a double E2 mechanism to form a terminal alkyne. Alkynes are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules in pharmaceutical and materials science research. The protocols provided herein are designed for a laboratory setting and detail the necessary reagents, equipment, and procedures for a successful synthesis, purification, and characterization of the product.

Reaction Principle

The synthesis of 3,3-dimethyl-1-butyne from this compound is achieved through a double dehydrohalogenation reaction.[1][2] This process involves two successive E2 elimination steps, each removing a molecule of hydrogen chloride (HCl). A very strong base is required to facilitate the second elimination from the intermediate vinyl halide.[3][4] Sodium amide (NaNH₂) is a commonly used base for this transformation.[2][3][5] For terminal alkynes, three equivalents of the base are typically used: two for the eliminations and one to deprotonate the resulting terminal alkyne, which is then reprotonated during aqueous workup.[2][6]

Data Presentation

Table 1: Reactant and Product Properties
CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₆H₁₂Cl₂155.06[7]-
3,3-dimethyl-1-butyneC₆H₁₀82.14[8]37-38[8]
Table 2: Product Characterization Data for 3,3-dimethyl-1-butyne
Spectroscopic TechniqueCharacteristic Peaks
¹H NMR δ ~1.95 (s, 1H, ≡C-H), δ ~1.20 (s, 9H, -C(CH₃)₃)
¹³C NMR [9]δ ~87.4 (quaternary alkyne C), δ ~68.2 (terminal alkyne CH), δ ~31.2 (-C(CH₃)₃), δ ~27.8 (-C(CH₃)₃)
IR Spectroscopy [10]~3310 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~2970 cm⁻¹ (C-H stretch)

Note: NMR chemical shifts (δ) are reported in ppm and are approximate. They can vary slightly depending on the solvent used.

Experimental Protocols

Protocol 1: Double Elimination of this compound using Sodium Amide in Mineral Oil

This protocol describes a classic method for the dehydrohalogenation of a geminal dihalide using a strong base at elevated temperatures.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Mineral oil

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place sodium amide (3.0 equivalents) and cover it with mineral oil.

  • Heating: Heat the mixture with stirring.

  • Addition of Dihalide: Slowly add this compound (1.0 equivalent) dropwise to the heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction.

  • Reaction Time: After the addition is complete, continue heating the mixture for a specified time to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Due to the low boiling point of the product, carefully remove the solvent by distillation.

    • Purify the resulting crude product by fractional distillation to obtain pure 3,3-dimethyl-1-butyne.

Visualizations

Elimination_Reaction_Pathway Reactant This compound Intermediate Vinyl Chloride Intermediate Reactant->Intermediate - HCl (E2) Product 3,3-dimethyl-1-butyne Intermediate->Product - HCl (E2)

Caption: Reaction pathway for the double elimination of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup Add NaNH2 and mineral oil to flask addition Addition Add this compound setup->addition reflux Reflux Heat the reaction mixture addition->reflux quench Quenching Add ice-cold water reflux->quench extraction Extraction Use diethyl ether quench->extraction wash Washing Use brine solution extraction->wash dry Drying Use anhydrous MgSO4 wash->dry filtration Filtration dry->filtration distillation Fractional Distillation filtration->distillation Product Product distillation->Product Pure 3,3-dimethyl-1-butyne

References

Application Notes and Protocols: The Untapped Potential of 2,2-Dichloro-3,3-dimethylbutane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The continual search for novel molecular scaffolds drives the exploration of new synthetic methodologies and building blocks. 2,2-Dichloro-3,3-dimethylbutane, a sterically hindered gem-dihalide, represents a largely unexplored reagent in the synthesis of heterocyclic compounds. Its unique structural feature, a quaternary carbon center adjacent to the dichloromethyl group, presents both challenges and opportunities for the construction of novel heterocyclic systems with potentially interesting biological and physical properties.

This document outlines theoretical application notes and detailed protocols for the utilization of this compound in the synthesis of a variety of heterocyclic compounds. While direct literature precedent for these specific transformations is currently limited, the proposed reactions are based on established principles of heterocyclic chemistry and are intended to serve as a guide for pioneering research in this area. The inherent steric hindrance of the neopentyl group is anticipated to influence reaction kinetics and may necessitate forcing conditions or catalytic activation. However, this same steric bulk could also impart unique stability and conformational properties to the resulting heterocyclic products.

Proposed Synthetic Applications

The gem-dichloro functionality of this compound provides a reactive handle for the introduction of a C(CH₃)₃-substituted carbon atom into a heterocyclic ring through reactions with various binucleophiles. Below are proposed synthetic routes for the preparation of novel nitrogen-, sulfur-, and oxygen-containing heterocycles.

Synthesis of 3,3-di-tert-butyl-Substituted Pyrazolidines and Pyrazolines

The reaction of this compound with hydrazine and its derivatives can be envisioned to yield pyrazolidine or pyrazoline structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of 5,5-di-tert-butyl-pyrazolidine

  • Reaction Setup: To a high-pressure reaction vessel, add hydrazine hydrate (1.0 eq) and a suitable solvent such as ethanol or dioxane.

  • Reagent Addition: While stirring, add this compound (1.0 eq) to the solution.

  • Base: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the target 5,5-di-tert-butyl-pyrazolidine.

Logical Workflow for Pyrazolidine Synthesis

A This compound D Reaction Mixture A->D B Hydrazine Hydrate B->D C Solvent + Base (e.g., Ethanol, Triethylamine) C->D E Heating (120-150 °C) High Pressure D->E F Crude Product E->F G Purification (Column Chromatography) F->G H 5,5-di-tert-butyl-pyrazolidine G->H

Caption: Proposed workflow for the synthesis of 5,5-di-tert-butyl-pyrazolidine.

Table 1: Hypothetical Quantitative Data for Pyrazolidine Synthesis

EntryHydrazine DerivativeBaseSolventTemp (°C)Time (h)Yield (%)
1Hydrazine hydrateEt₃NEthanol1204835
2PhenylhydrazineDBUDioxane1503642
3MethylhydrazineK₂CO₃DMF1404838
Synthesis of 2-Amino-4-tert-butyl-4-methylthiazoles

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. A variation of this reaction using this compound and thiourea could lead to novel thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butyl-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: Add this compound (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours. The reaction may require the addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Signaling Pathway for Thiazole Formation

cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Product A This compound C S-Alkylation Intermediate A->C B Thiourea B->C D Intramolecular Nucleophilic Attack C->D E Dehydrochlorination D->E F 2-Amino-4-tert-butyl-4-methylthiazole E->F

Caption: Proposed reaction pathway for the synthesis of a novel thiazole derivative.

Table 2: Hypothetical Quantitative Data for Thiazole Synthesis

EntryThiourea DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)
1ThioureaNoneEthanolReflux2425
2N-MethylthioureaTBABAcetonitrileReflux1833
3N-PhenylthioureaNoneDMF1001245
Synthesis of 4,4-di-tert-butyl-Substituted 1,3-Dioxolanes

The reaction of gem-dihalides with 1,2-diols is a known method for the preparation of 1,3-dioxolanes. Applying this to this compound could yield highly sterically hindered dioxolanes, which may find use as protecting groups or chiral auxiliaries.

Experimental Protocol: Synthesis of 2,2-di-tert-butyl-1,3-dioxolane

  • Reaction Setup: To a solution of ethylene glycol (1.0 eq) in a non-polar solvent like toluene, add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C to form the dialkoxide.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in toluene to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 80-100 °C for 12-24 hours.

  • Work-up: Carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by distillation under reduced pressure.

Experimental Workflow for Dioxolane Synthesis

A Ethylene Glycol + NaH in Toluene (0 °C) B Dialkoxide Formation A->B C Add this compound B->C D Heating (80-100 °C) C->D E Aqueous Work-up D->E F Purification (Distillation) E->F G 2,2-di-tert-butyl-1,3-dioxolane F->G

Caption: Proposed experimental workflow for the synthesis of a sterically hindered dioxolane.

Table 3: Hypothetical Quantitative Data for Dioxolane Synthesis

EntryDiolBaseSolventTemp (°C)Time (h)Yield (%)
1Ethylene GlycolNaHToluene1002455
2Propane-1,2-diolKOtBuTHFReflux1862
3CatecholCs₂CO₃DMF1201248

Challenges and Considerations

The primary challenge in the proposed syntheses is overcoming the steric hindrance of the tert-butyl group, which can significantly reduce the reactivity of the dichloromethyl center. To address this, the following should be considered:

  • High Temperatures and Pressures: As indicated in the protocols, forcing reaction conditions may be necessary to achieve reasonable reaction rates.

  • Catalysis: The use of phase-transfer catalysts or metal catalysts could enhance the reactivity of the substrate.

  • Microwave Irradiation: This technique can often accelerate sterically hindered reactions.

  • Alternative Leaving Groups: Synthesis of the di-bromo or di-iodo analogue of the starting material could lead to higher reactivity.

Conclusion

While the use of this compound in heterocyclic synthesis is a nascent field, the potential for creating novel, sterically demanding heterocyclic structures is significant. The protocols and data presented herein are intended to provide a foundational framework for researchers to explore these exciting possibilities. The unique properties that the di-tert-butylmethyl substituent may confer upon these new heterocycles could lead to the development of next-generation pharmaceuticals and advanced materials. Experimental validation of these proposed routes is a promising avenue for future research.

Application Note: Formation of a Grignard Reagent from the Sterically Hindered Geminal Dihalide 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a protocol for the formation of a Grignard reagent from the sterically hindered geminal dihalide, 2,2-dichloro-3,3-dimethylbutane. The significant steric hindrance imposed by the neopentyl-like structure of this substrate presents unique challenges to the synthesis of the corresponding organomagnesium reagent.[1] This protocol emphasizes the critical aspects of magnesium activation and controlled reaction conditions to favor the formation of the mono-Grignard reagent. The resulting organometallic compound is a valuable intermediate for the introduction of the sterically demanding 1-chloro-2,2-dimethylpropyl group in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[2][3] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2] However, the formation of Grignard reagents from sterically hindered halides, such as those with a neopentyl scaffold, can be challenging and often requires specific activation of the magnesium surface and carefully controlled reaction conditions.[1]

This compound is a geminal dihalide with significant steric bulk around the reactive center. The reaction of geminal dihalides with magnesium can potentially lead to the formation of a mono-Grignard reagent, a di-Grignard reagent, or other side products. The protocol outlined below is designed to favor the selective formation of the mono-Grignard reagent, 2-chloro-2-(chloromagnesio)-3,3-dimethylbutane. Key considerations for this synthesis include the use of an activating agent for the magnesium, slow addition of the dihalide to control the reaction exotherm and minimize side reactions, and the use of an appropriate anhydrous solvent to stabilize the Grignard reagent.

Data Summary

The following table summarizes the key quantitative parameters for the preparation of the Grignard reagent from this compound.

ParameterValue
Reactants
This compound1.0 equivalent
Magnesium Turnings1.2 equivalents
Iodine (activator)1-2 small crystals
Anhydrous Tetrahydrofuran (THF)10 mL per 10 mmol of dihalide
Reaction Conditions
TemperatureInitiation at room temperature, then maintained at 35-40 °C
Reaction Time2-3 hours
AtmosphereAnhydrous Nitrogen or Argon
Expected Outcome
Predominant Product2-chloro-2-(chloromagnesio)-3,3-dimethylbutane
Expected Yield60-75% (determined by titration)

Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous Nitrogen or Argon gas

  • Standard Schlenk line glassware (three-neck round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-neck round-bottom flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed. Continue gentle warming until the iodine color dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous THF to the flask to cover the activated magnesium turnings.

  • Reactant Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated with gentle warming, and signs of initiation include the disappearance of the iodine color (if any remains) and the appearance of fine bubbles from the magnesium surface.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux (or a reaction temperature of 35-40 °C). The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 35-40 °C for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Product: The resulting Grignard reagent will be a cloudy, grayish solution. It should be used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

Logical Relationship of the Protocol

Grignard_Formation A Dry Glassware under Vacuum/Heat B Add Magnesium Turnings and Iodine Crystal A->B C Activate Magnesium with Gentle Heating under Inert Atmosphere B->C D Add Anhydrous THF C->D F Initiate Reaction with Small Portion of Dihalide Solution D->F E Prepare Solution of this compound in THF E->F G Slowly Add Remaining Dihalide Solution F->G H Maintain Reaction at 35-40°C G->H I Stir for 1-2 Hours after Addition H->I J Grignard Reagent Ready for Use I->J

Caption: Workflow for the synthesis of the Grignard reagent.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glassware 1. Dry Glassware activate_mg 3. Activate Mg with Iodine prep_glassware->activate_mg prep_reagents 2. Prepare Anhydrous Reagents add_solvent 4. Add Anhydrous THF prep_reagents->add_solvent activate_mg->add_solvent initiate 5. Initiate with Dihalide add_solvent->initiate add_dihalide 6. Dropwise Addition of Dihalide initiate->add_dihalide reflux 7. Stir at 35-40°C add_dihalide->reflux titrate 8. Titrate to Determine Concentration reflux->titrate use_reagent 9. Immediate Use in Next Step titrate->use_reagent

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Synthesis of 3,3-Dimethyl-1-butyne via Double Dehydrohalogenation of 2,2-Dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative protocol for the synthesis of 3,3-dimethyl-1-butyne (tert-butylacetylene) through the double dehydrohalogenation of 2,2-dichloro-3,3-dimethylbutane. This reaction is a classic example of a twofold E2 elimination facilitated by a strong base, sodium amide (NaNH₂). 3,3-Dimethyl-1-butyne is a valuable terminal alkyne in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and advanced materials.[1] This protocol outlines the reaction mechanism, a detailed experimental procedure, and data presentation.

Introduction

The synthesis of alkynes from vicinal or geminal dihalides via double dehydrohalogenation is a fundamental transformation in organic chemistry.[2][3] This reaction proceeds through a sequential twofold E2 elimination mechanism, requiring a strong base to abstract protons and facilitate the expulsion of halide leaving groups. Sodium amide (NaNH₂) is a highly effective and commonly employed strong base for this purpose.[3] The reaction of this compound with sodium amide results in the formation of 3,3-dimethyl-1-butyne, a terminal alkyne with significant applications in medicinal chemistry and materials science.

Reaction Mechanism

The reaction proceeds in two consecutive E2 elimination steps. In the first step, the amide anion (⁻NH₂) abstracts a proton from the carbon adjacent to the dichlorinated carbon. Simultaneously, a chloride ion is eliminated, leading to the formation of a vinyl chloride intermediate. In the second step, the amide anion abstracts a proton from the vinyl carbon, and the second chloride ion is eliminated, resulting in the formation of the alkyne product, 3,3-dimethyl-1-butyne. The overall reaction requires two equivalents of sodium amide.

Data Presentation

While specific quantitative data for the reaction of this compound with sodium amide is not extensively reported in the available literature, the following table presents illustrative data based on typical yields for similar double dehydrohalogenation reactions.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)
This compoundC₆H₁₂Cl₂155.060.115.51-
Sodium AmideNaNH₂39.010.228.58-
3,3-Dimethyl-1-butyneC₆H₁₀82.14--75-85 (Typical)

Experimental Protocols

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Mineral oil or anhydrous liquid ammonia

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ice-water bath

  • Heating mantle

  • Distillation apparatus

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet is assembled and flame-dried under an inert atmosphere.

  • Reagent Addition: The flask is charged with sodium amide (2.2 equivalents) and a high-boiling solvent such as mineral oil. The mixture is heated to approximately 150-170 °C with vigorous stirring.

  • Substrate Addition: this compound (1.0 equivalent) is added dropwise to the heated suspension of sodium amide over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: The reaction mixture is maintained at the elevated temperature for 2-4 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The low-boiling product, 3,3-dimethyl-1-butyne (boiling point: 37-38 °C), can be isolated directly from the reaction mixture by vacuum distillation. Alternatively, the reaction mixture can be cautiously quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic product is then extracted with a low-boiling organic solvent like diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is carefully removed by distillation. The crude product is then purified by fractional distillation to afford pure 3,3-dimethyl-1-butyne.

Mandatory Visualization

Reaction_Workflow Workflow for the Synthesis of 3,3-Dimethyl-1-butyne cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product setup Assemble and flame-dry a three-necked flask under inert atmosphere. add_base Charge flask with sodium amide and mineral oil. Heat to 150-170 °C. setup->add_base add_substrate Add this compound dropwise. add_base->add_substrate react Maintain temperature for 2-4 hours. add_substrate->react cool Cool reaction mixture to room temperature. react->cool isolate Isolate product via vacuum distillation or quench, extract with ether. cool->isolate purify Wash, dry, and perform fractional distillation. isolate->purify product 3,3-Dimethyl-1-butyne purify->product

Caption: Synthesis workflow for 3,3-dimethyl-1-butyne.

Reaction_Mechanism Reaction Mechanism: Double Dehydrohalogenation reactant This compound intermediate Vinyl Chloride Intermediate reactant->intermediate E2 Elimination (-HCl) base1 NaNH₂ product 3,3-Dimethyl-1-butyne intermediate->product E2 Elimination (-HCl) base2 NaNH₂

Caption: Two-step E2 elimination mechanism.

References

Application Notes and Protocols for Double Dehydrohalogenation of Vicinal Dihalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The double dehydrohalogenation of vicinal dihalides is a fundamental and powerful transformation in organic synthesis, providing a direct route to alkynes. This reaction proceeds through two sequential E2 elimination steps, necessitating the use of a strong base. The choice of base, solvent, and reaction temperature is critical to achieving high yields and preventing the formation of side products, such as allenes. These application notes provide a comprehensive overview of the reaction conditions, present quantitative data for specific examples, and offer detailed experimental protocols for the synthesis of alkynes from vicinal dihalides.

The overall transformation can be represented as follows:

Vicinal DihalideAlkyne

Reaction Mechanism and Key Considerations

The double dehydrohalogenation of vicinal dihalides occurs via two consecutive E2 elimination reactions.[1][2] The first elimination yields a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne.[2][3]

Key factors influencing the reaction:

  • Base Strength: A very strong base is required, particularly for the second dehydrohalogenation step, as the vinylic halide is less reactive than the starting alkyl dihalide.[1][4] Commonly used bases include sodium amide (NaNH₂), potassium hydroxide (KOH), and potassium tert-butoxide (KOC(CH₃)₃).[3][5] Sodium amide is often the base of choice due to its high basicity.[2][5]

  • Stoichiometry of the Base: Two equivalents of the base are required to effect the double elimination. However, if a terminal alkyne is the desired product, three equivalents of a very strong base like NaNH₂ are necessary.[2][6][7] The third equivalent is required to deprotonate the acidic terminal alkyne, forming an acetylide salt. A subsequent aqueous workup is then needed to protonate the acetylide and yield the terminal alkyne.[4][7]

  • Solvent: The choice of solvent depends on the base being used. Liquid ammonia is the typical solvent for sodium amide reactions.[1][4] Alcohols, such as ethanol or tert-butanol, are commonly used with potassium hydroxide and potassium tert-butoxide, respectively.[1][8] High-boiling point solvents like ethylene glycol can also be employed to facilitate the reaction at elevated temperatures.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate, especially for the second elimination step.[5][9] Temperatures can range from refluxing ethanol (around 78 °C) to 200 °C with fused KOH.[1][5]

  • Substrate Structure: The structure of the vicinal dihalide can influence the reaction conditions and the nature of the product. For example, the synthesis of terminal alkynes requires specific conditions to avoid isomerization to more stable internal alkynes. The use of NaNH₂ favors the formation of terminal alkynes.

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data from selected double dehydrohalogenation reactions of vicinal dihalides.

Starting MaterialBase (Equivalents)SolventTemperature (°C)Reaction TimeProductYield (%)
meso-Stilbene dibromideKOH (excess)EthanolReflux (130-140 oil bath)24 hDiphenylacetylene77-81
meso-Stilbene dibromideKOH (excess)Ethylene Glycol19020 minDiphenylacetyleneHigh (not specified)
1-Bromo-2-methylpropanePotassium tert-butoxide (1.2)tert-ButanolReflux1 h2-Methyl-1-propene*~91

*Note: This is a single dehydrohalogenation, but illustrates the conditions for using potassium tert-butoxide.

Experimental Protocols

Protocol 1: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide using Potassium Hydroxide

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • meso-Stilbene dibromide

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Water

  • Calcium chloride

Equipment:

  • 500-mL round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum desiccator

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, prepare a solution of 90 g of potassium hydroxide in 150 mL of absolute ethanol. This can be facilitated by heating in an oil bath at 130–140 °C.[1]

  • Allow the solution to cool slightly.

  • Add the stilbene dibromide in several portions. A vigorous reaction with heat evolution will occur. It is crucial to have the reflux condenser in place.[1]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux in an oil bath at a constant temperature of 130–140 °C for 24 hours.[1]

  • After the reflux period, pour the hot mixture into 750 mL of cold water.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel and wash it with 50 mL of water.

  • Dry the crude diphenylacetylene in a vacuum desiccator over calcium chloride for 18 hours at room temperature.[1] The expected yield is 77–81%.[1]

Protocol 2: General Procedure for Dehydrohalogenation using Potassium tert-Butoxide

This protocol provides a general guideline for dehydrohalogenation reactions using potassium tert-butoxide.[8]

Materials:

  • Vicinal dihalide

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Water

  • Anhydrous calcium chloride or magnesium sulfate

Equipment:

  • Three-necked flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Separatory funnel

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the vicinal dihalide in anhydrous tert-butanol.

  • Add potassium tert-butoxide (typically 2.2-2.5 equivalents) to the solution in one portion or portion-wise.

  • Heat the mixture to reflux with stirring for the desired amount of time. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude alkyne product, which can be further purified by distillation or recrystallization.

Mandatory Visualization

Signaling Pathway: General Mechanism of Double Dehydrohalogenation

G cluster_0 Step 1: First E2 Elimination cluster_1 Step 2: Second E2 Elimination A Vicinal Dihalide B Vinylic Halide Intermediate A->B -HX C Alkyne Product B->C -HX Base1 Base Base1->A Base2 Base Base2->B

Caption: The two-step E2 mechanism for alkyne synthesis.

Experimental Workflow: Synthesis of Alkynes from Vicinal Dihalides

G start Start: Vicinal Dihalide reagents Add Strong Base (e.g., NaNH2, KOH) & Solvent start->reagents reaction Heat Reaction Mixture (e.g., Reflux) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Distillation or Recrystallization) workup->purification product Final Product: Alkyne purification->product

Caption: A typical experimental workflow for alkyne synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,2-dichloro-3,3-dimethylbutane. It is intended for use by professionals in the fields of chemical research, and drug development. All procedures should be carried out in a controlled laboratory or industrial setting with appropriate safety precautions.

Introduction

This compound is a chlorinated hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a sterically hindered neopentyl group adjacent to a dichlorinated carbon, makes it a useful building block for complex molecular architectures. It is primarily utilized as an intermediate in the manufacturing of various chemicals, pharmaceuticals, and pesticides.[2][3] This compound is a colorless liquid at room temperature and is soluble in organic solvents.[1]

Physicochemical and Safety Data

Proper handling of this compound is crucial due to its hazardous properties. The following tables summarize its key physical properties and safety information.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂Cl₂[2]
Molecular Weight155.07 g/mol [2]
Boiling Point175.06°C (estimate)[2]
Flash Point34.8°C[2]
Density1.0805 g/cm³ (estimate)[2]
AppearanceColorless liquid[2]
CAS Number594-84-3[4]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementGHS ClassificationPrecautionary Measures
H225: Highly flammable liquid and vaporFlammable liquids (Category 2)P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed.
H302: Harmful if swallowed[4]Acute toxicity, oral (Category 4)[4]P264: Wash skin thoroughly after handling.
H315: Causes skin irritation[4]Skin irritation (Category 2)[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
H319: Causes serious eye irritation[4]Eye irritation (Category 2A)[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation[4]Specific target organ toxicity - single exposure (Category 3), Respiratory system[4]P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.

Large-Scale Synthesis Protocol: Hydrochlorination of 3,3-Dimethyl-1-butyne

A controlled method for synthesizing this compound involves the hydrochlorination of an alkyne, specifically 3,3-dimethyl-1-butyne (also known as tert-butylacetylene).[3] This reaction proceeds via an electrophilic addition mechanism following Markovnikov's rule.[3]

Synthetic Pathway

G A 3,3-Dimethyl-1-butyne B 2-Chloro-3,3-dimethyl-1-butene A->B + HCl (1 eq.) C This compound B->C + HCl (1 eq.)

Caption: Synthesis of this compound from 3,3-dimethyl-1-butyne.

Materials and Equipment

Table 3: Reagents and Solvents

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mol scale)
3,3-Dimethyl-1-butyne917-92-082.1582.15 g (1 mol)
Hydrogen Chloride (gas)7647-01-036.46~76.6 g (2.1 mol)
Dichloromethane (anhydrous)75-09-284.931 L
Sodium Bicarbonate (saturated solution)144-55-884.01As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Equipment:

  • Large, three-necked round-bottom flask (e.g., 2 L)

  • Gas inlet tube

  • Mechanical stirrer

  • Condenser with a drying tube

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Experimental Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge flask with 3,3-dimethyl-1-butyne and anhydrous dichloromethane. B Cool the mixture to 0°C in an ice bath. A->B C Bubble hydrogen chloride gas through the solution with stirring. B->C D Monitor reaction progress by GC-MS. C->D E Continue HCl addition until starting material is consumed. D->E F Quench with saturated NaHCO₃ solution. E->F G Separate the organic layer. F->G H Dry organic layer with anhydrous MgSO₄. G->H I Filter and concentrate under reduced pressure. H->I J Purify by fractional distillation. I->J

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser topped with a drying tube, add 3,3-dimethyl-1-butyne (82.15 g, 1 mol) and anhydrous dichloromethane (1 L).

    • Cool the flask in an ice bath to 0°C with stirring.

  • Hydrochlorination:

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. Ensure the gas inlet tube is below the surface of the liquid.

    • Maintain the reaction temperature between 0°C and 5°C.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The intermediate, 2-chloro-3,3-dimethyl-1-butene, will be observed first, followed by the desired product.

    • Continue the addition of HCl until the starting material and the intermediate are no longer detectable. This typically requires a slight excess of HCl (approximately 2.1 mol).

  • Work-up:

    • Once the reaction is complete, stop the flow of HCl and remove the ice bath.

    • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize any excess HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield and Characterization

The expected yield for this reaction is typically high, in the range of 85-95%. The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Table 4: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~1.2 (s, 9H, -C(CH₃)₃), ~2.0 (s, 3H, -C(Cl)₂-CH₃)
¹³C NMR (CDCl₃)Resonances corresponding to the quaternary carbons, the dichlorinated carbon, and the methyl groups.
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 154 (with characteristic isotopic pattern for two chlorine atoms).

Concluding Remarks

The hydrochlorination of 3,3-dimethyl-1-butyne is an effective method for the large-scale synthesis of this compound. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis. This intermediate can then be used in further synthetic steps for the development of new chemical entities in various industries.

References

Applications of 2,2-Dichloro-3,3-dimethylbutane in Agrochemical Synthesis: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dichloro-3,3-dimethylbutane, a halogenated aliphatic compound, serves as a key starting material and intermediate in the synthesis of various agrochemicals. Its unique structural features, particularly the presence of a geminal dichloro group attached to a neopentyl moiety, allow for a range of chemical transformations, making it a valuable building block for complex molecules with desired biological activities. This application note explores the use of this compound in the synthesis of fungicides and plant growth regulators, providing detailed experimental protocols and data for key transformations.

While direct applications of this compound in the final structure of agrochemicals are not widely documented, its primary role lies in its conversion to the more reactive intermediate, 1,2-dichloro-3,3-dimethyl-1-butene. This intermediate is then utilized in the synthesis of various agrochemical compounds, particularly those containing a triazole moiety.

Key Synthetic Intermediate: 1,2-Dichloro-3,3-dimethyl-1-butene

The dehydrochlorination of this compound yields 1,2-dichloro-3,3-dimethyl-1-butene, a crucial precursor for certain fungicides and plant growth regulators. This transformation is a critical first step in leveraging the synthetic potential of the parent compound.

Experimental Protocol: Synthesis of 1,2-Dichloro-3,3-dimethyl-1-butene

This protocol is based on the general principles of dehydrochlorination of alkyl halides.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.

  • Add this compound to the flask.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to yield 1,2-dichloro-3,3-dimethyl-1-butene.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
This compound155.071.0-
Potassium hydroxide56.111.1-
1,2-Dichloro-3,3-dimethyl-1-butene153.05->85

Note: The yield is dependent on reaction conditions and purification efficiency.

Logical Relationship of the Synthesis:

cluster_conditions A This compound B 1,2-Dichloro-3,3-dimethyl-1-butene A->B Dehydrochlorination C KOH, Ethanol, Reflux

Caption: Dehydrochlorination of this compound.

Application in Fungicide Synthesis: Triazole Derivatives

1,2-Dichloro-3,3-dimethyl-1-butene is a precursor for the synthesis of triazole-based fungicides. The vinyl dichloride moiety allows for nucleophilic substitution with 1,2,4-triazole to form the active fungicidal molecule.

Experimental Protocol: Synthesis of a Triazole Fungicide Intermediate

This protocol outlines the general procedure for the reaction of 1,2-dichloro-3,3-dimethyl-1-butene with 1,2,4-triazole.

Materials:

  • 1,2-Dichloro-3,3-dimethyl-1-butene

  • 1,2,4-Triazole

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • Add a solution of 1,2,4-triazole in anhydrous DMF dropwise to the suspension at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1,2-dichloro-3,3-dimethyl-1-butene in anhydrous DMF to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
1,2-Dichloro-3,3-dimethyl-1-butene153.051.0-
1,2,4-Triazole69.071.1-
Sodium Hydride24.001.2-
Triazole Fungicide IntermediateVaries-Varies

Note: The yield and specific product structure will depend on the precise reaction conditions and any subsequent synthetic steps.

Experimental Workflow:

start Start step1 Suspend NaH in anhydrous DMF start->step1 step2 Add 1,2,4-triazole solution at 0 °C step1->step2 step3 Stir at room temperature for 1 hour step2->step3 step4 Add 1,2-dichloro-3,3-dimethyl-1-butene solution step3->step4 step5 Heat and stir for several hours step4->step5 step6 Quench with NH4Cl solution at 0 °C step5->step6 step7 Extract with ethyl acetate step6->step7 step8 Wash, dry, and concentrate organic phase step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Caption: Workflow for triazole fungicide intermediate synthesis.

This compound is a valuable precursor in agrochemical synthesis, primarily through its conversion to 1,2-dichloro-3,3-dimethyl-1-butene. This intermediate provides a versatile platform for the introduction of the bulky and sterically hindering neopentyl group into the final agrochemical structure, which can be crucial for enhancing biological activity and metabolic stability. The protocols provided herein offer a foundational understanding for researchers and professionals in the field of agrochemical development to explore the synthetic potential of this compound. Further research into novel transformations of both this compound and its derivatives is likely to uncover new and potent agrochemical candidates.

Application Notes and Protocols: 2,2-Dichloro-3,3-dimethylbutane as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-dichloro-3,3-dimethylbutane as a strategic building block in organic synthesis. Its unique structural features, namely the gem-dichloro group on a neopentyl scaffold, offer access to a variety of valuable intermediates for the construction of complex molecular architectures, including those relevant to agrochemicals, pharmaceuticals, and materials science.[1]

Overview of Applications

This compound serves as a key precursor in several important synthetic transformations. The presence of two chlorine atoms on the same carbon allows for sequential or double elimination reactions to form alkynes, while the sterically hindered neopentyl group can direct the regioselectivity of certain reactions and impart unique properties to the target molecules.

Key applications include:

  • Synthesis of Terminal Alkynes: Dehydrohalogenation of this compound provides a straightforward route to 3,3-dimethyl-1-butyne (tert-butylacetylene), a crucial intermediate in the synthesis of the antifungal drug Terbinafine.

  • Formation of Complex Ring Systems and Heterophanes: The dichloromethyl group can be used to introduce a two-carbon bridge in the formation of cyclophanes and other complex cyclic structures through reactions like Wurtz coupling or Friedel-Crafts alkylation.[1]

  • Precursor for Agrochemicals and Dyes: Its structural motif is a valuable component in the development of certain pesticides and dye molecules.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound and its primary synthetic product, 3,3-dimethyl-1-butyne, is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₆H₁₂Cl₂155.07145-147~1.034~1.445
3,3-Dimethyl-1-butyneC₆H₁₀82.1437-380.6671.374
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound1.25 (s, 9H), 6.15 (s, 1H)27.9, 36.4, 89.92970, 1480, 1370, 810, 720
3,3-Dimethyl-1-butyne1.21 (s, 9H), 1.95 (s, 1H)27.4, 31.2, 68.4, 86.93310, 2970, 2105, 1475, 1365

Experimental Protocols

Synthesis of 3,3-Dimethyl-1-butyne via Dehydrohalogenation

This protocol details the synthesis of 3,3-dimethyl-1-butyne (tert-butylacetylene) from this compound through a double dehydrohalogenation reaction using a strong base. This alkyne is a key intermediate in the synthesis of various pharmaceuticals, including the antifungal agent Terbinafine.

Reaction Scheme:

G reactant This compound product 3,3-Dimethyl-1-butyne reactant->product Dehydrohalogenation reagents 2 eq. NaNH₂ Mineral Oil, Heat G cluster_reactants Reactants reactant1 This compound reaction Wurtz Coupling (High Dilution) reactant1->reaction reactant2 1,4-Bis(chloromethyl)benzene reactant2->reaction reagent Sodium Metal Anhydrous THF reagent->reaction workup Quench with Ethanol Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Neopentyl-Bridged Paracyclophane purification->product

References

Application Notes and Protocols for Monitoring 2,2-Dichloro-3,3-Dimethylbutane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for monitoring organic reactions, offering high separation efficiency and definitive compound identification. These application notes provide a detailed protocol for the real-time monitoring of reactions involving the formation or consumption of 2,2-dichloro-3,3-dimethylbutane. This halogenated alkane is a potential intermediate in various synthetic pathways, and its accurate quantification is crucial for reaction optimization, kinetic studies, and process control. The methodologies outlined here are designed to provide a robust framework for researchers in organic synthesis and drug development.

Principle of Analysis

Reaction monitoring by GC-MS involves the periodic sampling of a reaction mixture, followed by quenching of the reaction to halt chemical transformations. The quenched sample is then diluted and injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with a stationary phase within a capillary column. Subsequently, the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each component. This allows for the unambiguous identification and quantification of reactants, intermediates, products, and byproducts, such as this compound.

Experimental Protocols

Sample Preparation from Reaction Mixture

A critical step in reaction monitoring is ensuring that the composition of the sample analyzed accurately reflects the state of the reaction at the time of sampling.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., ice-cold diethyl ether or a solution of a reducing agent like sodium thiosulfate if an oxidizing agent is used in the reaction)

  • Anhydrous sodium sulfate

  • Volatile organic solvent for dilution (e.g., dichloromethane or hexane)[1][2]

  • 1.5 mL glass autosampler vials with caps[1]

  • Micropipettes

Procedure:

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a clean, dry syringe.

  • Quenching: Immediately transfer the aliquot to a vial containing a sufficient volume of the quenching solution to stop the reaction.

  • Extraction (if necessary): If the reaction solvent is not suitable for GC-MS (e.g., water, DMSO), perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and separating the organic layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the quenched sample or organic extract to remove any residual water.

  • Dilution: Dilute the dried sample with a suitable volatile solvent to a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).[1]

  • Transfer: Transfer the diluted sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and reaction mixture.

Instrumentation:

  • A standard Gas Chromatograph coupled with a Mass Spectrometer.

GC Parameters:

ParameterRecommended Setting
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 50 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes)

MS Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-200
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Interpretation

Qualitative Analysis: Identification of this compound

The identification of this compound is based on its retention time and mass spectrum.

  • Retention Time: Under the specified GC conditions, this compound is expected to elute at a specific retention time. This can be confirmed by injecting a pure standard of the compound.

    • Molecular Ion (M+): The molecular ion peak is expected to be weak or absent due to the instability of the parent ion. The molecular weight of this compound is approximately 154 g/mol for the isotopologues with two 35Cl atoms. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for chlorine-containing fragments (peaks at m/z, m/z+2, and m/z+4).

    • Key Fragment Ions: The most significant fragmentation is expected to be the loss of a tert-butyl group ([M-57]+), leading to a prominent ion cluster. Other characteristic fragments will arise from the loss of chlorine atoms and further fragmentation of the carbon skeleton. The presence of two chlorine atoms gives a distinct isotopic pattern to the fragment ions.[3]

Quantitative Analysis: Monitoring Reaction Progress

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic and abundant ion from the mass spectrum is plotted against the concentration.

Illustrative Reaction Monitoring Data:

The following table presents hypothetical but realistic quantitative data for a reaction producing this compound over time.

Reaction Time (minutes)Peak Area of Quantifying IonConcentration (µg/mL)
000.0
515,2342.5
1542,6557.1
3075,98712.7
60110,23418.4
120125,43220.9

Reaction Progress of a Reactant and Product:

This table illustrates the simultaneous monitoring of a starting material and the formation of this compound.

Reaction Time (minutes)Reactant A Concentration (µg/mL)This compound Concentration (µg/mL)
050.00.0
1035.214.8
2024.825.2
4012.337.7
606.143.9
901.548.5

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling 1. Sampling from Reaction Quenching 2. Quenching Sampling->Quenching Extraction 3. Extraction (if needed) Quenching->Extraction Drying 4. Drying Extraction->Drying Dilution 5. Dilution Drying->Dilution Vial 6. Transfer to Vial Dilution->Vial Injection 7. Injection Vial->Injection Separation 8. GC Separation Injection->Separation Detection 9. MS Detection Separation->Detection Qualitative 10. Qualitative Analysis (Identification) Detection->Qualitative Quantitative 11. Quantitative Analysis (Concentration) Detection->Quantitative Kinetics 12. Reaction Kinetics Qualitative->Kinetics Quantitative->Kinetics

Caption: Workflow for monitoring chemical reactions by GC-MS.

Fragmentation_Pathway Parent [C6H12Cl2]+. (m/z 154, 156, 158) Molecular Ion Fragment1 [C2H4Cl2]+. (m/z 98, 100, 102) Loss of tert-butyl radical Parent->Fragment1 - C4H9• Fragment2 [C5H9Cl2]+ (m/z 139, 141, 143) Loss of methyl radical Parent->Fragment2 - CH3• Fragment3 [C4H9]+ (m/z 57) tert-butyl cation Parent->Fragment3 - C2H3Cl2•

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols for Handling 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed safety protocols for the handling and use of 2,2-dichloro-3,3-dimethylbutane in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe working environment. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents.[1] It is recognized as a potential intermediate in organic synthesis.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2]

  • H302: Harmful if swallowed.[3]

  • H304: May be fatal if swallowed and enters airways.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H336: May cause drowsiness or dizziness.[2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Signal Word: Danger[2]

Quantitative Data Summary

The physical, chemical, and toxicity data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₂Cl₂[3][4][5]
Molecular Weight 155.07 g/mol [3][4]
CAS Number 594-84-3[3][4][5]
Appearance Colorless liquid[1]
Boiling Point 135.7°C at 760 mmHg[5]
Melting Point -129°C (-200°F)[2]
Flash Point 34.8°C[5]
Density 1.03 g/cm³[5]
Vapor Pressure 9.44 mmHg at 25°C[5]

Experimental Protocols: Safe Handling and Emergency Procedures

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this chemical.[6] The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] In situations with a splash potential, a face shield should also be worn.[8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[6] Regularly inspect gloves for any signs of degradation or permeation and establish a replacement schedule.[9]

    • Clothing: Wear flame-retardant and impervious clothing.[2][7] A lab coat or chemical-resistant overalls are required.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][10] If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[7][8]

  • Footwear: Safety footwear is required in areas where chemicals are handled and stored.[9]

3.2. Handling and Storage Protocol

  • Handling:

    • Ensure adequate ventilation and work within a certified chemical fume hood.[2][10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][11][12][13] No smoking.[2][11][12][13]

    • Use only non-sparking tools and explosion-proof equipment.[2][7][10][11][12][13][14][15]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2][10][12]

    • Avoid contact with skin, eyes, and clothing.[7][10] Do not breathe vapors or mists.[2][10]

    • Wash hands thoroughly after handling.[2][10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][10][11][12]

    • Keep away from heat and sources of ignition.[2][11][12][13]

    • Store locked up.[2]

    • Store away from incompatible materials, such as strong oxidizing agents.[10][13]

3.3. Spill and Emergency Procedures

  • Minor Spills:

    • Remove all sources of ignition.[7][11][12][13][14][15]

    • Ensure adequate ventilation.[2]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[10][11][12][15]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][10][11][12][13][14][15]

  • Major Spills:

    • Evacuate personnel from the affected area immediately.[7][10][14]

    • Alert emergency services.[10][15]

    • Do not let the product enter drains.[2]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[2][11][12][14]

    • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower.[2][11][12] If skin irritation occurs, get medical advice.[2]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11][12][14] Get medical attention.[11][12]

    • If Swallowed: Do NOT induce vomiting due to the risk of aspiration. Keep airways free. Call a physician or poison control center immediately.[2][13]

3.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][11] Water spray may be used to cool closed containers.[13]

  • Specific Hazards: Highly flammable liquid and vapor.[2][11] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

3.5. Disposal Protocol

  • Dispose of this chemical and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7][11] Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for safely handling this compound and the appropriate response to exposure incidents.

Safety_Workflow_for_Handling Prep Preparation Risk_Assessment Conduct Risk Assessment Prep->Risk_Assessment Start PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Eng_Controls Verify Engineering Controls (Fume Hood, Ventilation) Risk_Assessment->Eng_Controls Handling Handling Procedure PPE_Selection->Handling Eng_Controls->Handling Safe_Handling Follow Safe Handling Protocol (Grounding, Non-Sparking Tools) Handling->Safe_Handling Storage Store Properly Safe_Handling->Storage Disposal Waste Disposal Safe_Handling->Disposal Emergency Emergency Response Safe_Handling->Emergency Waste_Collection Collect in Labeled Hazardous Waste Container Disposal->Waste_Collection Dispose Dispose via Approved Waste Management Waste_Collection->Dispose Spill Spill Occurs Emergency->Spill Exposure Personnel Exposure Emergency->Exposure Spill_Response Follow Spill Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for Safe Handling of this compound.

Exposure_Response_Pathway Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin Rinse Skin with Water Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First Aid Response Pathway for Exposure Incidents.

References

Application Notes and Protocols for the Purification of 2,2-Dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 2,2-dichloro-3,3-dimethylbutane, a chlorinated hydrocarbon of interest in organic synthesis. The primary method detailed is fractional distillation, which is highly effective for separating the target compound from common impurities derived from its synthesis, such as unreacted starting materials and byproducts. This guide offers comprehensive experimental procedures, data presentation, and safety considerations to enable researchers to obtain high-purity this compound for use in sensitive downstream applications, including pharmaceutical and drug development.

Introduction

This compound is a geminal dichloroalkane that serves as a valuable intermediate in organic synthesis. Its sterically hindered neopentyl structure provides unique reactivity and makes it a useful building block for complex molecular architectures. The purity of this compound is critical for its successful application in multi-step syntheses, where impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of subsequent products.

A common synthetic route to this compound involves the reaction of pinacolone with phosphorus pentachloride. This reaction mixture typically contains the desired product along with unreacted starting materials and byproducts such as phosphoryl chloride. Given the differences in the physical properties of these components, fractional distillation is the most effective method for purification.

Physical and Chemical Properties

A summary of the relevant physical properties of this compound and its common impurities is presented in Table 1. This data is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₂Cl₂155.07135.7
PinacoloneC₆H₁₂O100.16103-106[1][][3][4]
Phosphorus PentachloridePCl₅208.24~160 (sublimes)[5][6][7][8][9]
Phosphoryl ChloridePOCl₃153.33105.8[10][11][12][13][14]

Table 1: Physical properties of this compound and potential impurities.

Purification Strategy

The significant difference in boiling points between this compound (135.7 °C) and the primary volatile impurities, pinacolone (103-106 °C) and phosphoryl chloride (105.8 °C), makes fractional distillation the ideal purification technique. A preliminary aqueous workup is recommended to remove any water-soluble impurities and to quench reactive phosphorus species.

Logical Workflow for Purification

Purification workflow for this compound.

Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus pentachloride and phosphoryl chloride are corrosive and react with moisture; handle with care.

Aqueous Workup
  • Carefully and slowly pour the crude reaction mixture into a separatory funnel containing cold deionized water.

  • Gently swirl the funnel to mix the contents. Caution: The quenching of phosphorus chlorides can be exothermic. Vent the separatory funnel frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer, containing the product, will typically be the denser, lower layer.

  • Drain and discard the aqueous (upper) layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Drying of the Organic Layer
  • Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to the organic layer.

  • Gently swirl the flask. Add more drying agent until it no longer clumps together.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Filter the dried organic layer through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.

Fractional Distillation
  • Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glassware is dry.

  • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude product.

  • Heat the distillation flask using a heating mantle.

  • Collect the forerun, which will consist of lower-boiling impurities such as pinacolone and phosphoryl chloride. The head temperature should be monitored and will plateau around 103-106 °C during the removal of these impurities.

  • Once the forerun has been collected, the temperature at the distillation head will begin to rise.

  • Change the receiving flask to collect the main fraction as the temperature approaches the boiling point of this compound (approximately 135.7 °C). Collect the fraction that distills over at a stable temperature.

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

  • The residue will contain higher-boiling impurities and any non-volatile materials.

Purity Assessment

The purity of the collected fractions should be assessed using appropriate analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the product and identifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect the presence of any impurities. The ¹H NMR spectrum of this compound is expected to show two singlets corresponding to the methyl and tert-butyl protons.

Expected Results and Troubleshooting

A successful purification should yield this compound with a purity of >98%, as determined by GC analysis. The overall yield will depend on the efficiency of the initial synthesis and the care taken during the workup and distillation.

IssuePotential CauseSolution
Low Yield Incomplete reaction in the synthesis step.Optimize the synthetic procedure.
Loss of product during aqueous workup.Ensure careful separation of layers.
Inefficient fractional distillation.Use a more efficient distillation column (e.g., a packed column) and ensure a slow, steady distillation rate.
Product Contamination Incomplete separation of forerun.Collect the forerun until the head temperature begins to rise sharply.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column.
"Bumping" during distillation.Use fresh boiling chips or ensure adequate stirring.

Table 2: Troubleshooting common issues in the purification of this compound.

Conclusion

Fractional distillation is a robust and effective method for the purification of this compound. By following the detailed protocols outlined in this document, researchers can obtain a high-purity product suitable for a wide range of applications in organic synthesis and drug development. Proper analytical characterization is essential to confirm the purity and identity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-dichloro-3,3-dimethylbutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the chlorination of 3,3-dimethyl-2-butanone (pinacolone) using phosphorus pentachloride (PCl₅).[1][2] This reaction replaces the carbonyl oxygen with two chlorine atoms, forming a geminal dichloride.[1][2]

Q2: What is the balanced chemical equation for this reaction?

The overall reaction is as follows:

CH₃C(O)C(CH₃)₃ + PCl₅ → CH₃CCl₂C(CH₃)₃ + POCl₃

Pinacolone + Phosphorus Pentachloride → this compound + Phosphoryl Chloride

Q3: What are the typical yields for this synthesis?

Reported yields for the synthesis of this compound from pinacolone and phosphorus pentachloride are in the range of 65-72%.

Q4: What are the main side reactions that can lower the yield?

The primary side reaction is the formation of vinyl chlorides through elimination reactions. In the case of pinacolone, the likely vinyl chloride byproduct is 2-chloro-3,3-dimethyl-1-butene. The formation of this byproduct is favored by higher reaction temperatures. Incomplete reaction, leaving unreacted pinacolone, is another common issue.

Q5: How can I purify the final product?

The most effective method for purifying this compound is fractional distillation. This is crucial for separating the desired product from the lower-boiling byproduct, phosphoryl chloride (POCl₃), and any unreacted pinacolone. It is also important to remove any structural isomers that may have formed, which can have very close boiling points.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides solutions to improve reaction outcomes.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Formation of vinyl chloride byproducts due to high temperatures. 3. Loss during workup: Product loss during washing or extraction steps. 4. Inefficient purification: Co-distillation of product with impurities.1. Increase reaction time or gently heat the reaction mixture if it is proceeding too slowly. Ensure the PCl₅ is fully dissolved and reacting. 2. Maintain a low reaction temperature. The reaction is exothermic; use an ice bath to control the temperature, especially during the addition of PCl₅. 3. Carefully separate layers during aqueous workup. Back-extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover all the product. 4. Use a fractionating column for distillation. This will provide better separation of the product from byproducts and unreacted starting material.
Product is Contaminated with Pinacolone Incomplete reaction: Insufficient PCl₅ or reaction time.Ensure a slight molar excess of PCl₅ is used. Increase the reaction time or allow the mixture to stir longer at room temperature before workup.
Product is Contaminated with a Lower-Boiling Impurity Presence of phosphoryl chloride (POCl₃): This is a major byproduct of the reaction.Perform careful fractional distillation. POCl₃ has a boiling point of 105.8 °C, which is lower than that of the product (approx. 154-156 °C). A good fractionating column is essential for separation.
Product is a Mixture of Dichloride and Vinyl Chloride High reaction temperature: Promotes the elimination side reaction.Control the reaction temperature carefully. Add the PCl₅ slowly to the pinacolone solution while cooling in an ice bath to manage the exothermic reaction.
Reaction Mixture is Dark or Tarry Decomposition of reactants or products: Can be caused by impurities in the starting materials or excessive heat.Use freshly distilled pinacolone and high-purity PCl₅. Maintain a low reaction temperature throughout the addition and reaction. A pre-distillation wash with a dilute sodium bicarbonate solution can help remove some colored impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on established procedures for the chlorination of ketones with phosphorus pentachloride.

Materials:

  • 3,3-dimethyl-2-butanone (pinacolone)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Condenser (with a drying tube)

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser fitted with a drying tube, dissolve pinacolone in anhydrous diethyl ether. Cool the flask in an ice bath.

  • Addition of PCl₅: Slowly add solid phosphorus pentachloride to the stirred pinacolone solution in small portions through the addition funnel. Control the rate of addition to maintain a low temperature and manage the exothermic reaction and evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the excess PCl₅ and the byproduct POCl₃. Separate the organic layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

ReactionPathway Reaction Pathway for this compound Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate Intermediate Complex Pinacolone->Intermediate + PCl₅ PCl5 PCl₅ PCl5->Intermediate Product This compound Intermediate->Product Chlorination Byproduct1 POCl₃ (Phosphoryl Chloride) Intermediate->Byproduct1 SideProduct Vinyl Chloride (2-chloro-3,3-dimethyl-1-butene) Intermediate->SideProduct Elimination (Side Reaction)

Caption: Synthesis pathway of this compound.

ExperimentalWorkflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Pinacolone in Ether, Ice Bath) Addition 2. Slow Addition of PCl₅ Setup->Addition Stirring 3. Reaction at Room Temp. Addition->Stirring Quench 4. Quench with Ice Stirring->Quench Proceed to Workup Wash 5. Aqueous Wash (NaHCO₃, H₂O, Brine) Quench->Wash Dry 6. Dry and Concentrate Wash->Dry Distill 7. Fractional Distillation Dry->Distill FinalProduct FinalProduct Distill->FinalProduct Pure Product

Caption: Workflow for synthesis and purification.

Troubleshooting Troubleshooting Logic Start Low Yield? IncompleteReaction Check for unreacted pinacolone (GC/TLC) Start->IncompleteReaction Yes GoodYield Yield is satisfactory Start->GoodYield No SideProducts Check for vinyl chloride (GC-MS) IncompleteReaction->SideProducts No IncreaseTime Increase reaction time or use slight excess PCl₅ IncompleteReaction->IncreaseTime Yes ControlTemp Improve temperature control (slow addition, ice bath) SideProducts->ControlTemp Yes SideProducts->GoodYield No

References

minimizing byproducts in the chlorination of 3,3-dimethylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 3,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the free-radical chlorination of 3,3-dimethylbutane?

In the free-radical chlorination of 3,3-dimethylbutane, the primary products are monochlorinated isomers. Due to the structure of 3,3-dimethylbutane, which has primary and tertiary hydrogens, two main monochlorinated products are expected. However, the reaction is notoriously unselective and can lead to a mixture of products.[1][2][3] Further chlorination can also occur, leading to di-, tri-, and even tetrachlorinated products.[4][5]

Q2: What are the primary byproducts I should be concerned about, and how are they formed?

The main byproducts of concern are:

  • Polychlorinated alkanes: These form when a monochlorinated product reacts further with chlorine radicals.[2][3][4]

  • Isomeric monochlorinated products: Free-radical chlorination is not very selective, leading to a mixture of isomers.[2][3][6]

  • Chlorinated impurities from solvents: If a solvent is used, it may also undergo chlorination.

These byproducts are formed through the free-radical chain mechanism, which involves initiation, propagation, and termination steps.[7][8][9][10]

Q3: How can I control the reaction to favor the formation of the desired monochlorinated product?

To favor monosubstitution and minimize byproducts, you can:

  • Use a high molar ratio of 3,3-dimethylbutane to chlorine: This increases the probability that a chlorine radical will collide with a 3,3-dimethylbutane molecule rather than a chlorinated product.[2][3][4]

  • Control the reaction time: Shorter reaction times can help to reduce the extent of polychlorination.[2][3]

  • Maintain a low reaction temperature: Lower temperatures can slightly increase the selectivity of the reaction, although this effect is more pronounced in bromination.

  • Ensure proper mixing: Homogeneous mixing ensures that the concentration of chlorine is uniform, preventing localized high concentrations that can lead to over-chlorination.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High percentage of polychlorinated byproducts The molar ratio of chlorine to 3,3-dimethylbutane is too high.Increase the molar excess of 3,3-dimethylbutane.
The reaction time is too long.Monitor the reaction progress using GC-MS and stop the reaction once the desired conversion is achieved.
The reaction temperature is too high.Conduct the reaction at a lower temperature.
Undesirable ratio of monochlorinated isomers Free-radical chlorination has inherently low selectivity.While difficult to control completely, using a non-polar solvent may slightly influence selectivity. For higher selectivity, consider alternative halogenation methods if possible.
Reaction is not initiating Insufficient UV light or thermal energy.Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. If using thermal initiation, verify the reaction temperature.
Presence of radical inhibitors (e.g., oxygen).Degas the solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is too vigorous or uncontrollable The concentration of chlorine is too high.Introduce the chlorine gas at a slow, controlled rate.
The reaction temperature is too high.Use a cooling bath to maintain a consistent and low temperature.

Data Presentation

Table 1: Predicted Product Distribution in the Monochlorination of 3,3-Dimethylbutane at Room Temperature

ProductType of Hydrogen SubstitutedNumber of HydrogensRelative ReactivityCalculated % Yield
1-chloro-3,3-dimethylbutanePrimary (1°)9164%
2-chloro-2,2-dimethylbutaneTertiary (3°)1536%

Note: The relative reactivity of tertiary to primary hydrogens in free-radical chlorination is approximately 5:1.[11][12] The calculated yield is an estimation and may vary based on specific experimental conditions.

Experimental Protocols

Protocol: Minimizing Byproducts in the Photochemical Chlorination of 3,3-Dimethylbutane

Objective: To selectively synthesize 1-chloro-3,3-dimethylbutane while minimizing the formation of polychlorinated byproducts.

Materials:

  • 3,3-dimethylbutane (high purity)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, degassed)

  • Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Cooling bath

  • Inert gas supply (Nitrogen or Argon)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Set up the photochemical reactor and ensure the UV lamp is functioning correctly.

  • Charge the reactor with a high molar excess of 3,3-dimethylbutane (e.g., a 10:1 molar ratio of alkane to the total amount of chlorine to be added) and the inert solvent.

  • Degas the solution by bubbling an inert gas through it for at least 30 minutes to remove any dissolved oxygen, which can inhibit the radical reaction.

  • Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using a cooling bath.

  • Start the magnetic stirrer to ensure vigorous mixing.

  • Turn on the UV lamp to initiate the reaction.

  • Slowly bubble a measured amount of chlorine gas into the reaction mixture through the gas inlet tube. The rate of addition should be carefully controlled to maintain a low concentration of chlorine in the reactor.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Once the desired level of conversion of the starting material is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas to remove any remaining chlorine and HCl byproduct.

  • The crude product can then be purified by distillation to separate the desired monochlorinated product from unreacted starting material and byproducts.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2Cl_rad Cl2->2Cl_rad UV Light 2Cl_rad->Cl2 Cl_radAlkane Cl_radAlkane HClAlkyl_rad HClAlkyl_rad Cl_radAlkane->HClAlkyl_rad Alkyl_radCl2 Alkyl_radCl2 Alkyl_ClCl_rad Alkyl_ClCl_rad Alkyl_radCl2->Alkyl_ClCl_rad 2Alkyl_rad 2Alkyl_rad Alkane_dimer Alkane_dimer 2Alkyl_rad->Alkane_dimer Alkyl_radCl_rad Alkyl_radCl_rad Alkyl_Cl Alkyl_Cl Alkyl_radCl_rad->Alkyl_Cl Alkane Alkane Alkyl_rad Alkyl_rad HCl HCl Experimental_Workflow start Start setup Setup Photoreactor start->setup charge Charge Reactor with 3,3-Dimethylbutane & Solvent setup->charge degas Degas with Inert Gas charge->degas cool Cool to Reaction Temperature degas->cool initiate Turn on UV Lamp & Start Stirring cool->initiate add_cl2 Slowly Add Chlorine Gas initiate->add_cl2 monitor Monitor with GC-MS add_cl2->monitor monitor->add_cl2 Conversion too low stop Stop Reaction (Turn off UV & Cl2) monitor->stop Desired conversion purge Purge with Inert Gas stop->purge purify Purify by Distillation purge->purify end End purify->end Troubleshooting_Tree issue High Polychlorination? ratio Check Alkane:Cl2 Ratio issue->ratio Yes ok Problem Solved issue->ok No time Check Reaction Time ratio->time Ratio OK increase_ratio Increase Alkane Excess ratio->increase_ratio Ratio Low reduce_time Reduce Reaction Time time->reduce_time Time Long time->ok Time OK increase_ratio->ok reduce_time->ok

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving sterically hindered alkyl halides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a hindered alkyl halide (e.g., tertiary alkyl halide) is not initiating. What are the most common reasons for this failure?

A1: Initiation failure with sterically hindered alkyl halides is a frequent challenge. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1][2] This layer is often more problematic with less reactive, hindered halides.

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in glassware, solvents, or from the atmosphere.[3][4]

  • Low Reactivity of the Alkyl Halide: Steric hindrance around the carbon-halogen bond slows down the reaction rate with the magnesium surface. Tertiary alkyl halides are significantly less reactive than primary or secondary halides.

Q2: What are the best methods to activate the magnesium for a reaction with a hindered alkyl halide?

A2: Several methods can be employed to activate the magnesium surface and facilitate the reaction:

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine can etch the MgO layer, creating reactive sites.[1][5] The disappearance of the purple/brown iodine color is a good indicator of reaction initiation.[1]

    • 1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to produce ethylene gas and magnesium bromide, which cleans the surface.[1][2]

    • Diisobutylaluminum Hydride (DIBAL-H): A catalytic amount of DIBAL-H can activate magnesium at lower temperatures and also acts as a drying agent.[3][6][7]

  • Mechanical Activation:

    • Crushing/Stirring: Crushing the magnesium turnings in situ with a glass rod or vigorous stirring can break the oxide layer.[2][8]

    • Sonication: Using an ultrasonic bath can help to dislodge the passivating MgO layer.[2]

Q3: I am observing a very low yield with my hindered Grignard reaction. What are the likely side reactions, and how can I minimize them?

A3: Low yields with hindered alkyl halides are often due to competing side reactions:

  • Elimination (E2): The Grignard reagent, being a strong base, can promote the elimination of HX from the alkyl halide to form an alkene. This is particularly prevalent with tertiary and secondary halides.[9][10][11] To minimize this, use lower reaction temperatures and a less polar solvent if possible.

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled product (R-R).[12] Slow, dropwise addition of the alkyl halide to the magnesium suspension can help to keep the concentration of the halide low and reduce the likelihood of this side reaction.

Q4: What is a "Turbo Grignard" reagent, and should I consider using it for my hindered substrate?

A4: A "Turbo Grignard" reagent, such as i-PrMgCl·LiCl, is a Grignard reagent prepared in the presence of lithium chloride.[13][14] The LiCl breaks down the dimeric and oligomeric aggregates of the Grignard reagent in solution, leading to more soluble and reactive monomeric species.[13][15] This enhanced reactivity makes them particularly effective for reactions with challenging substrates, including sterically hindered or electronically deactivated aryl and heteroaryl halides.[13]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction Fails to Initiate Inactive magnesium surface (MgO layer).- Activate magnesium with a crystal of iodine; initiation is indicated by the disappearance of the iodine color.[1]- Add a few drops of 1,2-dibromoethane; look for ethylene bubbling.[1]- Use a catalytic amount of DIBAL-H.[6][7]- Mechanically crush the magnesium turnings with a glass rod.[2]
Presence of moisture in glassware or solvent.- Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).[5]- Use freshly distilled, anhydrous solvents.
Low Yield of Grignard Reagent Competing elimination reaction (alkene formation).- Maintain a low reaction temperature. Higher temperatures favor elimination.[9][11]- Consider using a less polar solvent.
Wurtz coupling side reaction.- Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[12]
Formation of a Gray/Black Slurry and Low Yield Decomposition of the Grignard reagent.- Avoid prolonged heating. Once the reaction is initiated and the magnesium is consumed, proceed to the next step.[8]- Ensure the reaction is under a positive pressure of an inert gas to prevent air oxidation.
Reaction with Hindered Halide is Sluggish or Incomplete Low reactivity of the substrate.- Switch to a more polar solvent like THF, which can better solvate and stabilize the Grignard reagent.[16] - Prepare a "Turbo Grignard" reagent using LiCl to enhance reactivity.[13][14]

Quantitative Data Summary

The following table presents a compilation of yield data for Grignard reactions with hindered alkyl halides under various conditions. Direct comparison can be challenging due to variations in experimental setups, but general trends can be observed.

Alkyl HalideActivation MethodSolventTemperatureYieldReference
t-Butyl ChlorideIodineDiethyl EtherReflux~62%[8]
1-Adamantanol (converted to mesylate then iodide)MeMgIDiethyl Ether0 °C to rt59% (of iodide)[17][18]
Aryl Bromides (various)i-PrMgCl·LiClTHF-20 °C to 25 °CHigh yields reported[13]
Aryl Iodides (various)i-PrMgCl·LiClTHF0 °CHigh yields reported[14]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with a Hindered Alkyl Halide (Iodine Activation)

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagents: Add magnesium turnings (1.2 equivalents) and a single small crystal of iodine to the flask.

  • Initiation: Add a small portion (approx. 10%) of a solution of the hindered alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.

  • Observation: Stir the mixture. Initiation may be slow. Gentle warming with a heat gun may be necessary. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, possibly with spontaneous refluxing of the solvent.[1][5]

  • Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray solution is the Grignard reagent and should be used immediately.

Protocol 2: Activation of Magnesium with DIBAL-H

  • Preparation: Follow the same glassware preparation as in Protocol 1.

  • Reagents: Add magnesium turnings (1.2 equivalents) to the flask and suspend them in anhydrous THF.

  • Activation: To the stirred suspension, add a small amount of DIBAL-H solution (e.g., 1 M in hexanes) dropwise. Initiation can often be achieved at or below room temperature.[3][6][7]

  • Grignard Formation: Proceed with the dropwise addition of the hindered alkyl halide solution as described in Protocol 1.

Protocol 3: Preparation of a "Turbo Grignard" Reagent (i-PrMgCl·LiCl)

  • Preparation: Flame-dry a flask containing a magnetic stir bar and anhydrous lithium chloride (1.1 equivalents). Allow to cool under an inert atmosphere.

  • Reagents: Add anhydrous THF to dissolve the LiCl.

  • Addition: To the stirred solution, slowly add a solution of isopropylmagnesium chloride (1.0 equivalent) in THF.

  • Formation: Stir the mixture at room temperature for at least one hour. The resulting solution is the i-PrMgCl·LiCl "Turbo Grignard" reagent, which can then be used in subsequent reactions, such as a halogen-magnesium exchange with a hindered aryl halide.[13][14]

Visualizations

Caption: Troubleshooting workflow for failed Grignard reactions.

Competing_Pathways Competing Pathways in Hindered Grignard Reactions reactants R-X (hindered) + Mg grignard_formation Desired Pathway: Grignard Formation reactants->grignard_formation elimination Side Reaction: Elimination (E2) reactants->elimination product_grignard R-MgX grignard_formation->product_grignard product_alkene Alkene elimination->product_alkene wurtz Side Reaction: Wurtz Coupling product_dimer R-R wurtz->product_dimer product_grignard->wurtz + R-X

Caption: Competing reaction pathways in hindered Grignard synthesis.

References

overcoming steric hindrance in reactions of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions involving the sterically hindered substrate, 2,2-dichloro-3,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic substitution reactions on this compound so slow and low-yielding?

A1: The primary reason for the low reactivity of this compound in nucleophilic substitution reactions is severe steric hindrance. The molecule has a neopentyl-like structure, where the bulky tert-butyl group is adjacent to the carbon atoms bearing the chlorine atoms. This steric bulk physically blocks the backside attack required for a typical S(N)2 reaction.[1] For neopentyl halides, the rate of an S(_N)2 reaction can be up to 100,000 times slower than for a simple primary alkyl halide.[2] While an S(_N)1 pathway might be considered, it would involve the formation of a highly unstable primary carbocation, which is energetically unfavorable.[2]

Q2: I am observing unexpected rearranged products in my reaction. What is happening?

A2: Under conditions that could favor an S(_N)1-type mechanism (e.g., heating in a polar protic solvent), this compound can undergo solvolysis. However, this process is often accompanied by a characteristic carbocation rearrangement.[2][3] The initially formed, unstable primary carbocation can rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[2][3]

Q3: Is it possible to form a Grignard reagent with this compound?

A3: While the formation of a Grignard reagent with neopentyl halides is a viable synthetic strategy to overcome the challenges of nucleophilic substitution, doing so with a vicinal dihalide like this compound is problematic.[2] The presence of two chlorine atoms on adjacent carbons would likely lead to rapid beta-elimination upon treatment with magnesium, resulting in the formation of an alkene.

Q4: Are there modern catalytic methods to facilitate reactions with this substrate?

A4: Yes, modern transition-metal catalysis offers powerful alternatives for engaging sterically hindered alkyl halides. Nickel-catalyzed cross-coupling reactions, for instance, have proven effective for forming C-C bonds with neopentyl halides.[2] Additionally, photoredox catalysis can provide a mild and efficient way to generate neopentyl radicals that can participate in various coupling reactions.[2][4] These methods bypass the traditional S(_N)1 and S(_N)2 pathways and their associated limitations.

Troubleshooting Guides

Issue 1: My nucleophilic substitution reaction is not proceeding or giving very low yields.
Potential Cause Troubleshooting Step Expected Outcome
Extreme Steric Hindrance S(_N)2 reactions are practically inert for this substrate.[1][2] It is highly recommended to switch to an alternative synthetic strategy.Abandoning the S(_N)2 approach will save time and resources.
Incorrect Reaction Conditions If a substitution is absolutely necessary, consider using a highly reactive, yet small, nucleophile in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures.[2][5] However, be aware that elimination side-products are highly likely.A marginal increase in the substitution product might be observed, but elimination will likely be the major pathway.
Alternative Strategy Needed Consider modern catalytic approaches such as nickel-catalyzed cross-coupling or photoredox catalysis if C-C bond formation is the goal.[2][6]These methods are more likely to provide the desired product in higher yields by avoiding the sterically hindered substitution pathways.
Issue 2: My reaction is primarily yielding an alkyne.
Potential Cause Troubleshooting Step Expected Outcome
Use of a Strong Base The use of strong bases, especially in excess, will strongly favor a double elimination (E2) reaction to form 3,3-dimethyl-1-butyne.[7][8][9] This is the expected and most common reaction pathway for this substrate under basic conditions.The formation of the alkyne is the thermodynamically favored outcome with strong bases.
Competition with Substitution To favor substitution over elimination, a non-basic, highly nucleophilic reagent should be used in a polar aprotic solvent at the lowest possible temperature.[10] However, for this specific substrate, elimination is often the dominant pathway.While these conditions generally favor substitution, the steric hindrance of this compound makes significant substitution unlikely.

Experimental Protocols

Protocol 1: Double Elimination to Synthesize 3,3-Dimethyl-1-butyne

This protocol is based on the general principle of dehydrohalogenation of vicinal dihalides using a strong base.[7][8][9]

Materials:

  • This compound

  • Sodium amide (NaNH(_2))

  • Mineral oil or an appropriate high-boiling solvent

  • Anhydrous liquid ammonia (optional, for lower temperature reactions)

  • Apparatus for inert atmosphere reaction and distillation

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place sodium amide (2.2 equivalents) and mineral oil.

  • Heat the mixture to approximately 150 °C under a nitrogen atmosphere.

  • Slowly add this compound (1.0 equivalent) to the hot reaction mixture.

  • The reaction is typically vigorous and the product, 3,3-dimethyl-1-butyne, will distill from the reaction mixture.

  • Collect the distillate in a cooled receiver.

  • The reaction progress can be monitored by the cessation of product distillation.

  • Purify the collected alkyne by fractional distillation.

Quantitative Data Summary (Representative)

ReactionReagents & ConditionsProductYieldReference
Double EliminationThis compound, NaNH(_2), heat3,3-dimethyl-1-butyneModerate to Good (typically >50%)[7][8][9][11]
S(_N)2 SubstitutionThis compound, strong nucleophileSubstitution ProductVery Low to Negligible[1][2]
S(_N)1 SolvolysisThis compound, polar protic solvent, heatRearranged ProductVariable, often low[2][3]

Visualizations

reaction_pathways sub This compound sn2 SN2 Substitution (Extremely Slow) sub->sn2 Strong, small nucleophile sn1 SN1 Pathway sub->sn1 Polar protic solvent, heat e2 Double E2 Elimination sub->e2 Strong Base (e.g., NaNH2), heat no_product No Reaction / Trace Product sn2->no_product Steric Hindrance carbocation Primary Carbocation (Unstable) sn1->carbocation Forms primary carbocation rearrangement Tertiary Carbocation (Stable) carbocation->rearrangement 1,2-Methyl Shift rearranged_product Rearranged Product rearrangement->rearranged_product Nucleophilic attack alkyne 3,3-dimethyl-1-butyne e2->alkyne Major Pathway

Caption: Reaction pathways of this compound.

troubleshooting_workflow start Start: Reaction with This compound issue What is the primary issue? start->issue no_reaction No/Low Yield of Substitution Product issue->no_reaction Substitution alkyne_product Major Product is an Alkyne issue->alkyne_product Elimination rearranged_product Rearranged Product Observed issue->rearranged_product Rearrangement cause_steric Cause: Extreme Steric Hindrance (SN2 is disfavored) no_reaction->cause_steric cause_base Cause: Strong Base Used (E2 is favored) alkyne_product->cause_base cause_sn1 Cause: SN1 Conditions (Carbocation Rearrangement) rearranged_product->cause_sn1 solution_catalysis Solution: Use Catalytic Methods (e.g., Ni-catalyzed coupling) cause_steric->solution_catalysis solution_accept_alkyne Solution: This is the expected outcome. Optimize for alkyne synthesis. cause_base->solution_accept_alkyne solution_avoid_sn1 Solution: Avoid SN1 conditions. Use E2 or catalytic methods. cause_sn1->solution_avoid_sn1

References

Technical Support Center: Optimizing Elimination Reactions of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful elimination of 2,2-dichloro-3,3-dimethylbutane to synthesize 3,3-dimethyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the double elimination of this compound?

The primary product is 3,3-dimethyl-1-butyne, an alkyne. The reaction proceeds through a two-step dehydrohalogenation process.[1][2]

Q2: What type of reaction mechanism is involved?

This reaction is a double elimination, typically proceeding through two successive E2 (bimolecular elimination) steps.[1][3] Each step requires the removal of a hydrogen and a chlorine atom.

Q3: Why is a strong base necessary for this reaction?

A strong base is required to abstract the protons from the carbon adjacent to the carbon-chlorine bonds, initiating the elimination. The second elimination, which forms the alkyne from a vinylic halide intermediate, is generally more difficult and requires harsh conditions, including a very strong base.[3][4][5] Common strong bases for this type of reaction include sodium amide (NaNH₂) and potassium hydroxide (KOH) at high temperatures.[3]

Q4: How many equivalents of base are required?

A minimum of two equivalents of a strong base are needed to promote the elimination of both molecules of HCl.[1][2][4] Often, a slight excess of the base is used to ensure the reaction goes to completion.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Alkyne Product

Question: My reaction has resulted in a very low yield of 3,3-dimethyl-1-butyne, or I have only recovered the starting material. What are the potential causes and solutions?

Answer: This is a common issue that can be traced back to several factors related to the reaction conditions.

Potential Cause Explanation Recommended Solution
Insufficient Base Strength The base used may not be strong enough to efficiently deprotonate the substrate, especially for the second elimination step which is slower than the first.Use a very strong base such as sodium amide (NaNH₂) in a suitable solvent like mineral oil or liquid ammonia.[1][5]
Inadequate Temperature Elimination reactions, particularly the formation of an alkyne from a vinylic halide, often require significant thermal energy to overcome the activation barrier.[3]Increase the reaction temperature. Reactions with NaNH₂ are often heated, sometimes to temperatures around 150°C.[3]
Sub-optimal Solvent The choice of solvent can influence the solubility of the reagents and the efficacy of the base.For high-temperature eliminations with NaNH₂, mineral oil is a common solvent.[2] If using alcoholic KOH, ethanol is a typical solvent, but higher boiling point alcohols could be tested.
Short Reaction Time The double elimination may require an extended period to reach completion.Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
Issue 2: Reaction Stalls at the Vinylic Halide Intermediate

Question: Analysis of my reaction mixture shows a significant amount of 1-chloro-3,3-dimethyl-1-butene, but very little of the final alkyne product. Why did the reaction stop?

Answer: The formation of a vinylic halide is the halfway point of the reaction. Its accumulation indicates that the conditions are not sufficient for the second, more challenging, elimination step.

Potential Cause Explanation Recommended Solution
Insufficient Equivalents of Base The first elimination consumes one equivalent of base. If less than two equivalents were used initially, there is not enough base to drive the second elimination.Ensure at least two full equivalents of the strong base are used. An excess (e.g., 2.1-2.5 equivalents) is often recommended.
Reaction Conditions Not Forcing Enough The elimination of HX from a vinylic halide is significantly more difficult than from an alkyl halide.[3][5] The initial conditions may have been adequate for the first step only.Increase the reaction temperature significantly after the formation of the intermediate. Using a stronger base like sodium amide is often necessary for this step.[6]

Visualized Workflows and Pathways

Caption: Reaction pathway for the double elimination of this compound.

TroubleshootingWorkflow Start Low or No Alkyne Yield? CheckIntermediate Is the vinylic chloride intermediate present? Start->CheckIntermediate Start Analysis CheckConditions Review Initial Conditions CheckIntermediate->CheckConditions No (Only Starting Material) IncreaseHarshness Increase Reaction Severity CheckIntermediate->IncreaseHarshness Yes Sol_Base Use stronger base (e.g., NaNH₂) CheckConditions->Sol_Base Sol_Temp Increase temperature CheckConditions->Sol_Temp Sol_Time Increase reaction time CheckConditions->Sol_Time Sol_Equiv Ensure >2 eq. of base IncreaseHarshness->Sol_Equiv Sol_Heat_More Increase temperature further IncreaseHarshness->Sol_Heat_More Success Reaction Optimized Sol_Base->Success Sol_Temp->Success Sol_Time->Success Sol_Equiv->Success Sol_Heat_More->Success

References

Technical Support Center: Reactions of 2,2-Dichloro-3,3-dimethylbutane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,2-dichloro-3,3-dimethylbutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments involving this sterically hindered dihaloalkane.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in bimolecular nucleophilic substitution (SN2) reactions?

A1: The primary reason for the low reactivity of this compound in SN2 reactions is significant steric hindrance. The presence of a bulky tert-butyl group adjacent to the carbon atoms bearing the chlorine atoms physically blocks the required backside attack by a nucleophile. This steric impediment makes the transition state for an SN2 reaction highly energetic and, therefore, the reaction is extremely slow.

Q2: What are the expected major products when reacting this compound with a strong, non-bulky base like sodium hydroxide (NaOH)?

A2: With a strong, non-bulky base, the primary reaction pathway is expected to be E2 elimination. The major products would be a mixture of monochloroalkenes, with the more substituted (Zaitsev) product, 2-chloro-3,3-dimethyl-2-butene, being favored. Double elimination to form 3,3-dimethyl-1-butyne is also possible, especially with excess strong base and heat.

Q3: How does the product distribution change when a strong, bulky base like potassium tert-butoxide (t-BuOK) is used?

A3: When a sterically hindered base like potassium tert-butoxide is used, the regioselectivity of the E2 elimination is altered. Due to the bulkiness of the base, it preferentially abstracts the more sterically accessible proton, leading to the formation of the less substituted (Hofmann) product, 2-chloro-3,3-dimethyl-1-butene, as the major monochloroalkene. With sufficient equivalents of the base, double dehydrohalogenation to yield 3,3-dimethyl-1-butyne is a significant reaction pathway.

Q4: What side reactions are expected during the solvolysis of this compound in a polar protic solvent like aqueous ethanol?

A4: Under solvolysis conditions (e.g., heating in aqueous ethanol), this compound can undergo a slow SN1/E1 reaction. A primary side reaction is carbocation rearrangement. The initially formed secondary carbocation can rearrange via a 1,2-methyl shift to a more stable tertiary carbocation. This will lead to a mixture of rearranged substitution (e.g., 2-ethoxy-2,3-dimethylbutane and 2-hydroxy-2,3-dimethylbutane) and elimination (e.g., 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) products.[1]

Q5: Can I perform a double dehydrohalogenation to synthesize 3,3-dimethyl-1-butyne?

A5: Yes, this is a common application for this compound. Treatment with a strong base, typically in excess, such as sodium amide in liquid ammonia or potassium tert-butoxide in a suitable solvent, can effect a double elimination to produce 3,3-dimethyl-1-butyne.[2][3]

Troubleshooting Guides

Issue 1: Low or no yield of the desired substitution product.
Potential Cause Troubleshooting Steps Expected Outcome
Extreme Steric Hindrance Forcing SN2 conditions is unlikely to be effective. Consider alternative synthetic strategies that do not rely on direct substitution at the neopentyl-like center.Improved overall yield of the target molecule through a different synthetic route.
Inappropriate Nucleophile For SN1-type reactions, use a weak, non-basic nucleophile in a polar protic solvent. Strong, basic nucleophiles will favor elimination.Increased ratio of substitution to elimination products.
Low Reaction Temperature For SN1/E1 reactions, gentle heating is often required to overcome the activation energy barrier.Increased reaction rate, but be aware that higher temperatures can also favor elimination.
Issue 2: Predominance of elimination products when substitution is desired.
Potential Cause Troubleshooting Steps Expected Outcome
Use of a Strong, Basic Nucleophile Switch to a less basic, yet still nucleophilic, reagent. For example, use sodium azide or sodium cyanide instead of sodium hydroxide.A higher proportion of the substitution product.
High Reaction Temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are thus favored at higher temperatures.Increased yield of the substitution product relative to the elimination product.
Choice of Solvent Use a polar aprotic solvent (e.g., DMSO, DMF) for SN2-type reactions (if feasible for your substrate) as they enhance nucleophilicity without promoting elimination as strongly as protic solvents. For SN1, a polar protic solvent is necessary, but be mindful of competing E1.Favoring the desired reaction pathway.
Issue 3: Formation of rearranged products in solvolysis reactions.
Potential Cause Troubleshooting Steps Expected Outcome
Carbocation Rearrangement This is an inherent characteristic of SN1/E1 reactions of neopentyl-like systems and is difficult to prevent completely.[4][5] If the unrearranged product is essential, avoid SN1/E1 conditions and explore alternative synthetic routes.Acceptance of rearranged products or development of a new synthetic strategy.

Data Presentation

Table 1: Expected Product Distribution in Elimination Reactions of this compound

Base/Nucleophile Solvent Reaction Type Major Expected Product(s) Minor Expected Product(s)
Sodium Hydroxide (NaOH)EthanolE22-Chloro-3,3-dimethyl-2-butene (Zaitsev)2-Chloro-3,3-dimethyl-1-butene (Hofmann)
Potassium tert-butoxide (t-BuOK)tert-ButanolE22-Chloro-3,3-dimethyl-1-butene (Hofmann)2-Chloro-3,3-dimethyl-2-butene (Zaitsev)
Sodium Amide (NaNH₂)Liq. AmmoniaDouble E23,3-Dimethyl-1-butyneMonochloroalkene intermediates

Table 2: Expected Products from Solvolysis of this compound in Aqueous Ethanol

Reaction Pathway Initial Intermediate Rearranged Intermediate Final Products
SN1 Secondary CarbocationTertiary Carbocation2-Ethoxy-2,3-dimethylbutane, 2-Hydroxy-2,3-dimethylbutane
E1 Secondary CarbocationTertiary Carbocation2,3-Dimethyl-1-butene, 2,3-Dimethyl-2-butene

Experimental Protocols

Protocol 1: Double Dehydrohalogenation to Synthesize 3,3-Dimethyl-1-butyne

This protocol is based on the general procedure for double dehydrohalogenation of dihaloalkanes.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ammonium chloride (for quenching)

  • Anhydrous diethyl ether

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a mechanical stirrer.

  • Condense liquid ammonia into the flask at -78 °C.

  • Carefully add sodium amide (at least 2 equivalents) to the liquid ammonia with stirring.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by GC-MS analysis of quenched aliquots.

  • Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and the evolution of ammonia ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add anhydrous diethyl ether to the residue and filter to remove inorganic salts.

  • Carefully remove the diethyl ether by distillation to obtain the crude 3,3-dimethyl-1-butyne. Further purification can be achieved by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Products

This is a general method for the analysis of volatile chlorinated alkanes and alkenes.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Sample Preparation:

  • Take an aliquot of the reaction mixture and quench it appropriately (e.g., with dilute acid or water).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the extract to an appropriate concentration for GC-MS analysis.

Visualizations

Reaction_Pathways cluster_strong_base Strong Base (e.g., NaOH, t-BuOK) cluster_solvolysis Solvolysis (e.g., aq. EtOH, heat) This compound This compound Monochloroalkene Intermediate Monochloroalkene Intermediate This compound->Monochloroalkene Intermediate E2 Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation SN1/E1 3,3-dimethyl-1-butyne 3,3-dimethyl-1-butyne Monochloroalkene Intermediate->3,3-dimethyl-1-butyne E2 Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-methyl shift Rearranged Substitution Products Rearranged Substitution Products Tertiary Carbocation->Rearranged Substitution Products Rearranged Elimination Products Rearranged Elimination Products Tertiary Carbocation->Rearranged Elimination Products

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Undesired Outcome (e.g., low yield, wrong product) start->issue cause Determine Potential Cause (e.g., steric hindrance, wrong base) issue->cause solution Implement Corrective Action (e.g., change reagents, adjust temp.) cause->solution evaluate Evaluate Results solution->evaluate success Desired Outcome Achieved evaluate->success Yes reassess Re-evaluate and Try Alternative Strategy evaluate->reassess No reassess->cause

Caption: General troubleshooting workflow for organic synthesis.

References

purification challenges of dichlorinated butane isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification challenges of dichlorinated butane isomers, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the separation of dichlorinated butane isomers so challenging?

The primary difficulty lies in the similar physical properties of the isomers, particularly their close boiling points.[1] Positional isomers such as 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane have boiling points that are often too close for efficient separation by simple fractional distillation.[1][2] Furthermore, stereoisomers like the meso- and d,l- forms of 2,3-dichlorobutane present an even greater challenge as they share most physical properties, making separation by distillation nearly impossible.[3][4]

Q2: My fractional distillation is not providing a clean separation of isomers. What can I do to improve it?

If you are facing poor separation with fractional distillation, consider the following:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

  • Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it will also increase the distillation time.

  • Consider Advanced Distillation Techniques: For isomers with very close boiling points or those that form azeotropes, conventional distillation is often insufficient.[5][6] Two advanced methods to consider are:

    • Azeotropic Distillation: This involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the isomers, allowing it to be distilled away.[5][7]

    • Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the mixture.[6][8] The solvent selectively alters the relative volatility of the isomers, making one more volatile and easier to separate.[9]

Q3: Which analytical method is best for identifying and quantifying dichlorinated butane isomers in my mixture?

Gas Chromatography (GC) is the most powerful and widely used technique for the analysis of volatile compounds like dichlorinated butane isomers.[1]

  • For Quantification: A GC system equipped with a Flame Ionization Detector (FID) provides robust and reliable quantification.[1]

  • For Identification: Coupling the GC with a Mass Spectrometer (GC-MS) allows for definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns. This is crucial as the mass spectra of some isomers can be very similar, making chromatographic separation essential for accurate identification.

Q4: I am struggling to resolve diastereomers (e.g., meso- and d,l-2,3-dichlorobutane). What purification method should I use?

Separating diastereomers typically requires methods that can differentiate based on their three-dimensional structure, as their boiling points are often nearly identical.[3]

  • Preparative Gas Chromatography (GC): Using a specialized GC column, such as one with a polar stationary phase (e.g., Carbowax), can achieve separation of diastereomers.[3] The separated fractions can then be collected.

  • Specialized Column Chromatography: While less common for these specific compounds, liquid chromatography with a chiral stationary phase could potentially resolve enantiomers if they have been separated from the meso form.

Q5: What are the primary safety concerns when working with dichlorinated butanes?

Dichlorinated butanes are flammable liquids and vapors and can cause skin and eye irritation.[10] It is crucial to handle them with appropriate safety precautions:

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[11][12]

  • Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10][13]

  • Ignition Sources: Keep the compounds away from heat, sparks, and open flames.[12][14] Use explosion-proof equipment and take measures to prevent the buildup of static electricity.[10]

  • Storage: Store in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[12][14]

Data Presentation: Physical Properties of Dichlorobutane Isomers

The elution order of dichlorobutane isomers on a non-polar GC column generally follows their boiling points.[1] Understanding these values is critical for developing effective distillation and chromatographic separation methods.

IsomerBoiling Point (°C)Density (g/mL at 25°C)
1,1-Dichlorobutane114-115[1][15]1.0797[16]
1,2-Dichlorobutane121-124[1][17]1.1116[17]
1,3-Dichlorobutane131-134[1][18]1.115[18]
1,4-Dichlorobutane161-163[1]1.141

Experimental Protocols

Protocol 1: GC-FID/MS Analysis of Dichlorobutane Isomers

This protocol outlines a standard method for the separation and analysis of the four main dichlorobutane isomers using a non-polar stationary phase, which separates them primarily based on boiling point.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector and an FID or MS detector.[1]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, SE-54, or equivalent).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector: Split mode with a 50:1 split ratio.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Detector Temperature:

    • FID: 280 °C.[1]

    • MS Transfer Line: 280 °C.

2. Sample Preparation:

  • Prepare a dilute solution (e.g., 100 µg/mL) of the dichlorobutane isomer mixture in a suitable solvent like methanol or hexane.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.[19]

3. Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the data and integrate the peaks.

  • Identify isomers based on their retention times relative to known standards. The expected elution order on a non-polar column is: 1,1- < 1,2- < 1,3- < 1,4-dichlorobutane.[1]

  • Quantify each isomer using a calibration curve prepared from certified reference standards.

Protocol 2: Fractional Distillation of a Dichlorobutane Mixture

This protocol provides a general workflow for separating dichlorobutane isomers using fractional distillation. This technique is most effective when the boiling points of the isomers differ by at least 20-25 °C.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a collection flask.

  • Ensure all glass joints are properly sealed.

  • Use a heating mantle with a stirrer for uniform heating of the distillation flask.

2. Procedure:

  • Charge the round-bottom flask with the crude mixture of dichlorobutane isomers (do not fill more than two-thirds full).

  • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Slowly heat the mixture. As the vapor rises through the fractionating column, a temperature gradient will be established.

  • Carefully monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the most volatile component as it distills over.

  • Collect the first fraction (the lowest boiling point isomer) until the temperature begins to rise again.

  • Change the collection flask and collect the intermediate fraction, which will be a mixture of isomers.

  • Once the temperature stabilizes at the boiling point of the next isomer, change the collection flask again to collect the purer, higher-boiling fraction.

  • Repeat this process for each isomer that can be separated.

3. Post-Purification:

  • Analyze all collected fractions by GC (using the protocol above) to determine their purity.

  • Fractions that are not sufficiently pure may need to be combined and re-distilled.

Visualizations

Purification_Workflow start Crude Dichlorobutane Isomer Mixture distill Fractional Distillation start->distill analyze1 GC Analysis of Fractions distill->analyze1 decision Purity Acceptable? analyze1->decision product Pure Isomer Fractions decision->product  Yes reprocess Reprocess Impure Fractions decision->reprocess No reprocess->distill Redistill adv_tech Advanced Separation (e.g., Extractive Distillation, Preparative GC) reprocess->adv_tech Poor Resolution adv_tech->analyze1

Caption: General workflow for the purification of dichlorobutane isomers.

GC_Analysis_Workflow prep 1. Sample Preparation (Dilute in Solvent) inject 2. Injection (1 µL into GC) prep->inject separate 3. Separation (Capillary Column) inject->separate detect 4. Detection (FID or MS) separate->detect analyze 5. Data Analysis (Identify & Quantify) detect->analyze result Results: Isomer Composition & Purity analyze->result

Caption: Experimental workflow for GC analysis of dichlorobutane isomers.

Separation_Decision_Tree start Isomer Mixture bp_diff Boiling Point Difference? start->bp_diff distill Use Fractional Distillation bp_diff->distill  > 20 °C stereo Are they Diastereomers? bp_diff->stereo < 20 °C adv_distill Use Extractive or Azeotropic Distillation stereo->adv_distill No prep_gc Use Preparative GC with a Polar Column stereo->prep_gc Yes

References

how to control regioselectivity in the synthesis of 2,2-dichloro-3,3-dimethylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dichloro-3,3-dimethylbutane. Our goal is to help you control regioselectivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My free-radical chlorination of 2,2-dimethylbutane is producing a complex mixture of chlorinated products. How can I improve the regioselectivity for this compound?

A1: Achieving high regioselectivity in free-radical chlorination of alkanes is inherently challenging due to the high reactivity and low selectivity of chlorine radicals.[1] This often results in a mixture of constitutional isomers that are difficult to separate due to similar physical properties.[1]

Two primary strategies can be employed to control the product distribution:

  • Control of Reaction Stoichiometry: While challenging, carefully controlling the molar ratio of chlorine to 2,2-dimethylbutane can influence the degree of chlorination. Using a limited amount of chlorine will favor monochlorination, while an excess will lead to a higher proportion of di- and polychlorinated products. However, this does not guarantee regioselectivity among the possible dichlorinated isomers.

  • Alternative Synthetic Routes: For precise regioselectivity, alternative methods are strongly recommended. The hydrochlorination of an alkyne is a more controlled approach to synthesizing geminal dichlorides like this compound.[1]

Q2: What are the expected side products in the free-radical chlorination of 2,2-dimethylbutane?

A2: The free-radical chlorination of 2,2-dimethylbutane can lead to a variety of monochlorinated and dichlorinated isomers. The initial monochlorination yields a mixture of products.[1] Subsequent chlorination can then occur at any of the remaining C-H bonds, leading to a complex mixture of dichlorinated butanes, including:

  • 1,1-dichloro-3,3-dimethylbutane

  • 1,2-dichloro-3,3-dimethylbutane

  • 1,4-dichloro-2,2-dimethylbutane

  • 2,3-dichloro-2,3-dimethylbutane

Q3: Is bromination a better alternative to chlorination for regioselectivity?

A3: Bromination is generally more regioselective than chlorination in free-radical halogenation.[2] This is because the bromine radical is less reactive and more selective, preferentially abstracting a hydrogen atom from the most substituted carbon to form the most stable radical intermediate.[2][3] However, for the synthesis of a geminal dichloride like this compound, direct bromination of the alkane is not a suitable route.

Q4: What is the most reliable method to synthesize this compound with high regioselectivity?

A4: The hydrochlorination of 3,3-dimethyl-1-butyne is the most reliable and regioselective method.[1] This reaction proceeds through a two-step Markovnikov addition of hydrogen chloride (HCl). The first addition forms 2-chloro-3,3-dimethyl-1-butene, and the second addition of HCl to this vinylic halide yields the desired this compound.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Alkyne Hydrochlorination
Possible Cause Troubleshooting Step
Incomplete reactionEnsure an excess of HCl gas is bubbled through the reaction mixture or use a suitable solvent that can be saturated with HCl. Monitor the reaction progress using techniques like GC-MS or NMR to confirm the disappearance of the starting alkyne and the intermediate vinylic chloride.
Loss of volatile starting material or productPerform the reaction at a low temperature (e.g., 0 °C) to minimize evaporation of the volatile alkyne or intermediate. Ensure the reaction setup is well-sealed.
Impure reagentsUse anhydrous HCl and a non-reactive, dry solvent to prevent side reactions. Moisture can interfere with the reaction.
Issue 2: Formation of Unexpected Isomers
Possible Cause Troubleshooting Step
Rearrangement of carbocation intermediateWhile the tertiary carbocation formed during the hydrochlorination of 3,3-dimethyl-1-butyne is relatively stable, rearrangements are a possibility under certain conditions. Ensure the reaction is carried out at a low temperature to minimize the likelihood of rearrangements.
Use of an inappropriate synthetic methodIf you are using free-radical chlorination, the formation of multiple isomers is expected.[1] To obtain high regioselectivity for this compound, switch to the alkyne hydrochlorination method.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Hydrochlorination of 3,3-dimethyl-1-butyne

This protocol is based on the principle of Markovnikov addition of HCl to an alkyne.[1]

Materials:

  • 3,3-dimethyl-1-butyne

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous, non-reactive solvent (e.g., dichloromethane)

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (filled with calcium chloride)

Procedure:

  • Set up the three-necked round-bottom flask in an ice bath on a magnetic stirrer. Equip the flask with a gas dispersion tube, a gas outlet connected to a drying tube, and a stopper.

  • Dissolve 3,3-dimethyl-1-butyne in anhydrous dichloromethane and add it to the reaction flask.

  • Slowly bubble anhydrous HCl gas through the solution via the gas dispersion tube while stirring. The ice bath should be maintained to control the reaction temperature.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS or ¹H NMR. The disappearance of the starting alkyne and the appearance of the intermediate, 2-chloro-3,3-dimethyl-1-butene, followed by the final product, this compound, should be observed.

  • Continue bubbling HCl until the reaction is complete (typically several hours).

  • Once the reaction is complete, stop the flow of HCl and purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess dissolved HCl.

  • The solvent can be removed under reduced pressure. The crude product can be purified by distillation.

Data Presentation

Table 1: Comparison of Methods for the Synthesis of Chlorinated 3,3-Dimethylbutanes

Method Starting Material Primary Product(s) Regioselectivity Key Challenges
Free-Radical Chlorination2,2-DimethylbutaneMixture of mono- and di-chlorinated isomersLowDifficult to control; separation of isomers is challenging.[1]
Alkyne Hydrochlorination3,3-Dimethyl-1-butyneThis compoundHigh (Markovnikov)Requires handling of anhydrous HCl gas; reaction can be slow.

Visualizations

regioselectivity_control cluster_synthesis Synthesis of this compound cluster_free_radical Free-Radical Chlorination cluster_hydrochlorination Alkyne Hydrochlorination start Starting Material Selection alkane 2,2-Dimethylbutane start->alkane alkyne 3,3-Dimethyl-1-butyne start->alkyne free_radical Initiation (UV light or heat) alkane->free_radical hcl_addition1 First HCl Addition (Markovnikov) alkyne->hcl_addition1 propagation Propagation (Chain Reaction) free_radical->propagation termination Termination propagation->termination product_mixture Product Mixture (Low Regioselectivity) termination->product_mixture intermediate 2-Chloro-3,3-dimethyl-1-butene hcl_addition1->intermediate hcl_addition2 Second HCl Addition (Markovnikov) intermediate->hcl_addition2 desired_product This compound (High Regioselectivity) hcl_addition2->desired_product

Caption: Workflow for selecting a synthetic route to control regioselectivity.

troubleshooting_workflow start Experiment Start: Synthesis of this compound check_products Analyze Product Mixture (e.g., GC-MS, NMR) start->check_products desired_product Desired Product Obtained (High Purity) check_products->desired_product Yes undesired_products Undesired Products or Low Yield check_products->undesired_products No end Experiment Complete desired_product->end check_method Review Synthetic Method undesired_products->check_method free_radical Using Free-Radical Chlorination? check_method->free_radical alkyne_hydro Using Alkyne Hydrochlorination? check_method->alkyne_hydro free_radical->alkyne_hydro No switch_method Action: Switch to Alkyne Hydrochlorination for Regioselectivity free_radical->switch_method Yes troubleshoot_alkyne Troubleshoot Alkyne Hydrochlorination: - Check for incomplete reaction - Verify reagent purity - Control temperature alkyne_hydro->troubleshoot_alkyne Yes switch_method->start troubleshoot_alkyne->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

managing exothermic reactions during the synthesis of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of 2,2-dichloro-3,3-dimethylbutane, primarily focusing on the reaction of 3,3-dimethylbutan-2-one (pinacolone) with phosphorus pentachloride (PCl₅).

Troubleshooting Guide

Issue: Rapid Temperature Increase (Exothermic Reaction)

Question: My reaction temperature is increasing uncontrollably after adding phosphorus pentachloride to pinacolone. What should I do?

Answer: An uncontrolled temperature rise is a sign of a runaway exothermic reaction. The reaction between pinacolone and PCl₅ is known to be exothermic. Immediate action is required to prevent pressure buildup and potential vessel failure.

Immediate Steps:

  • Stop Reagent Addition: Immediately cease the addition of PCl₅.

  • Enhance Cooling: Ensure your reaction vessel is properly immersed in a cooling bath (e.g., ice-water or ice-salt bath). Increase the efficiency of the cooling by adding more ice or using a colder bath mixture.

  • Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

Preventative Measures:

  • Slow, Controlled Addition: Add the PCl₅ portion-wise or as a solution in a suitable inert solvent (e.g., dry benzene or dichloromethane) via a dropping funnel. The rate of addition should be slow enough to maintain the desired reaction temperature.

  • Pre-cooling: Cool the pinacolone solution to 0-5 °C before beginning the addition of PCl₅.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Logical Workflow for Managing Exothermic Reaction:

Exotherm_Management Workflow for Controlling Exotherm in Pinacolone Chlorination cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_troubleshooting Troubleshooting cluster_completion Completion Stage start Start: Assemble Reaction Apparatus setup_cooling Prepare Ice/Water Bath start->setup_cooling cool_pinacolone Cool Pinacolone Solution to 0-5 °C setup_cooling->cool_pinacolone add_pcl5 Slowly Add PCl5 Portion-wise cool_pinacolone->add_pcl5 monitor_temp Continuously Monitor Temperature add_pcl5->monitor_temp reaction_complete Reaction Complete add_pcl5->reaction_complete All PCl5 Added & Stable Temp temp_check Temp < 10 °C? monitor_temp->temp_check temp_check->add_pcl5 Yes adjust_rate Adjust Addition Rate temp_check->adjust_rate No adjust_rate->add_pcl5 exotherm Uncontrolled Exotherm Detected adjust_rate->exotherm If temp rises rapidly stop_addition Stop PCl5 Addition exotherm->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling workup Proceed to Work-up reaction_complete->workup

Caption: Workflow for managing the exothermic reaction during pinacolone chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction of pinacolone with PCl₅?

A1: The reaction should be maintained at a low temperature, typically between 0 °C and 10 °C, to control the exotherm and minimize the formation of side products. Cooling the reaction mixture in an ice bath is a common and effective practice.

Q2: What are the potential side products if the temperature is not controlled?

A2: Elevated temperatures can lead to the formation of various by-products, including elimination products and other chlorinated species. Poor temperature control can also lead to the decomposition of reactants and products, reducing the overall yield and complicating purification.

Q3: Is it better to add solid PCl₅ directly or as a solution?

A3: Adding PCl₅ as a solution in a dry, inert solvent allows for a more controlled and gradual addition, which is highly recommended for managing the exothermic nature of the reaction. If adding solid PCl₅, it must be done in very small portions to avoid a sudden temperature spike.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture at regular intervals. The disappearance of the pinacolone spot/peak will indicate the completion of the reaction.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood as the reaction may release hydrogen chloride (HCl) gas, which is corrosive and toxic.

  • Moisture Sensitivity: Phosphorus pentachloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

  • Quenching: The reaction should be quenched carefully by slowly pouring the reaction mixture over crushed ice or into cold water with vigorous stirring. This should also be done in a fume hood.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 3,3-dimethylbutan-2-one (pinacolone)

  • Phosphorus pentachloride (PCl₅)

  • Dry, inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Condenser with a drying tube

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture.

  • Reactant Preparation: In the flask, dissolve pinacolone in a dry, inert solvent. Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • PCl₅ Addition: Dissolve phosphorus pentachloride in the same dry, inert solvent in the dropping funnel. Add the PCl₅ solution dropwise to the stirred pinacolone solution over a period of 1-2 hours.

  • Temperature Control: Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until monitoring (TLC/GC) indicates the consumption of the starting material.

  • Work-up:

    • Carefully and slowly pour the reaction mixture over crushed ice in a beaker with vigorous stirring in a fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale for Exotherm Management
Reaction Temperature 0 - 10 °CLower temperatures slow down the reaction rate, allowing for better heat dissipation and preventing a thermal runaway.
Rate of PCl₅ Addition Slow, dropwise over 1-2 hoursControls the rate of heat generation, ensuring it does not exceed the cooling capacity of the system.
Solvent Dry, inert solvent (e.g., CH₂Cl₂)Acts as a heat sink and allows for better temperature control compared to a solvent-free reaction.
Stirring Speed VigorousEnsures uniform temperature distribution throughout the reaction mixture and efficient heat transfer to the cooling bath.

Disclaimer: The information provided is for guidance purposes only. All chemical reactions should be carried out by trained professionals with appropriate safety measures in place. It is essential to consult relevant safety data sheets (SDS) for all reagents before use.

preventing rearrangement products in reactions involving neopentyl-like structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions with neopentyl-like substrates. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with carbocation rearrangements and steric hindrance inherent to these structures.

Frequently Asked Questions (FAQs)

Q1: Why are rearrangement products so common in reactions with neopentyl halides?

A1: Reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions, are highly susceptible to rearrangement when using neopentyl-like substrates. The initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[1][2][3] This rearranged carbocation then reacts with the nucleophile or base, leading to the rearranged product.[1][2][3]

Q2: I am trying to perform an SN2 reaction on a neopentyl halide, but the reaction is extremely slow. Why is this happening?

A2: SN2 reactions on neopentyl substrates are notoriously slow due to significant steric hindrance. The bulky tert-butyl group adjacent to the reaction center physically blocks the backside attack of the nucleophile, which is essential for the SN2 mechanism.[4] This steric inhibition dramatically reduces the reaction rate, often making this pathway impractical.

Q3: Can I prevent rearrangement in Friedel-Crafts alkylation with a neopentyl halide?

A3: Preventing rearrangement in Friedel-Crafts alkylation with neopentyl halides is very challenging due to the formation of a primary carbocation that readily rearranges. While carrying out the reaction at very low temperatures can sometimes minimize rearrangement, a more reliable method is to use an alternative approach, such as Friedel-Crafts acylation followed by reduction.[5][6]

Q4: Are there any modern synthetic methods that can completely avoid rearrangement?

A4: Yes, several modern synthetic methods can form bonds to neopentyl-like groups without rearrangement. These methods typically avoid the formation of carbocation intermediates. Notable examples include the formation of Grignard reagents and transition-metal-catalyzed cross-coupling reactions, such as nickel-catalyzed couplings.[7] Photoredox catalysis is also an emerging area for forming C-C bonds with these sterically hindered groups.[8]

Troubleshooting Guides

Issue 1: My substitution reaction on a neopentyl substrate is yielding exclusively the rearranged product.

Potential Cause: The reaction conditions favor an SN1 pathway, leading to carbocation formation and subsequent rearrangement. This is common with polar protic solvents and weak nucleophiles.

Troubleshooting Steps:

  • Promote an SN2 Pathway: Although slow, the SN2 pathway will yield the desired non-rearranged product.

    • Use a Strong Nucleophile: Employ a strong, non-bulky nucleophile like azide (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[9]

    • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or HMPA can accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its reactivity.[10][11]

    • Elevate the Temperature: Increased temperature can help overcome the high activation energy of the sterically hindered SN2 reaction. However, be mindful of potential side reactions like elimination.

  • Change the Leaving Group: While both halides and tosylates will lead to rearrangement under SN1 conditions, in some SN2 reactions, bromide has been observed to be more reactive than tosylate in neopentyl-like systems.[1] In a study on a neopentyl-like system, iodide and bromide were found to be more reactive than tosylate in an SN2 reaction with sodium azide in DMSO.[10][12]

Issue 2: My Friedel-Crafts alkylation is giving a complex mixture of products, including the rearranged isomer.

Potential Cause: The carbocation intermediate formed from the neopentyl halide is rearranging before alkylating the aromatic ring.

Troubleshooting Steps:

  • Friedel-Crafts Acylation Followed by Reduction: This is the most robust method to obtain the desired linear alkylbenzene without rearrangement.[13][14]

    • Acylation: React the aromatic compound with a neopentyl-like acyl chloride (e.g., 3,3-dimethylbutanoyl chloride) in the presence of a Lewis acid like AlCl₃. The resulting acylium ion is resonance-stabilized and does not rearrange.[3]

    • Reduction: The resulting ketone can then be reduced to the desired alkane using methods like the Wolff-Kishner or Clemmensen reduction.[15][16]

  • Lower the Reaction Temperature: In some cases, running the Friedel-Crafts alkylation at a very low temperature can kinetically favor the non-rearranged product, though this is not always effective.[6][17]

Quantitative Data Summary

The following table summarizes the yields of rearranged versus non-rearranged products under different reaction conditions.

Reaction TypeSubstrateReagents/ConditionsNon-Rearranged Product YieldRearranged Product YieldReference(s)
SN1 Solvolysis Neopentyl Bromide80% Ethanol, 20% Water, 25°C~0%>99% (tert-amyl alcohol and ethers)[4]
SN2 Substitution 1,1,1-tris(bromomethyl)ethaneNaN₃, DMSO, 100°C78% (trisubstituted)Not Reported[10]
Aerosol Fluorination Neopentyl ChlorideF₂, He, 150°C74% (perfluoroneopentyl chloride)Not Reported[18]
Aerosol Fluorination Neopentyl BromideF₂, He, 150°CNot Reported63% (perfluoroisopentane)[18]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step protocol allows for the synthesis of neopentylbenzene without rearrangement.

Step 1: Friedel-Crafts Acylation of Benzene with 3,3-Dimethylbutanoyl Chloride

  • Apparatus: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

    • Anhydrous Benzene (large excess, acts as solvent)

    • 3,3-Dimethylbutanoyl Chloride (1.0 eq)

  • Procedure: a. To the flask, add anhydrous benzene and AlCl₃. b. Cool the mixture in an ice bath. c. Slowly add 3,3-dimethylbutanoyl chloride from the dropping funnel with vigorous stirring. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. e. Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl. f. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure and purify the resulting ketone (1-phenyl-3,3-dimethyl-2-butanone) by vacuum distillation or column chromatography.

Step 2: Wolff-Kishner Reduction of 1-Phenyl-3,3-dimethyl-2-butanone [15][19][20]

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • 1-Phenyl-3,3-dimethyl-2-butanone (1.0 eq)

    • Hydrazine hydrate (4-5 eq)

    • Potassium Hydroxide (KOH) (4-5 eq)

    • Diethylene glycol (solvent)

  • Procedure: a. To the flask, add the ketone, diethylene glycol, hydrazine hydrate, and crushed KOH. b. Heat the mixture to reflux (around 130-140°C) for 1 hour to form the hydrazone. c. Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature rises to ~200°C. d. Reconfigure back to reflux and heat at ~200°C for an additional 3-4 hours until nitrogen evolution ceases. e. Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent (e.g., hexane or ether). f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Remove the solvent and purify the neopentylbenzene by distillation.

Protocol 2: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with an Aryl Bromide[7]

This protocol describes a modern, rearrangement-free method for C-C bond formation.

  • Apparatus: An oven-dried Schlenk tube or vial with a magnetic stir bar.

  • Reagents:

    • NiCl₂(dme) (5 mol%)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

    • Zinc powder (2.0 eq)

    • Aryl bromide (1.0 eq)

    • Neopentyl bromide (1.5 eq)

    • Anhydrous DMA (solvent)

  • Procedure (to be performed in a glovebox): a. To the Schlenk tube, add NiCl₂(dme), dtbbpy, and zinc powder. b. Add the aryl bromide and neopentyl bromide. c. Add anhydrous DMA. d. Seal the tube and remove it from the glovebox. e. Stir the reaction mixture at the desired temperature (e.g., 60°C) for 12-24 hours. f. Monitor the reaction by GC-MS or TLC. g. Upon completion, quench the reaction with aqueous HCl and extract with an appropriate organic solvent. h. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Visualizations

Rearrangement_Pathway cluster_SN1 SN1 Pathway Neopentyl_Halide Neopentyl Halide Primary_Carbocation Primary Carbocation (Unstable) Neopentyl_Halide->Primary_Carbocation Slow Ionization Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation Fast 1,2- Methyl Shift Rearranged_Product Rearranged Product Tertiary_Carbocation->Rearranged_Product Nucleophilic Attack

Carbocation rearrangement in the SN1 pathway.

Friedel_Crafts_Strategies cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation-Reduction Alkyl_Halide Neopentyl Halide + Arene + AlCl3 Rearranged_Alkylation Rearranged Product Alkyl_Halide->Rearranged_Alkylation Carbocation Rearrangement Acyl_Halide Neopentyl-like Acyl Halide + Arene + AlCl3 Ketone Aryl Ketone (No Rearrangement) Acyl_Halide->Ketone Acylation Desired_Product Desired Linear Alkyl Product Ketone->Desired_Product Reduction (e.g., Wolff-Kishner)

Comparison of Friedel-Crafts alkylation and acylation-reduction.

Experimental_Workflow Start Reaction with Neopentyl Substrate Check_Rearrangement Rearrangement Observed? Start->Check_Rearrangement Desired_Product Desired Product Obtained Check_Rearrangement->Desired_Product No Troubleshoot Troubleshooting Required Check_Rearrangement->Troubleshoot Yes Select_Strategy Select Alternative Strategy Troubleshoot->Select_Strategy SN2_Conditions Promote SN2 (Strong Nu, Aprotic Solvent) Select_Strategy->SN2_Conditions FC_Acylation Friedel-Crafts Acylation + Reduction Select_Strategy->FC_Acylation Modern_Methods Grignard / Ni-Catalysis Select_Strategy->Modern_Methods

Logical workflow for addressing rearrangement issues.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving the sterically hindered substrate, 2,2-dichloro-3,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

The primary challenge is the significant steric hindrance around the dichlorinated carbon, posed by the adjacent bulky tert-butyl group. This steric bulk can dramatically slow down or prevent common reactions, such as nucleophilic substitutions. Additionally, under conditions that favor carbocation formation, the neopentyl-like structure is prone to rearrangement, leading to a mixture of products.[1][2][3]

Q2: Which types of catalytic reactions are most suitable for this compound?

Due to its structure, the most common and effective catalytic reactions for this substrate fall into three main categories:

  • Dehalogenation and Dehydrohalogenation: Removal of one or both chlorine atoms.

  • Cross-Coupling Reactions: Formation of new carbon-carbon bonds, though challenging.

  • Rearrangement Reactions: Intentionally promoting skeletal rearrangement to access different isomers.

Q3: How do I choose a catalyst for the dehalogenation of this compound?

For hydrodehalogenation (replacement of chlorine with hydrogen), palladium on carbon (Pd/C) is a standard and effective catalyst.[4][5][6] The reaction is typically performed under a hydrogen atmosphere or with a hydrogen donor like triethylsilane.[4][6] The choice of solvent and the addition of a base to neutralize the generated HCl can significantly impact the reaction rate and catalyst longevity.[5][7]

Q4: Can I perform a Grignard reaction with this compound?

Yes, but with caution. The formation of a Grignard reagent is possible but can be sluggish due to steric hindrance.[8][9] A significant side reaction to consider is intramolecular Wurtz-type coupling, which can lead to the formation of cyclobutane derivatives.[10] To favor the desired Grignard reagent formation, slow addition of the dichloride to activated magnesium turnings at low temperatures is recommended.[10]

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Potential CauseRecommended Actions
Insufficient Catalyst Activity 1. Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary. 2. Use Bulky, Electron-Rich Ligands: Ligands such as SPhos or DavePhos can promote the oxidative addition and reductive elimination steps, which are often rate-limiting for hindered substrates. 3. Choose an Appropriate Palladium Precursor: Consider using a pre-formed catalyst complex that is known to be active for challenging substrates.
Steric Hindrance 1. Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition. 2. Select a Less Hindered Coupling Partner: If possible, using a smaller organometallic reagent can improve reaction rates.
Catalyst Deactivation 1. Ensure Anhydrous and Anaerobic Conditions: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen and moisture. Use dry solvents and degas the reaction mixture thoroughly. 2. Use a Suitable Base: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
Issue 2: Formation of Rearranged Products
Potential CauseRecommended Actions
Carbocation Formation and Rearrangement 1. Avoid Strong Lewis Acids: In reactions like Friedel-Crafts alkylation, strong Lewis acids can promote the formation of a carbocation, which is prone to a 1,2-methyl shift to form a more stable tertiary carbocation.[1][2][3] 2. Choose Reaction Conditions that Avoid Carbocation Intermediates: Opt for reaction pathways that proceed through concerted mechanisms or do not involve discrete carbocation intermediates. 3. Lower the Reaction Temperature: In some cases, lowering the temperature can disfavor rearrangement pathways.
Undesired Isomerization 1. Screen Different Catalysts and Solvents: The reaction medium can influence the stability of intermediates and transition states. A systematic screening may identify conditions that suppress isomerization.

Experimental Protocols

Protocol 1: Catalytic Hydrodehalogenation using Pd/C

Objective: To selectively remove one or both chlorine atoms from this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) balloon or cylinder

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add triethylamine (1.2 eq) to the solution. This will act as an HCl scavenger.[5]

  • Carefully add 10% Pd/C (3-5 mol% Pd) to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon.

  • Introduce hydrogen gas via a balloon or by connecting to a hydrogen cylinder.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS. The reaction time can vary from a few hours to overnight depending on the desired product (mono- or di-dechlorination).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Quantitative Data (Illustrative):

Catalyst Loading (mol%)Time (h)Conversion (%)Selectivity (Mono-dechlorinated)
1246580%
3129575%
58>9970%
Protocol 2: Catalyst Screening for a Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).

  • Add the arylboronic acid (1.2 eq) and this compound (1.0 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction Goal (e.g., Dehalogenation, C-C Coupling) steric_hindrance Acknowledge Steric Hindrance of this compound start->steric_hindrance dehalogenation Dehalogenation steric_hindrance->dehalogenation coupling C-C Coupling steric_hindrance->coupling rearrangement Rearrangement steric_hindrance->rearrangement pd_c Select Pd/C Catalyst dehalogenation->pd_c pd_ligand Select Pd Precursor and Bulky Phosphine Ligand coupling->pd_ligand lewis_acid Use Lewis Acid (e.g., AlCl3) to promote carbocation rearrangement->lewis_acid h2_source Choose H2 Source (H2 gas or transfer agent) pd_c->h2_source base_addition Add Base (e.g., Et3N) to scavenge HCl h2_source->base_addition troubleshoot Troubleshoot Common Issues: - Low Conversion - Side Products base_addition->troubleshoot base_solvent Optimize Base and Anhydrous Solvent pd_ligand->base_solvent base_solvent->troubleshoot lewis_acid->troubleshoot

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Carbocation_Rearrangement start Reaction with Potential Carbocation Intermediate rearranged_product Observed Rearranged Product? start->rearranged_product mechanism Hypothesize Carbocation Rearrangement Mechanism (e.g., 1,2-methyl shift) rearranged_product->mechanism Yes no_rearrangement Proceed with Purification rearranged_product->no_rearrangement No strategy Implement Strategy to Suppress Rearrangement mechanism->strategy change_catalyst Switch to non-Lewis acid catalyst system strategy->change_catalyst lower_temp Lower Reaction Temperature strategy->lower_temp change_solvent Screen Solvents to Stabilize Desired Intermediate strategy->change_solvent

Caption: Troubleshooting logic for carbocation rearrangements.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solvolysis of 2,2-dichloro-3,3-dimethylbutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the solvolysis of this compound in a protic solvent like aqueous ethanol?

A1: The solvolysis of this compound is expected to proceed through a combination of SN1 and E1 reaction pathways. Due to the sterically hindered neopentyl-like structure, carbocation rearrangement is a significant possibility.

Expected Products:

  • Substitution (SN1) Products:

    • Without Rearrangement (Minor): Formation of the corresponding alcohol (from water) or ether (from ethanol) at the C2 position is sterically hindered and therefore less likely.

    • With Rearrangement (Major): The initial secondary carbocation is likely to undergo a methyl shift to form a more stable tertiary carbocation. This will lead to the formation of rearranged alcohols and ethers as the major substitution products.

  • Elimination (E1) Products (Major): Following the formation of the more stable tertiary carbocation, elimination of a proton will lead to the formation of more substituted alkenes as the major products, in accordance with Zaitsev's rule.[1]

  • Hydrolysis of the second chlorine: Depending on the reaction conditions (e.g., prolonged heating, higher water concentration), the second chlorine atom may also undergo solvolysis, potentially leading to the formation of diols, though this is generally a slower process.

Q2: How does solvent polarity affect the rate of solvolysis for this compound?

A2: The rate of solvolysis for this compound is highly dependent on solvent polarity. Since the reaction proceeds through an SN1/E1 mechanism, the rate-determining step is the formation of a carbocation intermediate. Polar protic solvents, such as water, ethanol, and methanol, are particularly effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions.[2] Therefore, increasing the polarity of the solvent will significantly increase the rate of solvolysis. For instance, the reaction will be much faster in a mixture of ethanol and water compared to pure ethanol.

Q3: Is carbocation rearrangement a concern during the solvolysis of this compound?

A3: Yes, carbocation rearrangement is a major consideration. The substrate, this compound, has a neopentyl-like structure. The initial ionization of a chloride ion would lead to a secondary carbocation adjacent to a quaternary carbon. This arrangement is highly prone to a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement will dictate the structure of the major substitution and elimination products.

Troubleshooting Guides

Issue 1: The reaction is proceeding much slower than anticipated.

  • Possible Cause: The solvent may not be polar enough to facilitate the formation of the carbocation intermediate.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If using a mixed solvent system (e.g., ethanol/water), increase the proportion of the more polar component (water).

    • Switch to a More Polar Solvent: Consider using a more polar protic solvent altogether, such as formic acid or acetic acid, if compatible with your downstream applications.

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of solvolysis. However, be aware that this may also favor elimination products over substitution products.

Issue 2: The product mixture is complex and difficult to separate.

  • Possible Cause: The reaction conditions are likely leading to a mixture of SN1, E1, and rearranged products.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor substitution over elimination, potentially simplifying the product mixture.

    • Solvent Optimization: The ratio of substitution to elimination products can be influenced by the solvent. While highly ionizing, less nucleophilic solvents favor elimination, more nucleophilic solvents might slightly increase the proportion of substitution products. Experiment with different solvent systems (e.g., aqueous acetone, aqueous trifluoroethanol).

    • Use of a Non-nucleophilic Base: If elimination is the desired outcome, the addition of a non-nucleophilic base can promote the E1 pathway.

Issue 3: Unexpected products are being formed.

  • Possible Cause: The observed products may be the result of carbocation rearrangement, which is highly probable for this substrate.

  • Troubleshooting Steps:

    • Thorough Product Characterization: Use techniques like NMR and Mass Spectrometry to fully elucidate the structure of the unexpected products.

    • Re-evaluate the Proposed Mechanism: Compare the identified structures with the expected products from a rearranged carbocation intermediate. The presence of a rearranged carbon skeleton is a strong indicator of this pathway.

Data Presentation

Table 1: Expected Product Distribution in Different Solvents (Qualitative)

Solvent SystemRelative PolarityExpected Major Pathway(s)Major ProductsMinor Products
80% Ethanol / 20% WaterHighSN1/E1 with rearrangementRearranged Alkenes, Rearranged Alcohols/EthersNon-rearranged Alcohols/Ethers
Pure EthanolModerateSN1/E1 with rearrangementRearranged Alkenes, Rearranged EthersNon-rearranged Ethers
Acetic AcidHighSN1/E1 with rearrangementRearranged Acetates, Rearranged AlkenesNon-rearranged Acetates
50% Acetone / 50% WaterModerate-HighSN1/E1 with rearrangementRearranged Alcohols, Rearranged AlkenesNon-rearranged Alcohols

Note: This table is based on general principles of solvolysis and reactivity of analogous compounds. Actual product ratios would need to be determined experimentally.

Experimental Protocols

General Protocol for Monitoring Solvolysis Kinetics via Titration

This protocol is adapted from standard methods for monitoring the solvolysis of alkyl halides and can be modified for this compound. The rate is followed by titrating the acid (HCl) produced during the reaction with a standardized base.

Materials:

  • This compound

  • Selected solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, flasks

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Equilibrate the stock solution and all other reagents to the desired reaction temperature in a constant temperature water bath.

  • To start the reaction, pipette a known volume of the substrate stock solution into a flask containing the solvent and a few drops of indicator, also at the reaction temperature. Start a timer immediately.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a solvent in which the reaction is much slower (e.g., pure acetone).

  • Titrate the quenched aliquot with the standardized NaOH solution to the endpoint of the indicator.

  • To determine the "infinity" point (completion of the reaction), heat a separate aliquot of the reaction mixture in a sealed vial at a higher temperature for a prolonged period to drive the reaction to completion, then titrate as above.

  • Calculate the concentration of the alkyl halide remaining at each time point and use this data to determine the rate constant.

Mandatory Visualization

Solvolysis_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Carbocation Rearrangement cluster_step3 Step 3: Nucleophilic Attack / Elimination A This compound B Initial Secondary Carbocation (Unstable) A->B - Cl⁻ C Rearranged Tertiary Carbocation (More Stable) B->C 1,2-Methyl Shift D SN1 Products (Rearranged Alcohols/Ethers) C->D + Solvent (Nu:) E E1 Products (Rearranged Alkenes) C->E - H⁺ Experimental_Workflow A Prepare Substrate Solution in Chosen Solvent B Equilibrate at Constant Temperature A->B C Initiate Reaction and Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Titrate with Standardized Base E->F G Determine [Substrate] vs. Time F->G H Calculate Rate Constant G->H

References

Technical Support Center: Workup Procedures for 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the workup of reactions involving 2,2-dichloro-3,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to a reaction workup?

A1: Understanding the physical properties of this compound is crucial for planning an effective workup and purification strategy. It is a colorless liquid that is insoluble in water but soluble in common organic solvents.[1] Its density is greater than water, meaning it will typically form the lower layer in a liquid-liquid extraction with an aqueous solution.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂[1][2][3]
Molecular Weight 155.06 g/mol [4]
Boiling Point 135.7°C at 760 mmHg[2][3][5]
Density 1.03 g/cm³[2][3][5]
Solubility Insoluble in water; Soluble in organic solvents[1]
Appearance Colorless liquid[1]

Q2: What is a standard workup procedure for a reaction involving this compound?

A2: A typical workup involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase, washing the organic layer to remove residual impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product. Due to its insolubility in water, liquid-liquid extraction is a highly effective method for isolating this compound and its derivatives.[1]

Q3: How do I choose an appropriate solvent for extraction?

A3: The ideal extraction solvent should readily dissolve the desired product, be immiscible with the reaction solvent (usually water), have a low boiling point for easy removal, and be unreactive with the product. Given that this compound has a density of 1.03 g/mL, it is important to know the density of your extraction solvent to identify the organic layer correctly.

Table 2: Common Solvents for Extraction of Halogenated Compounds

SolventDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane (DCM) 1.3339.6Effective for many organic compounds. Will form the lower layer.
Chloroform 1.4961.2Similar to DCM. Will form the lower layer.
Diethyl Ether 0.7134.6Forms the upper layer. Highly flammable.
Ethyl Acetate (EtOAc) 0.9077.1Forms the upper layer. Good general-purpose extraction solvent.
Hexane / Pentane ~0.6668 / 36.1Good for nonpolar compounds. Forms the upper layer.

Q4: What are the common side reactions and how can I remove the byproducts?

A4: this compound, like other alkyl halides, can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions.[6][7] Elimination reactions, often promoted by strong bases, can lead to the formation of alkenes (e.g., 2-chloro-3,3-dimethyl-1-butene).[8][9][10] These nonpolar byproducts can often be separated from more polar desired products by purification techniques like column chromatography.

Experimental Protocols

General Workup Protocol for a Non-Aqueous Reaction

This protocol outlines a standard procedure for working up a reaction mixture where this compound or its derivative is the target product.

  • Quenching:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃) to neutralize any reactive reagents. Caution: Reactions with strong bases like sodium hydroxide can be violent.[3] Always quench slowly and with cooling.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer containing the product will be either the top or bottom layer depending on the solvent's density (see Table 2).

    • Drain the aqueous layer and collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated aqueous NaHCO₃ (if the reaction was acidic).

      • Brine (saturated aqueous NaCl) to facilitate drying and help break any emulsions.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and swirl the flask.

    • Filter the mixture to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

G start Reaction Mixture quench 1. Quench Reaction (e.g., add water, sat. NH4Cl) start->quench extract 2. Liquid-Liquid Extraction (add organic solvent) quench->extract separate Separate Aqueous and Organic Layers extract->separate wash 3. Wash Organic Layer (with water, brine) separate->wash Collect Organic Layer dry 4. Dry Organic Layer (add MgSO4 or Na2SO4) wash->dry filter Filter to Remove Drying Agent dry->filter concentrate 5. Concentrate (Rotary Evaporator) filter->concentrate purify 6. Purify Product (Column, Distillation) concentrate->purify end Pure Product purify->end

Caption: General workflow for the workup of a reaction.

Troubleshooting Guide

Problem 1: An emulsion forms during liquid-liquid extraction.

An emulsion is a stable mixture of two immiscible liquids, preventing clear separation of the aqueous and organic layers.

  • Initial Steps:

    • Be Patient: Allow the separatory funnel to sit undisturbed for 10-20 minutes; sometimes the layers will separate on their own.[11]

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Intermediate Steps:

    • Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic components.[12][13]

    • Change pH: If applicable, adding a small amount of dilute acid or base can alter the solubility of certain compounds and break the emulsion.[12]

  • Advanced Solutions:

    • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.[11][13] This can remove fine particulates that may be stabilizing the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[12][14]

    • Solvent Addition: Adding a different organic solvent might change the properties of the organic phase enough to break the emulsion.[12]

G start Emulsion Formed? wait Wait 10-20 minutes start->wait Yes separated Layers Separated start->separated No brine Add Saturated NaCl (Brine) wait->brine No separation wait->separated Separation occurs filter Filter through Celite brine->filter No separation brine->separated Separation occurs centrifuge Centrifuge the mixture filter->centrifuge No separation filter->separated Separation occurs centrifuge->separated Separation occurs not_separated Still Emulsified centrifuge->not_separated No separation

Caption: Decision tree for troubleshooting emulsion formation.

Problem 2: The product seems to have low yield or is lost.

  • Check Aqueous Layer: Ensure you have correctly identified the organic and aqueous layers. Since this compound is denser than water, it will be the bottom layer unless you are using a halogenated solvent for extraction (like DCM or chloroform), in which case your product will be in the bottom layer.

  • Incomplete Extraction: Perform at least three extractions of the aqueous layer to ensure all the product has been transferred to the organic phase.

  • pH Adjustment: If your product has acidic or basic functional groups, its solubility will be pH-dependent. Ensure the pH of the aqueous layer is adjusted to a point where your compound is neutral and minimally soluble in water before extraction.

Problem 3: A violent reaction or excessive pressure buildup occurs during workup.

  • Cause: This is often due to quenching a reactive reagent too quickly or neutralizing an acidic/basic solution, which can be highly exothermic or produce gas (e.g., CO₂ from bicarbonate and acid). A violent reaction has been noted when this compound is mixed with sodium hydroxide.[3]

  • Solution:

    • Cooling: Always perform quenches and neutralizations in an ice bath.

    • Slow Addition: Add the quenching/neutralizing agent slowly, with vigorous stirring.

    • Frequent Venting: When shaking a separatory funnel after adding a neutralizing agent like sodium bicarbonate, vent frequently (after every one or two shakes) to release pressure.[15]

Safety Information

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Work in a well-ventilated fume hood.[17][18]

  • Hazards: Avoid breathing vapors and contact with skin and eyes.[17] Keep away from heat, sparks, and open flames as the compound may be flammable.[18][19]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour into drains.[17]

References

Technical Support Center: Analysis of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloro-3,3-dimethylbutane. The information provided here will help in identifying and quantifying impurities in your samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its impurities.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active sites in the injector or column: Polar impurities can interact with active silanol groups, causing peak tailing.- Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions.
Improper column installation: A poor column cut or incorrect insertion depth can lead to peak distortion.- Ensure the column is cut cleanly and squarely. - Verify the correct column installation depth for your instrument.
Column overload: Injecting too much sample can lead to fronting peaks.- Dilute the sample. - Decrease the injection volume. - Use a split injection with a higher split ratio.
Incompatible solvent: The sample solvent may not be compatible with the stationary phase.- Dissolve the sample in a solvent that is compatible with the GC column phase (e.g., hexane for a non-polar column).

Issue: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Leaks in the system: Leaks in the carrier gas flow path will cause pressure and flow fluctuations.- Perform a leak check of the injector, column fittings, and detector connections.
Fluctuations in oven temperature: Inaccurate oven temperature control will affect retention times.- Verify the oven temperature program and ensure it is stable.
Changes in carrier gas flow rate: Inconsistent flow will lead to shifting retention times.- Check the carrier gas supply and pressure regulators. - Verify the flow rate with a flowmeter.
High-Performance Liquid Chromatography (HPLC)

Issue: Poor Separation of Isomers

Possible Causes and Solutions:

CauseSolution
Inappropriate column stationary phase: Standard C18 columns may not provide sufficient selectivity for non-polar isomers.- Consider using a phenyl-hexyl or a specialized stationary phase for halogenated compounds to enhance selectivity.[1] - For chiral isomers, a chiral stationary phase is necessary.[2]
Mobile phase composition not optimized: The mobile phase may not have the correct eluotropic strength to resolve the isomers.- Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. - Perform a gradient elution to improve separation.
Low column temperature: Lower temperatures can sometimes improve the resolution of closely eluting peaks.- Experiment with running the separation at a lower column temperature (e.g., 25°C).

Issue: High Backpressure

Possible Causes and Solutions:

CauseSolution
Blocked column frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.- Filter all samples and mobile phases through a 0.22 µm filter. - Use a guard column to protect the analytical column. - If blocked, try back-flushing the column at a low flow rate.
Precipitation of buffer in the system: If using buffered mobile phases, the buffer can precipitate if the organic solvent concentration is too high.- Ensure the buffer is soluble in the entire mobile phase composition range. - Flush the system with water before switching to high organic content mobile phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

The most common impurities are typically other dichlorinated isomers of 3,3-dimethylbutane, such as 1,2-dichloro-3,3-dimethylbutane and 1,1-dichloro-3,3-dimethylbutane.[3] Other potential impurities include:

  • Monochlorinated byproducts: Such as 1-chloro-3,3-dimethylbutane.

  • Starting materials: Residual 3,3-dimethylbutane or pinacolone, depending on the synthetic route.

  • Residual solvents: Solvents used in the synthesis and purification process.

Q2: How can I identify the isomeric impurities using GC-MS?

While isomeric impurities will have the same molecular ion in the mass spectrum, their fragmentation patterns may differ. Key fragment ions and their relative abundances can be used for identification. It is highly recommended to obtain mass spectra of authenticated standards of the potential isomers for comparison.

Q3: Can I use ¹H NMR to distinguish between this compound and its isomers?

Yes, ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and splitting patterns of the protons will be unique for each isomer due to the different chemical environments. For example, the number of signals and their multiplicities will vary depending on the position of the chlorine atoms.

Q4: What is a suitable starting point for an HPLC method to separate this compound from its isomers?

For non-polar compounds like dichlorinated butanes, a reversed-phase HPLC method is a good starting point.

  • Column: A C18 or a Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but sensitivity might be low. Mass spectrometric (MS) detection would provide better sensitivity and specificity.

Q5: My sample for NMR analysis is volatile. How should I prepare it?

For volatile organic compounds, it is important to minimize solvent evaporation during sample preparation and analysis.

  • Prepare the sample in a well-capped vial.

  • Use a high-quality NMR tube with a tight-fitting cap.

  • For long-term or quantitative experiments, consider flame-sealing the NMR tube.

  • Run the NMR experiment at a controlled temperature to minimize evaporation.

Experimental Protocols

GC-MS Method for Impurity Profiling

This method is a representative protocol and may require optimization for your specific instrument and sample.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Transfer a portion of the solution to a GC vial.

GC-MS Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Split/splitless, 250°C, Split ratio 50:1
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 250°C, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV, 230°C
MS Quadrupole 150°C
Scan Range m/z 40-200
¹H NMR for Structural Confirmation

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[4]

NMR Acquisition Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent CDCl₃
Temperature 25°C
Number of Scans 16
Relaxation Delay 2 s

Data Presentation

Representative Impurity Profile of this compound

The following table presents a hypothetical but realistic impurity profile based on typical synthesis byproducts. Actual concentrations will vary depending on the manufacturing process.

ImpurityTypical Concentration Range (%)
1,2-dichloro-3,3-dimethylbutane0.1 - 2.0
1,1-dichloro-3,3-dimethylbutane0.1 - 1.0
1-chloro-3,3-dimethylbutane< 0.5
3,3-dimethylbutane (starting material)< 0.2
Residual Solvents (e.g., Dichloromethane)< 0.1

Visualizations

Troubleshooting Workflow for GC Peak Tailing

GCTroubleshooting cluster_physical Physical Issues cluster_chemical Chemical Activity start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks physical_issues Address Physical System Issues check_all_peaks->physical_issues Yes chemical_issues Address Chemical Activity Issues check_all_peaks->chemical_issues No check_column Check column installation physical_issues->check_column deactivate_liner Use deactivated liner chemical_issues->deactivate_liner check_leaks Perform leak check check_dead_volume Inspect for dead volume trim_column Trim column inlet condition_column Condition column

Caption: Troubleshooting workflow for GC peak tailing issues.

Impurity Identification Workflow

ImpurityID start Unknown Peak Detected in Sample gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr hplc HPLC Analysis start->hplc ms_data Evaluate Mass Spectrum (Molecular Ion & Fragmentation) gcms->ms_data nmr_data Analyze NMR Spectrum (Chemical Shift & Coupling) nmr->nmr_data hplc_data Compare Retention Time with Standards hplc->hplc_data database Compare with Spectral Libraries and Literature Data ms_data->database nmr_data->database standards Analyze Authentic Standards hplc_data->standards database->standards identification Impurity Identified standards->identification

Caption: General workflow for the identification of unknown impurities.

References

Validation & Comparative

Navigating the Complexities of Chlorinated Butanes: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a critical step in synthesis and characterization. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dichloro-3,3-dimethylbutane and its structural isomers, offering a robust framework for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. This guide focuses on the practical application of ¹H and ¹³C NMR for the analysis of this compound, presenting predicted spectral data in comparison with alternative chlorinated butane derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and two isomeric dichlorobutanes, 1,1-dichloro-2,2-dimethylpropane and 2,2-dichloro-3-methylbutane. These predictions are generated using established computational algorithms and provide a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Compound-CH₃-CH₂--CH-Quaternary C-H
This compound1.34 (s, 9H)--6.49 (s, 1H)
1,1-dichloro-2,2-dimethylpropane1.10 (s, 9H)3.75 (s, 2H)--
2,2-dichloro-3-methylbutane1.12 (d, 6H), 2.25 (s, 3H)-2.75 (sept, 1H)-

Predicted chemical shifts are relative to TMS (0 ppm). Multiplicity is indicated as s (singlet), d (doublet), sept (septet). Integration (number of protons) is provided where applicable.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Compound-CH₃-CH₂--CH-Quaternary CC-Cl
This compound27.1--42.595.8
1,1-dichloro-2,2-dimethylpropane26.856.1-33.585.1
2,2-dichloro-3-methylbutane17.9, 25.5-39.8-92.1

Predicted chemical shifts are relative to TMS (0 ppm).

Structural and Spectral Rationale

The predicted NMR data reveals distinct spectral signatures for each isomer, enabling their differentiation.

This compound: The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the nine equivalent protons of the tert-butyl group and the single proton on the dichlorinated carbon. The ¹³C NMR spectrum is predicted to show three signals: one for the three equivalent methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and one for the carbon atom bonded to the two chlorine atoms.

1,1-dichloro-2,2-dimethylpropane: This isomer is expected to exhibit two singlets in its ¹H NMR spectrum, corresponding to the nine protons of the neopentyl methyl groups and the two protons of the dichloromethyl group. Its ¹³C NMR spectrum should display four distinct signals for the three equivalent methyl carbons, the quaternary carbon, the methylene carbon, and the dichlorinated carbon.

2,2-dichloro-3-methylbutane: The ¹H NMR spectrum of this compound is predicted to be more complex, featuring a doublet for the six equivalent methyl protons, a singlet for the methyl group attached to the dichlorinated carbon, and a septet for the single methine proton. The ¹³C NMR should show four signals corresponding to the two different methyl environments, the methine carbon, and the dichlorinated carbon.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like chlorinated butanes.

Sample Preparation:

  • Weigh approximately 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube securely and gently invert to ensure complete dissolution and mixing.

¹H NMR Spectroscopy:

  • Spectrometer: Utilize a spectrometer with a proton frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 15 ppm, centered around 5 ppm.

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds between scans.

    • Acquisition Time: Approximately 2-4 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction.

¹³C NMR Spectroscopy:

  • Spectrometer: The same instrument as used for ¹H NMR, with the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence.

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Number of Scans: 512 to 2048 scans or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired FID, followed by phase correction and baseline correction.

Visualizing Molecular Structures and Predicted Signals

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structures and the expected NMR signals for this compound and its isomers.

G cluster_22_dichloro_33_dimethylbutane This compound cluster_1H_NMR_22 Predicted ¹H NMR Signals cluster_13C_NMR_22 Predicted ¹³C NMR Signals C1 C(CH₃)₃ C2 C(Cl)₂H C1->C2 H1_22 ~1.34 ppm (s, 9H) H2_22 ~6.49 ppm (s, 1H) C1_22_C ~27.1 ppm (-CH₃) C2_22_C ~42.5 ppm (Quat C) C3_22_C ~95.8 ppm (-C(Cl)₂H)

Caption: Molecular structure and predicted NMR signals for this compound.

G cluster_11_dichloro_22_dimethylpropane 1,1-dichloro-2,2-dimethylpropane cluster_1H_NMR_11 Predicted ¹H NMR Signals cluster_13C_NMR_11 Predicted ¹³C NMR Signals C1_11 C(CH₃)₃ C2_11 CH₂ C1_11->C2_11 C3_11 CHCl₂ C2_11->C3_11 H1_11 ~1.10 ppm (s, 9H) H2_11 ~3.75 ppm (s, 2H) C1_11_C ~26.8 ppm (-CH₃) C2_11_C ~33.5 ppm (Quat C) C3_11_C ~56.1 ppm (-CH₂-) C4_11_C ~85.1 ppm (-CHCl₂)

Caption: Molecular structure and predicted NMR signals for 1,1-dichloro-2,2-dimethylpropane.

G cluster_22_dichloro_3_methylbutane 2,2-dichloro-3-methylbutane cluster_1H_NMR_22m Predicted ¹H NMR Signals cluster_13C_NMR_22m Predicted ¹³C NMR Signals C1_22m CH(CH₃)₂ C2_22m C(Cl)₂ C1_22m->C2_22m C3_22m CH₃ C2_22m->C3_22m H1_22m ~1.12 ppm (d, 6H) H2_22m ~2.25 ppm (s, 3H) H3_22m ~2.75 ppm (sept, 1H) C1_22m_C ~17.9, 25.5 ppm (-CH₃) C2_22m_C ~39.8 ppm (-CH-) C3_22m_C ~92.1 ppm (-C(Cl)₂-)

Caption: Molecular structure and predicted NMR signals for 2,2-dichloro-3-methylbutane.

Navigating the Fragmentation Maze: A Comparative Analysis of 2,2-dichloro-3,3-dimethylbutane's Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of halogenated alkanes is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,2-dichloro-3,3-dimethylbutane against the experimentally determined fragmentation of the structurally related 2-chloro-2,3-dimethylbutane.

The analysis of chlorinated compounds by mass spectrometry is characterized by the distinctive isotopic pattern of chlorine. The presence of two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in characteristic M+2 and M+4 peaks for fragments containing one or two chlorine atoms, respectively. This isotopic signature is a powerful tool in identifying chlorinated analytes.

Predicted and Comparative Fragmentation Patterns

The following table summarizes the predicted major fragment ions for this compound and compares them with the experimental data for 2-chloro-2,3-dimethylbutane. The predictions for this compound are based on established principles of mass spectral fragmentation of branched and halogenated alkanes.

m/zPredicted Relative Abundance for this compoundExperimental Relative Abundance for 2-chloro-2,3-dimethylbutaneProposed Fragment Ion for this compound
154/156/158Low-[C₆H₁₂Cl₂]⁺• (Molecular Ion)
119/121ModerateHigh[C₆H₁₂Cl]⁺
99Moderate-[C₅H₉Cl]⁺
85ModerateModerate[C₄H₆Cl]⁺
57High (Base Peak)High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
41ModerateModerate[C₃H₅]⁺ (allyl cation)

Deciphering the Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the stability of the resulting carbocations. The highly stable tert-butyl cation (m/z 57) is predicted to be the base peak, arising from the cleavage of the C-C bond between the two quaternary carbons.

Below is a DOT language script for a Graphviz diagram illustrating the predicted primary fragmentation pathway of this compound.

Fragmentation_Pathway M [C₆H₁₂Cl₂]⁺• m/z 154, 156, 158 F1 [C₄H₉]⁺ m/z 57 M->F1 - C₂H₃Cl₂• F2 [C₂H₃Cl₂]• M->F2 α-cleavage F5 [C₆H₁₂Cl]⁺ m/z 119, 121 M->F5 - Cl• F3 [C₅H₉Cl]⁺ m/z 99, 101 F3->F1 - C₂H₂Cl₂ F4 [CH₃]• F5->F3 - CH₃• F6 [Cl]•

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The mass spectral data for the comparative analysis would be acquired using a standard gas chromatography-mass spectrometry (GC-MS) system operating under the following typical conditions:

Gas Chromatography (GC):

  • Injector: Split/splitless, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-300

Comparison with 2-chloro-2,3-dimethylbutane

The mass spectrum of 2-chloro-2,3-dimethylbutane provides a valuable reference. Its fragmentation is also dominated by the formation of the tert-butyl cation (m/z 57). However, the molecular ion is less abundant, and the loss of a single chlorine atom to form the [C₆H₁₂Cl]⁺ ion (m/z 119/121) is a prominent feature. The absence of the second chlorine atom in 2-chloro-2,3-dimethylbutane simplifies the isotopic patterns and results in different lower mass fragments compared to the predicted spectrum of this compound. The shared presence of a dominant m/z 57 peak underscores the influence of the tert-butyl group on the fragmentation of both molecules.

A Comparative Guide to the Reactivity of 1,2-Dichlorobutane and 2,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 1,2-dichlorobutane and 2,2-dichlorobutane. Understanding the nuanced differences in their reaction kinetics and product distributions under various conditions is crucial for synthetic chemists in designing and optimizing chemical transformations. This document outlines the theoretical basis for their differential reactivity, supported by established principles of organic chemistry, and provides a detailed experimental protocol for a direct comparative analysis.

Introduction to the Isomers

1,2-Dichlorobutane and 2,2-dichlorobutane are organochlorine compounds with the same molecular formula, C₄H₈Cl₂. However, the positioning of the chlorine atoms on the butane backbone leads to significant differences in their steric and electronic properties, which in turn dictates their reactivity in nucleophilic substitution and elimination reactions.

  • 1,2-Dichlorobutane: A vicinal dihalide with chlorine atoms on adjacent carbons (C1 and C2). The C1 is a primary carbon, while the C2 is a secondary carbon.

  • 2,2-Dichlorobutane: A geminal dihalide with both chlorine atoms on the same carbon (C2), which is a secondary carbon.

Comparative Reactivity Analysis

The reactivity of these isomers is best understood by considering the four principal reaction mechanisms for alkyl halides: Sₙ1, Sₙ2, E1, and E2. The preferred pathway is determined by the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile.

Sₙ2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.

  • 1,2-Dichlorobutane: Can undergo Sₙ2 reaction at both the primary (C1) and secondary (C2) carbons. Reaction at the primary carbon is expected to be significantly faster due to less steric hindrance.

  • 2,2-Dichlorobutane: The secondary carbon bearing two chlorine atoms and two carbon substituents is highly sterically hindered. This severe steric crowding makes the backside attack required for an Sₙ2 reaction extremely difficult.

Prediction: 1,2-Dichlorobutane will be significantly more reactive than 2,2-dichlorobutane in Sₙ2 reactions.

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. The stability of the carbocation is the primary factor influencing the reaction rate.

  • 1,2-Dichlorobutane: Loss of a chloride from C2 would form a secondary carbocation, which is destabilized by the electron-withdrawing inductive effect of the adjacent chlorine atom. Loss of a chloride from C1 would form a primary carbocation, which is highly unstable.

  • 2,2-Dichlorobutane: Loss of a chloride ion would form a secondary carbocation that is significantly destabilized by the strong inductive effect of the remaining geminal chlorine atom.

Prediction: Both isomers are poor substrates for Sₙ1 reactions due to the destabilizing inductive effect of the chlorine atoms on the potential carbocation intermediates. However, if forced under Sₙ1 conditions, the relative rates would depend on the subtle balance of carbocation stability.

Elimination Reactions (E1 and E2)

Elimination reactions result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms.

E2 (Bimolecular Elimination): This is a one-step, concerted reaction where a base removes a proton, and a leaving group departs simultaneously. The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

  • 1,2-Dichlorobutane: Can undergo E2 elimination to form various chloro- and dichlorobutenes. The product distribution will depend on which proton is removed and which chlorine is the leaving group.

  • 2,2-Dichlorobutane: Can also undergo E2 elimination. The presence of two leaving groups on the same carbon can lead to the formation of vinyl chlorides.

Prediction: The relative rates and product distributions will be highly dependent on the strength and steric bulk of the base used. For 2,2-dichlorobutane, elimination is a more likely pathway than substitution, especially with a strong, sterically hindered base.

E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through the same carbocation intermediate as the Sₙ1 reaction.

  • Prediction: Similar to Sₙ1 reactions, both isomers are expected to be unreactive via the E1 pathway due to the instability of the carbocation intermediates.

Data Presentation: Predicted Reactivity Comparison

Reaction Type1,2-Dichlorobutane2,2-DichlorobutaneRationale
Sₙ2 Moderately Reactive (especially at C1)Very UnreactiveSevere steric hindrance at the C2 position in 2,2-dichlorobutane prevents backside attack by the nucleophile.
Sₙ1 / E1 Very UnreactiveVery UnreactiveThe electron-withdrawing inductive effect of the chlorine atoms destabilizes the formation of a carbocation intermediate for both isomers.
E2 Reactive with strong bases, leading to a mixture of chloro- and dichlorobutenes.Reactive with strong bases, likely favoring elimination over substitution to form vinyl chlorides.Elimination pathways are generally less sensitive to steric hindrance at the carbon bearing the leaving group compared to Sₙ2 reactions.

Experimental Protocols

To empirically determine the relative reactivity of 1,2- and 2,2-dichlorobutane, a competition experiment can be conducted. The following protocol is designed to compare their reactivity in an Sₙ2 reaction.

Experiment: Comparative Sₙ2 Reactivity via Competition

Objective: To determine the relative rates of reaction of 1,2-dichlorobutane and 2,2-dichlorobutane with sodium iodide in acetone.

Materials:

  • 1,2-Dichlorobutane

  • 2,2-Dichlorobutane

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Internal Standard (e.g., undecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, prepare an equimolar solution of 1,2-dichlorobutane and 2,2-dichlorobutane in anhydrous acetone. Add a known amount of the internal standard.

  • Initiation of the Reaction: Add a solution of sodium iodide in anhydrous acetone to the flask. The amount of sodium iodide should be sub-stoichiometric (e.g., 0.5 equivalents) to ensure that the reaction does not go to completion and allows for the monitoring of the disappearance of the starting materials over time.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of water.

  • Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by GC-MS.

  • Data Analysis: Quantify the peak areas of 1,2-dichlorobutane and 2,2-dichlorobutane relative to the internal standard at each time point. A faster decrease in the relative peak area of one isomer indicates a higher reactivity.

Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing Reactivity of Dichlorobutanes cluster_SN2 Sₙ2 Reactivity cluster_SN1_E1 Sₙ1/E1 Reactivity Steric Hindrance Steric Hindrance 1,2-Dichlorobutane (C1) 1,2-Dichlorobutane (C1) Steric Hindrance->1,2-Dichlorobutane (C1) Low 2,2-Dichlorobutane 2,2-Dichlorobutane Steric Hindrance->2,2-Dichlorobutane High Carbocation Stability Carbocation Stability Inductive Effect Inductive Effect Carbocation Stability->Inductive Effect Influenced by Destabilized Carbocation Destabilized Carbocation Inductive Effect->Destabilized Carbocation Leads to Reactivity Reactivity Reactivity->Steric Hindrance Reactivity->Carbocation Stability

Caption: Factors influencing the reactivity of dichlorobutane isomers.

Experimental Workflow for Comparative Kinetics

G Workflow for Comparative Kinetic Analysis Start Start Prepare Equimolar Mixture Prepare Equimolar Mixture (1,2- & 2,2-Dichlorobutane + Internal Standard) Start->Prepare Equimolar Mixture Initiate Reaction Initiate Reaction (Add NaI in Acetone) Prepare Equimolar Mixture->Initiate Reaction Monitor Reaction Monitor Reaction (Take Aliquots at Time Intervals) Initiate Reaction->Monitor Reaction Quench & Extract Quench with Water & Extract with Ether Monitor Reaction->Quench & Extract Analyze by GC-MS Analyze by GC-MS Quench & Extract->Analyze by GC-MS Determine Relative Rates Determine Relative Rates (Compare Peak Area Ratios) Analyze by GC-MS->Determine Relative Rates End End Determine Relative Rates->End

Caption: Experimental workflow for comparing the Sₙ2 reactivity of dichlorobutane isomers.

Navigating Steric Seas: A Comparative Guide to the SN2 Reactivity of 2,2-Dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the bimolecular nucleophilic substitution (SN2) reactivity of 2,2-dichloro-3,3-dimethylbutane against other primary alkyl halides. This analysis is supported by established kinetic data and elucidates the profound impact of steric hindrance on reaction pathways.

The landscape of nucleophilic substitution is critically shaped by the structure of the electrophile. While primary alkyl halides are generally considered prime candidates for SN2 reactions, the introduction of significant steric bulk, even at a beta-carbon, can dramatically alter this reactivity. This compound presents a fascinating case study in this regard, possessing a primary carbon that is rendered exceptionally unreactive due to a neopentyl-like arrangement.

The Decisive Role of Steric Hindrance

The SN2 reaction mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. The success of this attack is highly sensitive to the steric environment around the reaction center. Large, bulky substituents can physically obstruct the path of the incoming nucleophile, leading to a significant increase in the activation energy of the transition state and a corresponding decrease in the reaction rate.[1][2][3][4][5]

In the case of this compound, the carbon atom at the 2-position, bonded to two chlorine atoms, is adjacent to a bulky tert-butyl group. This arrangement, analogous to neopentyl halides, creates a sterically congested environment that severely impedes the backside approach required for an SN2 reaction.[3][6][7][8][9][10] Consequently, the SN2 reactivity at this position is drastically reduced, rendering the compound practically inert under typical SN2 conditions.[8][9]

The following diagram illustrates the logical relationship between steric hindrance and SN2 reactivity, comparing an unhindered primary halide with a sterically hindered one like the neopentyl-like structure within this compound.

G cluster_0 Unhindered Primary Halide cluster_1 This compound (at C2) a Unhindered Primary Carbon b Accessible Backside a->b Allows for c Low Energy Transition State b->c Leads to d Fast SN2 Reaction c->d Results in e Sterically Hindered (Neopentyl-like) Carbon f Obstructed Backside e->f Creates g High Energy Transition State f->g Leads to h Extremely Slow/No SN2 Reaction g->h Results in start Nucleophilic Attack (SN2 Pathway) start->a start->e

Caption: Steric effects on SN2 reactivity.

Quantitative Comparison of SN2 Reaction Rates

Direct experimental kinetic data for the SN2 reactivity of this compound is not widely available in the literature. However, a robust comparison can be drawn from the well-documented relative rates of other primary alkyl halides, particularly neopentyl bromide, which serves as an excellent analogue for the steric environment at the C2 position of this compound.

The following table summarizes the relative rates of SN2 reactions for a series of alkyl bromides, illustrating the dramatic decrease in reactivity with increasing steric hindrance.

Alkyl HalideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl1200
Ethyl bromideCH₃CH₂BrPrimary40
n-Propyl bromideCH₃CH₂CH₂BrPrimary16
Isobutyl bromide(CH₃)₂CHCH₂BrPrimary (hindered)0.6
Neopentyl bromide (CH₃)₃CCH₂Br Primary (highly hindered) 0.0003

Data adapted from established relative rate studies.[11]

As the data clearly indicates, the presence of a bulky group on the carbon adjacent to the reaction center, as seen in isobutyl and especially neopentyl bromide, leads to a reduction in the SN2 reaction rate by several orders of magnitude compared to unhindered primary halides.[10] The reactivity of this compound at its C2 position is expected to be in a similar range to that of neopentyl bromide, signifying its extreme inertness towards SN2 reactions.

Experimental Protocol for Determining Relative SN2 Reactivity

To empirically determine and compare the SN2 reactivity of alkyl halides like this compound, a competitive reaction followed by gas chromatography (GC) analysis is a standard and effective method.

Objective: To determine the relative SN2 reaction rates of a series of primary alkyl halides against a reference compound.

Materials:

  • Anhydrous acetone (polar aprotic solvent to favor SN2)

  • Sodium iodide (nucleophile)

  • A series of primary alkyl halides (e.g., n-butyl chloride, isobutyl chloride, neopentyl chloride, and this compound)

  • Internal standard (e.g., a non-reactive higher alkane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

Experimental Workflow:

G A Prepare equimolar solution of alkyl halides and internal standard in anhydrous acetone B Add a solution of Sodium Iodide in acetone to initiate the reaction A->B C Incubate the reaction mixture at a constant temperature B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in each aliquot (e.g., by dilution with water and extraction) D->E F Analyze the organic layer by GC-FID E->F G Quantify the disappearance of reactants relative to the internal standard F->G H Calculate relative reaction rates G->H

Caption: Experimental workflow for determining relative SN2 rates.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution containing equimolar concentrations of the alkyl halides to be tested and a known concentration of an internal standard in anhydrous acetone.

    • Prepare a separate solution of sodium iodide in anhydrous acetone.

  • Reaction Initiation and Monitoring:

    • In a thermostated reaction vial, add a known volume of the alkyl halide stock solution.

    • Initiate the reaction by adding a specific volume of the sodium iodide solution.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a mixture of water and a non-polar organic solvent (e.g., hexane).

    • Shake vigorously to extract the organic components. The unreacted alkyl halides will partition into the organic layer.

  • GC Analysis:

    • Inject a sample of the organic layer into the GC-FID.

    • The GC will separate the different components, and the FID will provide a signal proportional to the amount of each compound.

  • Data Analysis:

    • By comparing the peak areas of the unreacted alkyl halides to the peak area of the internal standard at each time point, the rate of disappearance for each halide can be determined.

    • The relative rates of reaction can then be calculated by comparing the individual reaction rates.

Conclusion

The structural architecture of this compound, specifically the neopentyl-like arrangement around the C2 carbon, renders it exceptionally unreactive in SN2 reactions. This is a direct consequence of the profound steric hindrance imposed by the tert-butyl group, which effectively shields the electrophilic center from nucleophilic attack. For researchers and professionals in synthetic and medicinal chemistry, this understanding is crucial for predicting reaction outcomes and designing effective synthetic routes. When SN2 reactivity is desired at a primary carbon, the avoidance of beta-branching, as exemplified by the extreme case of this compound, is a paramount consideration.

References

A Comparative Guide to the Structural Validation of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural validation of 2,2-dichloro-3,3-dimethylbutane. The definitive nature of X-ray crystallography is contrasted with widely used spectroscopic and computational methods, offering a multi-faceted approach to structural confirmation.

Data Presentation: A Comparative Analysis

The following table summarizes the expected and theoretical data from various analytical methods for the structural elucidation of this compound.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (EI)Density Functional Theory (DFT)
Information Obtained 3D atomic arrangement in the solid state, bond lengths, bond angles, and torsion angles.Chemical environment and connectivity of protons.Number of unique carbon atoms and their chemical environments.Molecular weight and fragmentation pattern.Optimized molecular geometry, bond lengths, bond angles, and electronic properties.
Key Data Points C-C bond lengths, C-Cl bond lengths, C-C-C and C-C-Cl bond angles.Chemical shifts (δ), multiplicity, and integration of proton signals.Chemical shifts (δ) of carbon signals.m/z of molecular ion and major fragments.Calculated bond lengths and angles.
Expected/Theoretical Values C-C (sp³-sp³): ~1.54 ÅC-Cl: ~1.77 ÅSinglet at ~1.2 ppm (9H, -C(CH₃)₃)Singlet at ~2.1 ppm (3H, -C(Cl)₂CH₃)~25-35 ppm (-C(CH₃)₃)~40-50 ppm (-C (CH₃)₃)~30-40 ppm (-C(Cl)₂CH₃ )~90-100 ppm (-CCl₂)[M]⁺: m/z 154, 156, 158[M-Cl]⁺: m/z 119, 121[C(CH₃)₃]⁺: m/z 57 (base peak)C-C: ~1.55 ÅC-Cl: ~1.78 Å∠C-C-C: ~111°∠Cl-C-Cl: ~109°

Experimental Protocols

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice.[1]

Methodology:

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[2]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).[2]

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts of the signals are referenced to TMS.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Data Acquisition: The spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to obtain a spectrum with a single peak for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are necessary.[2]

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, which is referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: A small amount of the volatile this compound is introduced into the ion source of the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods like DFT can be used to predict the geometry and other properties of a molecule, providing a theoretical validation of the experimental data.

Methodology:

  • Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a DFT method, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or larger). This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data. Other properties, such as NMR chemical shifts, can also be predicted.

Mandatory Visualization

G cluster_methods Structural Validation Methods cluster_data Obtained Structural Information XRay X-ray Crystallography XRay_data 3D Structure Bond Lengths Bond Angles XRay->XRay_data NMR NMR Spectroscopy NMR_data Connectivity Chemical Environment NMR->NMR_data MS Mass Spectrometry MS_data Molecular Weight Fragmentation Pattern MS->MS_data DFT Computational (DFT) DFT_data Optimized Geometry Theoretical Parameters DFT->DFT_data Validation Structural Validation of This compound XRay_data->Validation Definitive NMR_data->Validation MS_data->Validation DFT_data->Validation Supportive Validation->XRay Validation->NMR Validation->MS Validation->DFT

Caption: Comparative workflow for the structural validation of this compound.

References

Navigating the Transition States of 2,2-dichloro-3,3-dimethylbutane Reactions: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of sterically hindered organohalides is crucial for designing novel synthetic pathways. This guide provides a comparative analysis of the transition states in reactions of 2,2-dichloro-3,3-dimethylbutane, drawing upon Density Functional Theory (DFT) studies of analogous systems to predict its reactivity. Due to the significant steric hindrance imposed by the neopentyl-like structure of this compound, direct DFT studies on its reaction transition states are scarce. However, by examining computational data for less hindered and structurally related alkyl halides, we can infer the mechanistic landscape for this challenging substrate.

The primary reaction pathway for this compound is expected to be elimination, specifically dehydrochlorination, to form vinyl chlorides and subsequently alkynes. This is supported by its use as a precursor in the synthesis of 3,3-dimethyl-1-butyne, a process that necessitates a double dehydrochlorination.[1][2] The bulky tert-butyl group adjacent to the dichlorinated carbon atom creates significant steric hindrance, which is known to dramatically influence the rates and mechanisms of both substitution and elimination reactions.

The E2 Elimination Pathway: A Theoretical Overview

Elimination reactions, particularly the bimolecular (E2) mechanism, are highly sensitive to the structure of the alkyl halide. The E2 transition state involves the simultaneous breaking of a C-H bond and a C-X (where X is a halogen) bond, and the formation of a C=C double bond. The stability of this transition state, and thus the activation energy of the reaction, is influenced by factors such as the strength of the base, the nature of the leaving group, and the substitution pattern of the alkyl halide.

dot graph E2_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reactants [label="Base + Alkyl Halide"]; TS [label="Transition State", shape=ellipse, fillcolor="#FBBC05"]; Products [label="Alkene + Conjugate Acid + Halide"];

E2_TS

Comparative DFT Data for E2 Reactions of Simple Alkyl Chlorides

To contextualize the expected reactivity of this compound, it is instructive to examine the computed activation enthalpies for the E2 reactions of simpler chloroalkanes with the hydroxide ion. The following table summarizes these findings from DFT calculations.

SubstrateProductBaseActivation Enthalpy (kcal/mol)
ChloroethaneEtheneOH⁻21.3
2-ChloropropanePropeneOH⁻19.3
tert-Butyl chlorideIsobuteneOH⁻16.9

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

These data illustrate a key trend: increasing alkyl substitution at the α- and β-carbons lowers the activation enthalpy for the E2 reaction. This is attributed to the formation of a more substituted, and therefore more stable, alkene product in the transition state.

The Case of this compound: Steric Hindrance and Potential for Rearrangement

The structure of this compound presents a unique challenge. The presence of a quaternary carbon adjacent to the reaction center introduces severe steric hindrance, a feature characteristic of neopentyl-type halides. This steric bulk can significantly impede the approach of a base to abstract a β-hydrogen, potentially raising the activation energy for a standard E2 reaction.

Furthermore, computational studies on the gas-phase elimination of the structurally similar neopentyl chloride suggest that a direct E2 mechanism may be less favorable. Instead, a mechanism involving a Wagner-Meerwein rearrangement of a methyl group and the chlorine atom in a concerted step, followed by a rapid elimination of HCl, has been proposed based on DFT calculations.[3] This rearrangement alleviates steric strain in the transition state.

Neopentyl_Rearrangement cluster_0 Neopentyl-like Dichloride cluster_1 Rearrangement Transition State cluster_2 Rearranged Intermediate cluster_3 Elimination Products Reactant This compound TS_rearrange Concerted Methyl & Chloro Shift Reactant->TS_rearrange Intermediate Rearranged Carbocation-like species TS_rearrange->Intermediate Products Alkene + HCl Intermediate->Products Fast Elimination

Given these considerations, the dehydrochlorination of this compound likely proceeds through a high-energy transition state. While a direct E2 reaction is plausible, the possibility of a rearrangement-elimination pathway, similar to that computed for neopentyl chloride, cannot be discounted, especially under gas-phase or non-polar solvent conditions. The significant steric hindrance would be expected to lead to a higher activation barrier compared to less hindered secondary or tertiary alkyl halides.

Experimental Protocols: A Look at the Computational Methodologies

The insights into the transition states of E2 reactions are derived from sophisticated computational chemistry techniques. The following provides an overview of the typical methodologies employed in the DFT studies of analogous systems.

General Computational Protocol for Transition State Optimization in E2 Reactions:

  • Initial Geometry Optimization: The ground state geometries of the reactants (alkyl halide and base) and products (alkene, conjugate acid, and halide ion) are optimized to a local minimum on the potential energy surface.

  • Transition State Search: A transition state search is initiated using a guess structure that approximates the expected geometry of the transition state. Common methods for finding the transition state include the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms.

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true first-order saddle point (i.e., a transition state) is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate reaction and activation energies.

Commonly Used DFT Functionals and Basis Sets:

  • Functionals: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions. Other functionals like the M06 suite or ωB97X-D are also employed, particularly when dispersion interactions are important.[4][5]

  • Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic structure of anions and transition states.[6]

Conclusion

References

A Comparative Analysis of Experimental and Predicted NMR Spectra for Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparison of nuclear magnetic resonance (NMR) spectra of dichlorobutane isomers. This guide provides a detailed analysis of experimental versus predicted data for 1H and 13C NMR, alongside a standardized experimental protocol.

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure of a compound. The accuracy of spectral prediction algorithms has significantly advanced, offering a valuable tool for preliminary analysis and confirmation of experimental findings. This guide presents a comparative analysis of experimental and predicted 1H and 13C NMR spectra for the six isomers of dichlorobutane: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, 2,2-dichlorobutane, and 2,3-dichlorobutane.

Workflow for Comparing Experimental vs. Predicted NMR Spectra

The process of comparing experimental and predicted NMR spectra is a systematic workflow that enhances the confidence in structural assignment. The following diagram illustrates the key steps involved in this process.

workflow cluster_data_acquisition Data Acquisition cluster_prediction Spectral Prediction cluster_analysis Comparative Analysis exp_sample Prepare Sample exp_nmr Acquire Experimental NMR exp_sample->exp_nmr compare_spectra Compare Chemical Shifts, Splitting Patterns, and Coupling Constants exp_nmr->compare_spectra draw_structure Draw Chemical Structure predict_nmr Predict NMR Spectra draw_structure->predict_nmr predict_nmr->compare_spectra structure_verification Structure Verification/ Elucidation compare_spectra->structure_verification

Distinguishing Dichlorodimethylbutane Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and analysis. Dichlorodimethylbutane (C₆H₁₂Cl₂) presents a fascinating case study in isomer differentiation due to the varied placement of its chlorine and methyl substituents. This guide provides a comprehensive comparison of analytical methods for distinguishing between the nine structural isomers of dichlorodimethylbutane, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and comparative data are provided to assist in method selection and data interpretation.

The nine structural isomers of dichlorodimethylbutane, based on the 2,2-dimethylbutane and 2,3-dimethylbutane carbon skeletons, are:

  • 1,1-dichloro-2,2-dimethylbutane

  • 1,3-dichloro-2,2-dimethylbutane

  • 1,4-dichloro-2,2-dimethylbutane

  • 1,1-dichloro-3,3-dimethylbutane

  • 1,2-dichloro-3,3-dimethylbutane

  • 2,2-dichloro-3,3-dimethylbutane

  • 1,2-dichloro-2,3-dimethylbutane

  • 1,3-dichloro-2,3-dimethylbutane

  • 2,3-dichloro-2,3-dimethylbutane

Each of these isomers exhibits unique physical and spectroscopic properties that allow for their differentiation using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The isomers of dichlorodimethylbutane can be separated based on their boiling points and polarity, with the resulting mass spectra providing characteristic fragmentation patterns for identification.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the dichlorodimethylbutane isomer mixture in a volatile solvent such as dichloromethane or hexane.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, 250 °C, split ratio 50:1.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, ramp at 10 °C/min to 200 °C, and hold for 2 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-200.

Data Presentation:

Table 1: Predicted GC-MS Data for Dichlorodimethylbutane Isomers

IsomerPredicted Retention Time OrderKey Fragment Ions (m/z)
1,1-dichloro-2,2-dimethylbutaneIntermediate[M-CH₃]⁺, [M-C(CH₃)₃]⁺, [M-Cl]⁺, [C₄H₉]⁺
1,3-dichloro-2,2-dimethylbutaneIntermediate[M-CH₃]⁺, [M-CH₂Cl]⁺, [M-Cl]⁺, [C₄H₉]⁺
1,4-dichloro-2,2-dimethylbutaneLate[M-CH₂Cl]⁺, [M-Cl]⁺, [C₄H₉]⁺
1,1-dichloro-3,3-dimethylbutaneEarly[M-C(CH₃)₃]⁺, [M-Cl]⁺, [C₄H₉]⁺
1,2-dichloro-3,3-dimethylbutaneIntermediate[M-C(CH₃)₃]⁺, [M-Cl]⁺, [C₄H₉]⁺
This compoundEarly[M-CH₃]⁺, [M-C(CH₃)₃]⁺, [M-Cl]⁺
1,2-dichloro-2,3-dimethylbutaneIntermediate[M-CH₃]⁺, [M-Cl]⁺, [C₃H₇]⁺
1,3-dichloro-2,3-dimethylbutaneIntermediate[M-CH₃]⁺, [M-CH₂Cl]⁺, [M-Cl]⁺
2,3-dichloro-2,3-dimethylbutaneEarly[M-CH₃]⁺, [M-Cl]⁺

Note: Retention time order is a prediction based on boiling points and structural features. Actual retention times will vary depending on the specific instrument and conditions. Fragmentation patterns are predicted based on common fragmentation pathways of alkyl halides.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Dichlorodimethylbutane Isomer Mixture Dilution Dilute in Dichloromethane Sample->Dilution Injector Injection Port (250°C) Dilution->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Chromatogram Chromatogram (Retention Times) Detector->Chromatogram Mass_Spectra Mass Spectra (Fragmentation Patterns) Identification Isomer Identification Chromatogram->Identification Mass_Spectra->Identification

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the unambiguous identification of the dichlorodimethylbutane isomers.

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

Data Presentation:

Table 2: Predicted ¹H NMR Data for Dichlorodimethylbutane Isomers

IsomerPredicted Chemical Shifts (δ, ppm) and Multiplicities
1,1-dichloro-2,2-dimethylbutane~5.8 (t, 1H), ~2.1 (q, 2H), ~1.0 (t, 3H), ~1.2 (s, 6H)
1,3-dichloro-2,2-dimethylbutane~4.0 (t, 1H), ~3.8 (d, 2H), ~1.2 (s, 6H)
1,4-dichloro-2,2-dimethylbutane~3.7 (s, 2H), ~3.6 (t, 2H), ~2.0 (t, 2H), ~1.1 (s, 6H)
1,1-dichloro-3,3-dimethylbutane~5.9 (t, 1H), ~2.1 (d, 2H), ~1.1 (s, 9H)
1,2-dichloro-3,3-dimethylbutane~4.2 (dd, 1H), ~3.9 (m, 2H), ~1.1 (s, 9H)
This compound~2.0 (s, 3H), ~1.4 (s, 9H)
1,2-dichloro-2,3-dimethylbutane~4.1 (m, 1H), ~3.8 (m, 2H), ~1.7 (d, 3H), ~1.2 (d, 6H)
1,3-dichloro-2,3-dimethylbutane~4.3 (m, 1H), ~3.7 (m, 2H), ~1.8 (d, 3H), ~1.6 (d, 3H), ~1.2 (s, 3H)
2,3-dichloro-2,3-dimethylbutane~1.7 (s, 12H)

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.

Table 3: Predicted ¹³C NMR Data for Dichlorodimethylbutane Isomers

IsomerPredicted Number of SignalsPredicted Chemical Shift Ranges (δ, ppm)
1,1-dichloro-2,2-dimethylbutane5~85 (CHCl₂), ~50 (C(CH₃)₂), ~35 (CH₂), ~25 (CH₃), ~10 (CH₃)
1,3-dichloro-2,2-dimethylbutane4~70 (CHCl), ~52 (CH₂Cl), ~40 (C(CH₃)₂), ~24 (CH₃)
1,4-dichloro-2,2-dimethylbutane5~55 (CH₂Cl), ~50 (CH₂), ~48 (CH₂Cl), ~35 (C(CH₃)₂), ~25 (CH₃)
1,1-dichloro-3,3-dimethylbutane4~85 (CHCl₂), ~55 (CH₂), ~35 (C(CH₃)₃), ~30 (CH₃)
1,2-dichloro-3,3-dimethylbutane4~75 (CHCl), ~50 (CH₂Cl), ~38 (C(CH₃)₃), ~27 (CH₃)
This compound4~90 (CCl₂), ~40 (C(CH₃)₃), ~30 (CH₃), ~25 (CH₃)
1,2-dichloro-2,3-dimethylbutane6~80 (CCl), ~70 (CHCl), ~50 (CH₂Cl), ~35 (CH), ~20 (CH₃), ~15 (CH₃)
1,3-dichloro-2,3-dimethylbutane6~80 (CCl), ~70 (CHCl), ~50 (CH₂Cl), ~40 (CH), ~20 (CH₃), ~15 (CH₃)
2,3-dichloro-2,3-dimethylbutane2~80 (CCl), ~30 (CH₃)

Note: Predicted chemical shifts are estimates and may vary.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Isomer Sample Dissolve Dissolve in CDCl₃ with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process_H1 Process ¹H Data (Chemical Shifts, Multiplicity) Acquire_H1->Process_H1 Process_C13 Process ¹³C Data (Chemical Shifts) Structure_Elucidation Structure Elucidation Process_H1->Structure_Elucidation Process_C13->Structure_Elucidation

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While the IR spectra of the dichlorodimethylbutane isomers will share many similarities due to their alkane backbone, the C-Cl stretching vibrations and the fingerprint region (1500-400 cm⁻¹) will exhibit unique patterns for each isomer.

Experimental Protocol:

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

FTIR Spectroscopy:

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Presentation:

Table 4: Predicted FTIR Data for Dichlorodimethylbutane Isomers

IsomerC-H Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)Fingerprint Region (cm⁻¹)
1,1-dichloro-2,2-dimethylbutane2960-2850~750-650 (multiple bands)Unique pattern
1,3-dichloro-2,2-dimethylbutane2960-2850~780-680 (multiple bands)Unique pattern
1,4-dichloro-2,2-dimethylbutane2960-2850~730-650Unique pattern
1,1-dichloro-3,3-dimethylbutane2960-2850~760-660 (multiple bands)Unique pattern
1,2-dichloro-3,3-dimethylbutane2960-2850~770-670 (multiple bands)Unique pattern
This compound2960-2850~800-700 (multiple bands)Unique pattern
1,2-dichloro-2,3-dimethylbutane2960-2850~790-690 (multiple bands)Unique pattern
1,3-dichloro-2,3-dimethylbutane2960-2850~780-680 (multiple bands)Unique pattern
2,3-dichloro-2,3-dimethylbutane2960-2850~810-710 (multiple bands)Unique pattern

Note: The C-Cl stretching region can be complex and may show multiple bands. The fingerprint region is highly specific to the overall molecular structure.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Sample Neat Liquid Isomer Salt_Plates Create Thin Film between KBr Plates Sample->Salt_Plates Sample_Holder Place Plates in Sample Holder Salt_Plates->Sample_Holder Spectrometer FTIR Spectrometer Sample_Holder->Spectrometer Acquire_Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire_Spectrum Spectrum IR Spectrum Acquire_Spectrum->Spectrum Analysis Analyze C-Cl Stretch & Fingerprint Region Spectrum->Analysis Isomer_Differentiation Isomer Differentiation Analysis->Isomer_Differentiation

A Comparative Guide to the Reactivity of 2,2-dichloro-3,3-dimethylbutane and 2-chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,2-dichloro-3,3-dimethylbutane and 2-chloro-2,3-dimethylbutane. The analysis is grounded in fundamental principles of organic chemistry and supported by experimental observations to inform synthetic strategy and reaction design.

Structural and Electronic Properties

The reactivity of an alkyl halide is fundamentally dictated by its structure. The two compounds , while both being six-carbon chloroalkanes, exhibit profoundly different reactivity profiles due to the nature of the carbon atom bearing the halogen(s) and the steric environment.

CompoundStructureIUPAC NameClassification
1 this compoundThis compoundGeminal Dichloride
2 2-chloro-2,3-dimethylbutane2-chloro-2,3-dimethylbutaneTertiary Alkyl Halide

This compound (1) is a geminal dihalide with two chlorine atoms attached to a quaternary carbon. This carbon is also bonded to a sterically demanding tert-butyl group.

2-chloro-2,3-dimethylbutane (2) is a tertiary alkyl halide. The carbon atom bonded to the chlorine is attached to three other carbon atoms.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are highly sensitive to the structure of the alkyl halide.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. This mechanism is highly susceptible to steric hindrance.

  • This compound (1): Due to the presence of a bulky tert-butyl group and a geminal dichloro substitution at the C2 position, this compound is exceptionally sterically hindered. Consequently, it is essentially unreactive in SN2 reactions.

  • 2-chloro-2,3-dimethylbutane (2): As a tertiary alkyl halide, the carbon atom bearing the chlorine is surrounded by three alkyl groups, which effectively blocks backside attack by a nucleophile. Therefore, this compound is also unreactive towards the SN2 mechanism.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 mechanism proceeds through a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this intermediate.

  • 2-chloro-2,3-dimethylbutane (2): This compound readily undergoes SN1 reactions. The departure of the chloride ion results in the formation of a stable tertiary carbocation (1,1,2-trimethylpropyl cation). The stability of this carbocation is due to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups.[1][2]

  • This compound (1): The solvolysis of this compound via an SN1 mechanism is expected to be extremely slow. The formation of a carbocation at the C2 position would be significantly destabilized by the strong electron-withdrawing inductive effect of the remaining chlorine atom. An α-chloro carbocation is less stable than a comparable tertiary carbocation.

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions

Reaction TypeThis compound2-chloro-2,3-dimethylbutaneRationale
SN2 UnreactiveUnreactiveExtreme steric hindrance for both.
SN1 Very Low ReactivityHigh ReactivityFormation of a stable tertiary carbocation for 2 ; destabilized α-chloro carbocation for 1 .

Reactivity in Elimination Reactions

Elimination reactions of alkyl halides typically proceed via E1 or E2 mechanisms, leading to the formation of alkenes or alkynes.

Unimolecular Elimination (E1)

The E1 mechanism, like SN1, proceeds through a carbocation intermediate and therefore, the reactivity of the two compounds parallels that in SN1 reactions.

  • 2-chloro-2,3-dimethylbutane (2): This compound readily undergoes E1 reactions in the presence of a weak base and a polar protic solvent, often competing with SN1 reactions. The stable tertiary carbocation intermediate can lose a proton from an adjacent carbon to form an alkene.

  • This compound (1): E1 reactions are highly unlikely for the same reasons that SN1 reactions are disfavored – the instability of the potential carbocation intermediate.

Bimolecular Elimination (E2)

The E2 mechanism is a concerted reaction that requires a strong base to abstract a proton from a carbon adjacent to the leaving group.

  • 2-chloro-2,3-dimethylbutane (2): This compound undergoes E2 elimination in the presence of a strong base. The regioselectivity of the reaction is dependent on the steric bulk of the base used.

    • With a small, strong base like sodium ethoxide (NaOEt), the major product is the more substituted (Zaitsev) alkene, 2,3-dimethyl-2-butene .[3]

    • With a bulky, strong base like potassium tert-butoxide (t-BuOK), the major product is the less substituted (Hofmann) alkene, 2,3-dimethyl-1-butene , due to steric hindrance preventing the abstraction of the more sterically hindered proton.[3]

  • This compound (1): This compound can undergo a double E2 elimination reaction when treated with a very strong base, such as sodium amide (NaNH₂), to yield an alkyne. The reaction proceeds through a vinyl halide intermediate.

Table 2: Products of Elimination Reactions

ReactantReagent/ConditionsMajor Product(s)Mechanism
2-chloro-2,3-dimethylbutaneNaOEt in EtOH, heat2,3-dimethyl-2-buteneE2 (Zaitsev)
2-chloro-2,3-dimethylbutanet-BuOK in t-BuOH, heat2,3-dimethyl-1-buteneE2 (Hofmann)
This compound2 equiv. NaNH₂, heat3,3-dimethyl-1-butyneDouble E2

Experimental Protocols

Comparative Solvolysis (SN1/E1)

Objective: To qualitatively compare the rates of solvolysis of this compound and 2-chloro-2,3-dimethylbutane.

Materials:

  • This compound

  • 2-chloro-2,3-dimethylbutane

  • A solution of 0.1 M silver nitrate in 95% ethanol

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the silver nitrate in ethanol solution into two separate, clean, dry test tubes.

  • To the first test tube, add 2-3 drops of 2-chloro-2,3-dimethylbutane.

  • To the second test tube, add 2-3 drops of this compound.

  • Gently shake both test tubes to mix the contents.

  • Observe the time taken for a precipitate of silver chloride (AgCl) to form in each test tube at room temperature.

  • If no reaction is observed at room temperature after a reasonable time (e.g., 30 minutes), gently warm the test tubes in a water bath (around 50-60°C) and continue to observe.

Expected Outcome: A precipitate of AgCl will form rapidly in the test tube containing 2-chloro-2,3-dimethylbutane, indicating the formation of a carbocation and subsequent reaction with the solvent and precipitation of the chloride ion with silver ions. The test tube containing this compound is expected to show a much slower reaction, if any, under the same conditions.

E2 Elimination of 2-chloro-2,3-dimethylbutane

Objective: To demonstrate the regioselectivity of the E2 elimination of 2-chloro-2,3-dimethylbutane with different bases.

Materials:

  • 2-chloro-2,3-dimethylbutane

  • Sodium ethoxide solution in ethanol

  • Potassium tert-butoxide solution in tert-butanol

  • Round-bottom flasks equipped with reflux condensers

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure: Reaction A (Zaitsev Product):

  • In a round-bottom flask, place a solution of sodium ethoxide in ethanol.

  • Add 2-chloro-2,3-dimethylbutane to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture by GC-MS to determine the ratio of 2,3-dimethyl-2-butene to 2,3-dimethyl-1-butene.

Reaction B (Hofmann Product):

  • In a separate round-bottom flask, place a solution of potassium tert-butoxide in tert-butanol.

  • Add 2-chloro-2,3-dimethylbutane to the flask.

  • Heat the mixture to reflux for the same period as Reaction A.

  • Work up the reaction as described for Reaction A.

  • Analyze the product mixture by GC-MS to determine the ratio of the isomeric alkenes.

Expected Outcome: The GC-MS analysis of Reaction A will show a higher proportion of 2,3-dimethyl-2-butene. The analysis of Reaction B will show a higher proportion of 2,3-dimethyl-1-butene.

Visualizing Reactivity Pathways

The following diagrams illustrate the dominant reaction pathways for each compound based on their structural properties.

G cluster_0 2-chloro-2,3-dimethylbutane cluster_1 This compound start1 2-chloro-2,3-dimethylbutane carbocation1 Tertiary Carbocation (Stable) start1->carbocation1 Slow, RDS (Weak Base/Nu) e2_zaitsev E2 Product (Zaitsev) (2,3-dimethyl-2-butene) start1->e2_zaitsev Strong, small base (e.g., NaOEt) e2_hofmann E2 Product (Hofmann) (2,3-dimethyl-1-butene) start1->e2_hofmann Strong, bulky base (e.g., t-BuOK) sn1_product SN1 Product (e.g., Ether/Alcohol) carbocation1->sn1_product Fast (Nucleophile) e1_product E1 Product (Alkene) carbocation1->e1_product Fast (Base) start2 This compound vinyl_halide Vinyl Halide Intermediate start2->vinyl_halide Strong Base (1 eq.) (e.g., NaNH2) no_reaction_sn1 SN1/E1 Highly Disfavored (Unstable Carbocation) start2->no_reaction_sn1 no_reaction_sn2 SN2 Blocked (Steric Hindrance) start2->no_reaction_sn2 alkyne_product Alkyne Product (3,3-dimethyl-1-butyne) vinyl_halide->alkyne_product Strong Base (1 eq.) (e.g., NaNH2)

Caption: Reaction pathways for the two chloroalkanes.

Summary and Conclusion

The reactivities of this compound and 2-chloro-2,3-dimethylbutane are starkly different, underscoring the profound influence of substrate structure on reaction mechanisms.

  • 2-chloro-2,3-dimethylbutane , a tertiary alkyl halide, is highly reactive in unimolecular (SN1 and E1) reactions due to the formation of a stable tertiary carbocation. It also undergoes E2 elimination with strong bases, with product regiochemistry being controllable by the choice of the base's steric bulk.

  • This compound is largely unreactive in standard nucleophilic substitution reactions (both SN1 and SN2) due to a combination of extreme steric hindrance and the electronic destabilization of a potential carbocation intermediate. Its most significant reactivity is observed under strongly basic conditions, where it undergoes a double elimination to form an alkyne.

These differences are critical for synthetic planning. While 2-chloro-2,3-dimethylbutane is a versatile substrate for introducing functionality at a tertiary center via substitution or for the controlled synthesis of isomeric alkenes, this compound serves as a precursor for alkynes. This guide provides the foundational understanding for researchers to select the appropriate substrate and reaction conditions to achieve their desired synthetic outcomes.

References

Comparative Kinetic Analysis of the Elimination Reactions of 2,2-dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the kinetic studies of the elimination reactions of the sterically hindered vicinal dihalide, 2,2-dichloro-3,3-dimethylbutane, and its comparison with less sterically hindered analogs.

The elimination reactions of alkyl halides are fundamental in organic synthesis for the formation of alkenes and alkynes. The kinetics of these reactions, particularly for sterically hindered substrates such as this compound, provide valuable insights into reaction mechanisms and the influence of molecular structure on reactivity. This guide offers a comparative analysis of the kinetic studies of this compound, presenting available data, detailed experimental protocols, and visualizations to aid in understanding the underlying principles.

Introduction to Elimination Reactions of this compound

This compound is a vicinal dihalide with a neopentyl-like structure. This structure is characterized by significant steric hindrance around the carbon atom bearing the leaving groups (chlorine atoms) due to the bulky tert-butyl group. This steric impediment is expected to significantly influence the rate and mechanism of elimination reactions.

The reaction with a strong base, such as sodium amide (NaNH₂), is anticipated to proceed via a twofold E2 (bimolecular elimination) mechanism to yield 3,3-dimethyl-1-butyne.[1][2] The overall reaction is a dehydrohalogenation, where two molecules of hydrogen chloride are eliminated.[3]

Proposed Reaction Mechanism

The elimination is expected to occur in two successive E2 steps. In each step, a strong base abstracts a proton from the carbon atom adjacent (β-position) to the carbon-halogen bond, leading to the formation of a π-bond and the expulsion of the halide ion. The first E2 reaction forms a vinylic halide intermediate, which then undergoes a second E2 reaction to form the final alkyne product.[2]

Due to the steric hindrance of the neopentyl group, SN2 (bimolecular nucleophilic substitution) reactions are extremely slow for neopentyl halides.[1] While E1 (unimolecular elimination) reactions can occur with neopentyl systems, they often involve carbocation rearrangements.[4] However, with a strong, non-nucleophilic base, the E2 mechanism is the most probable pathway.

Comparative Kinetic Data

To provide a comparative context, the following table summarizes general trends and representative data for the E2 elimination of various alkyl halides. This data illustrates the impact of substrate structure and steric hindrance on reaction rates.

SubstrateRelative Rate (E2)Base/SolventComments
Ethyl bromideHighEtO⁻/EtOHPrimary alkyl halide, undergoes E2 with a strong, unhindered base.
Isopropyl bromideModerateEtO⁻/EtOHSecondary alkyl halide, E2 rate is typically faster than for primary halides due to a more stable, alkene-like transition state.
tert-Butyl bromideLowEtO⁻/EtOHTertiary alkyl halide, E2 is favored over SN2, but the rate can be slower than for secondary halides with unhindered bases. With a sterically hindered base like t-BuOK, elimination is strongly favored.
Neopentyl bromideVery LowEtO⁻/EtOHPrimary alkyl halide with significant β-branching (steric hindrance). The E2 reaction is extremely slow. Rearrangement products are often observed under conditions that favor carbocation formation (E1).[1][5]
This compound Extremely Low (Predicted) NaNH₂/mineral oil A vicinal dihalide with a neopentyl-like structure. The rate of the first E2 elimination is expected to be severely retarded by the steric hindrance of the tert-butyl group. The second elimination from the vinylic halide intermediate is also expected to be slow.

Experimental Protocol for Kinetic Studies

The following is a detailed methodology for conducting a kinetic study of a slow elimination reaction, such as that of this compound. This protocol is based on the principles of the method of initial rates.[6][7][8][9]

Objective: To determine the rate law and rate constant for the elimination reaction of this compound with a strong base.

Materials:

  • This compound

  • Sodium amide (or another suitable strong, non-nucleophilic base like potassium tert-butoxide)

  • Anhydrous, high-boiling point solvent (e.g., mineral oil, diethylene glycol dimethyl ether)

  • Internal standard for GC analysis (e.g., a high-boiling point alkane)

  • Quenching solution (e.g., dilute acid)

  • Anhydrous ether or other suitable extraction solvent

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Constant temperature bath

  • Reaction vessel with a reflux condenser and inert gas inlet

  • Magnetic stirrer and stir bar

  • Syringes for sampling

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel in the constant temperature bath.

    • Add a known volume of the anhydrous solvent and the internal standard to the reaction vessel.

    • Equip the vessel with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) and begin stirring.

    • Allow the solvent to reach the desired reaction temperature.

  • Initiation of the Reaction:

    • Accurately weigh and add a known amount of the base (e.g., sodium amide) to the reaction vessel.

    • Once the base is dissolved or suspended, inject a known amount of this compound into the reaction vessel to initiate the reaction (this is time zero).

  • Sampling:

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution.

  • Sample Analysis:

    • Extract the quenched sample with a known volume of anhydrous ether.

    • Analyze the ether layer by GC-FID to determine the concentration of the reactant (this compound) and the product (3,3-dimethyl-1-butyne) relative to the internal standard.

  • Data Analysis (Method of Initial Rates):

    • Plot the concentration of the reactant versus time for the initial phase of the reaction.

    • Determine the initial rate of the reaction from the negative of the initial slope of this plot.

    • Repeat the experiment with different initial concentrations of the reactant and the base, keeping the other concentration constant.

    • Determine the order of the reaction with respect to each reactant by comparing the initial rates at different concentrations.

    • From the determined orders, write the rate law for the reaction.

    • Calculate the rate constant (k) for each experiment and determine the average value.

  • Determination of Activation Parameters (Optional):

    • Repeat the entire kinetic study at several different temperatures.

    • Use the Arrhenius equation (k = Ae-Ea/RT) to plot ln(k) versus 1/T.

    • The activation energy (Ea) can be calculated from the slope of this plot (-Ea/R), and the pre-exponential factor (A) can be determined from the y-intercept (ln(A)).

Visualizing the Kinetic Study and Reaction Mechanism

Diagram of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Determination prep1 Setup Reaction Vessel prep2 Add Solvent & Internal Standard prep1->prep2 prep3 Equilibrate Temperature prep2->prep3 prep4 Add Base prep3->prep4 react1 Initiate Reaction (t=0) Add Dihalide prep4->react1 react2 Withdraw Aliquots at Intervals react1->react2 react3 Quench Reaction react2->react3 analysis1 GC-FID Analysis react3->analysis1 analysis2 Determine Concentrations analysis1->analysis2 analysis3 Plot [Reactant] vs. Time analysis2->analysis3 analysis4 Calculate Initial Rate analysis3->analysis4 kinetics1 Repeat with Varied [Reactant] analysis4->kinetics1 kinetics2 Repeat with Varied [Base] analysis4->kinetics2 kinetics3 Determine Reaction Orders kinetics1->kinetics3 kinetics2->kinetics3 kinetics4 Calculate Rate Constant (k) kinetics3->kinetics4

Workflow for the kinetic study of the elimination reaction.

Diagram of the Proposed E2 Elimination Pathway:

G reactant This compound intermediate Vinylic Halide Intermediate reactant->intermediate  Step 1: E2 - HCl (Slow) product 3,3-dimethyl-1-butyne intermediate->product  Step 2: E2 - HCl (Slow)

References

comparison of different synthetic routes to 3,3-dimethyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a valuable building block in organic synthesis, notably in the production of pharmaceuticals like the antifungal agent terbinafine. This guide provides a comprehensive comparison of different synthetic routes to 3,3-dimethyl-1-butyne, offering an objective analysis of their performance supported by experimental data to inform the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The choice of a synthetic pathway for 3,3-dimethyl-1-butyne is often a balance between yield, availability of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for the most common and notable methods of its synthesis.

Synthetic RouteKey ReactantsKey ReagentsTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Dehydrohalogenation 2,2-Dichloro-3,3-dimethylbutaneSodium amide (NaNH₂) in mineral oil64-70%150-1654Good yield, readily available starting material from pinacolone.Requires high temperatures and a strong, hazardous base.
Alkylation of Acetylene Acetylene, tert-Butyl HalideLithium acetylide-ethylenediamine complexModerate (specific yield not widely reported)Not specifiedNot specifiedPotentially a direct route.Prone to elimination side reactions with tertiary halides, specialized reagent required.
Fritsch-Buttenberg-Wiechell Rearrangement 1,1-Dibromo-2,2-dimethylpropaneStrong base (e.g., n-butyllithium)Not specifically reported for this compoundVariesVariesApplicable to sterically hindered alkynes.Requires synthesis of a specific dihaloalkene precursor.

Experimental Protocols

Route 1: Dehydrohalogenation of this compound

This two-step route begins with the synthesis of the dichlorinated precursor from a common starting material, pinacolone, followed by a double dehydrochlorination.

Step 1: Synthesis of this compound from Pinacolone

  • Procedure: In a reaction vessel, 100 parts of pinacolone are reacted with 208 parts of phosphorus pentachloride (PCl₅). The reaction mixture is heated, and the resulting phosphoryl chloride is distilled off. The residue is then washed sequentially with a cold sodium carbonate solution and water. After drying, the crude this compound is purified by distillation.

  • Yield: 85% of the theoretical yield.

Step 2: Dehydrochlorination to 3,3-Dimethyl-1-butyne

  • Procedure: A mixture of this compound (155 g, 1.0 mole) and a 35% dispersion of sodium amide in mineral oil (240 g, 2.1 moles) is heated to 150-165 °C for 4 hours. The volatile product, 3,3-dimethyl-1-butyne, is collected in a cold trap cooled with dry ice-acetone. The collected product is then purified by redistillation.

  • Yield: 64-70%.

Route 2: Alkylation of Acetylene with a tert-Butyl Halide

Direct alkylation of acetylene with a tertiary alkyl halide is challenging due to the strong basicity of the acetylide anion, which favors elimination (E2) over substitution (SN2).[1] However, the use of a pre-formed, less basic acetylide complex can facilitate the reaction.

  • General Procedure: Lithium acetylide-ethylenediamine complex is a commercially available reagent that can be used for the ethynylation of alkyl halides.[2] The reaction would involve the nucleophilic attack of the acetylide on the tert-butyl halide. To favor substitution, the reaction is typically carried out in a suitable aprotic solvent. Careful control of temperature is crucial to minimize elimination. The product would then be isolated and purified by distillation.

  • Note: Specific, high-yield experimental protocols for the direct alkylation of a tert-butyl halide with an acetylide to form 3,3-dimethyl-1-butyne are not well-documented in readily available literature, highlighting the synthetic challenge posed by the competing elimination reaction.

Synthetic Pathways and Logic

The choice of synthetic route is dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The dehydrohalogenation route, while requiring higher temperatures, offers a more reliable and higher-yielding pathway from a common starting material. The alkylation route, though conceptually more direct, presents significant challenges in controlling the reaction's chemoselectivity.

Synthesis_Comparison cluster_0 Dehydrohalogenation Route cluster_1 Alkylation Route Pinacolone Pinacolone Dichloride 2,2-Dichloro- 3,3-dimethylbutane Pinacolone->Dichloride Chlorination PCl5 PCl₅ Product1 3,3-Dimethyl-1-butyne Dichloride->Product1 Dehydrohalogenation NaNH2 NaNH₂ Acetylene Acetylene Acetylide Lithium Acetylide- ethylenediamine complex Acetylene->Acetylide Deprotonation Base Strong Base (e.g., n-BuLi) Product2 3,3-Dimethyl-1-butyne Acetylide->Product2 Alkylation (SN2) Elimination Elimination Product (Isobutylene) Acetylide->Elimination Elimination (E2) tBuX tert-Butyl Halide

Caption: Comparison of synthetic routes to 3,3-dimethyl-1-butyne.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,2-Dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that can significantly influence experimental outcomes, from reaction yields to biological activity. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,2-dichloro-3,3-dimethylbutane, a halogenated alkane with applications in organic synthesis. Furthermore, it compares its performance with key isomers, offering insights into how structural differences can impact reactivity.

Purity Assessment: A Multi-faceted Approach

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedThroughputRelative Cost
GC-MS Separation by boiling point and polarity, followed by mass-based detection.Purity (area %), identification of volatile impurities, molecular weight, and fragmentation patterns.HighMedium
¹H NMR Nuclear magnetic resonance of hydrogen nuclei.Structural confirmation, identification of proton-containing impurities, and quantitative analysis (qNMR).MediumHigh
¹³C NMR Nuclear magnetic resonance of carbon-13 nuclei.Confirmation of carbon skeleton and detection of carbon-containing impurities.LowHigh

Experimental Protocols for Purity Assessment

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile solvent, such as dichloromethane or hexane, at a concentration of approximately 100 ppm.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230°C.

  • Data Analysis: The purity is determined by the relative peak area of this compound in the total ion chromatogram. Impurities are identified by their mass spectra and retention times.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Prep Dissolve in Dichloromethane GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection) GC->MS Elution TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra of Peaks MS->MassSpec Purity Purity (%) TIC->Purity ImpurityID Impurity Identification MassSpec->ImpurityID Reactivity_Comparison cluster_reactants Reactants cluster_reaction SN2 Reaction (NaI, Acetone) cluster_products Performance Outcome R1 This compound Reaction Backside Attack R1->Reaction High Steric Hindrance R2 1,1-Dichloro-3,3-dimethylbutane R2->Reaction Low Steric Hindrance R3 2,3-Dichloro-2,3-dimethylbutane R3->Reaction Moderate Steric Hindrance P1 Very Low Reactivity (<5% Yield) Reaction->P1 High Steric Hindrance P2 High Reactivity (85% Yield) Reaction->P2 Low Steric Hindrance P3 Low Reactivity (15% Yield) Reaction->P3 Moderate Steric Hindrance

Spectroscopic Comparison of 2,2-dichloro-3,3-dimethylbutane and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the chlorinated alkane 2,2-dichloro-3,3-dimethylbutane with its common synthetic precursors, 3,3-dimethyl-2-butanone (pinacolone) and 3,3-dimethyl-2-butanol. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the spectral changes that occur during the synthesis of this halogenated compound. The guide includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations to illustrate the synthetic pathway and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This allows for a direct comparison of the chemical shifts, absorption frequencies, and mass-to-charge ratios, highlighting the structural changes at each synthetic step.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
3,3-dimethyl-2-butanol ~3.5Quartet1H-CH(OH)-
~1.1Doublet3H-CH(OH)CH₃
~0.9Singlet9H-C(CH₃)₃
3,3-dimethyl-2-butanone (Pinacolone) 2.12Singlet3H-C(O)CH₃
1.12Singlet9H-C(CH₃)₃
This compound ~1.9 (Predicted)Singlet3H-C(Cl₂)CH₃
~1.1 (Predicted)Singlet9H-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
3,3-dimethyl-2-butanol ~76-CH(OH)-
~35-C(CH₃)₃
~26-C(CH₃)₃
~18-CH(OH)CH₃
3,3-dimethyl-2-butanone (Pinacolone) 214.3-C=O
44.3-C(CH₃)₃
26.3-C(CH₃)₃
24.6-C(O)CH₃
This compound ~80 (Predicted)-C(Cl₂) -
~35 (Predicted)-C(CH₃)₃
~30 (Predicted)-C(Cl₂)CH₃
~25 (Predicted)-C(CH₃)₃

Table 3: IR Spectroscopic Data

CompoundAbsorption Band (cm⁻¹)Functional Group
3,3-dimethyl-2-butanol 3230-3550 (broad)O-H stretch
2870-2960C-H stretch (alkane)
~1100C-O stretch
3,3-dimethyl-2-butanone (Pinacolone) 2874-2969C-H stretch (alkane)
1705-1720C=O stretch (ketone)
1355, 1365tert-butyl group bands
This compound 2870-2970 (Predicted)C-H stretch (alkane)
600-800 (Predicted)C-Cl stretch

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
3,3-dimethyl-2-butanol 10287, 57, 45
3,3-dimethyl-2-butanone (Pinacolone) 10057, 43, 41, 29
This compound 154, 156, 158 (isotope pattern)Predicted fragments: 119, 57

Synthetic Pathway and Analytical Workflow

The synthesis of this compound typically proceeds from 3,3-dimethyl-2-butanol, which is first oxidized to 3,3-dimethyl-2-butanone (pinacolone). The ketone is then chlorinated to yield the final product. The structural transformations are monitored at each stage using the spectroscopic techniques detailed in this guide.

Synthesis_and_Analysis Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis 3_3_dimethyl_2_butanol 3,3-dimethyl-2-butanol Pinacolone 3,3-dimethyl-2-butanone (Pinacolone) 3_3_dimethyl_2_butanol->Pinacolone Oxidation NMR NMR Spectroscopy (¹H, ¹³C) 3_3_dimethyl_2_butanol->NMR Characterization IR IR Spectroscopy 3_3_dimethyl_2_butanol->IR MS Mass Spectrometry 3_3_dimethyl_2_butanol->MS 2_2_dichloro_3_3_dimethylbutane This compound Pinacolone->2_2_dichloro_3_3_dimethylbutane Chlorination Pinacolone->NMR Characterization Pinacolone->IR Pinacolone->MS 2_2_dichloro_3_3_dimethylbutane->NMR Characterization 2_2_dichloro_3_3_dimethylbutane->IR 2_2_dichloro_3_3_dimethylbutane->MS

Caption: Synthetic route and analytical workflow for this compound.

Experimental Protocols

Synthesis of this compound from 3,3-dimethyl-2-butanone

This protocol describes a general procedure for the chlorination of a ketone using phosphorus pentachloride.

Materials:

  • 3,3-dimethyl-2-butanone (Pinacolone)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add 3,3-dimethyl-2-butanone to the flask.

  • Cool the flask in an ice bath and slowly add phosphorus pentachloride (PCl₅) in small portions with continuous stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the remaining PCl₅.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr and pressing the mixture into a translucent disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: The sample is injected into the GC, where it is vaporized and separated.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Relationship of Spectroscopic Changes

The transformation from the alcohol precursor to the final dichlorinated product involves significant changes in the functional groups, which are clearly reflected in their respective spectra.

Spectroscopic_Changes Spectroscopic Changes During Synthesis Alcohol 3,3-dimethyl-2-butanol - Broad O-H stretch in IR - ¹H NMR signal for -CH(OH)- Ketone 3,3-dimethyl-2-butanone - Strong C=O stretch in IR - Disappearance of O-H signals Alcohol->Ketone Oxidation Dichloroalkane This compound - Appearance of C-Cl stretch in IR - Downfield shift of adjacent protons/carbons in NMR Ketone->Dichloroalkane Chlorination

Caption: Key spectroscopic changes observed during the synthesis.

A Comparative Guide to Bases for the Dehydrohalogenation of Dichlorobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrohalogenation of dichlorobutanes is a critical transformation in organic synthesis, providing access to valuable unsaturated building blocks such as chlorobutenes, dichlorobutenes, and butadienes. The choice of base for this elimination reaction plays a pivotal role in determining the product distribution and overall yield. This guide provides a comparative analysis of common bases used for the dehydrohalogenation of various dichlorobutane isomers, supported by experimental data to inform your synthetic strategy.

Performance Comparison of Common Bases

The efficacy of a base in the dehydrohalogenation of dichlorobutanes is influenced by several factors, including its strength, steric bulk, and the reaction conditions. This section compares the performance of three commonly used bases—potassium hydroxide (KOH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK)—in the dehydrohalogenation of 1,2-, 2,3-, and 1,4-dichlorobutane.

The product distribution is dictated by the regioselectivity of the elimination reaction, which can follow Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene). The steric hindrance of the base is a key determinant of this selectivity.

Dichlorobutane IsomerBaseMajor Product(s)Minor Product(s)Observations
1,2-Dichlorobutane KOH (alcoholic)1-chloro-1-butene (mixture of E/Z isomers)2-chloro-1-buteneFollows Zaitsev's rule, favoring the more substituted internal alkene.
NaOEt in EtOH1-chloro-1-butene (mixture of E/Z isomers)2-chloro-1-buteneSimilar to KOH, promotes Zaitsev elimination.
t-BuOK in t-BuOH2-chloro-1-butene1-chloro-1-buteneThe sterically bulky base favors Hofmann elimination, leading to the terminal alkene as the major product.
2,3-Dichlorobutane KOH (alcoholic)2-chloro-2-butene (mixture of E/Z isomers)3-chloro-1-buteneZaitsev elimination is the primary pathway.
NaOEt in EtOH2-chloro-2-butene (mixture of E/Z isomers)3-chloro-1-buteneSimilar outcome to KOH.
t-BuOK in t-BuOH3-chloro-1-butene2-chloro-2-buteneThe bulky base directs the reaction towards the Hofmann product.
1,4-Dichlorobutane KOH (alcoholic)4-chloro-1-butene-Single elimination product. Further elimination to butadiene is possible under forcing conditions.
NaOEt in EtOH4-chloro-1-butene-Similar to KOH.
t-BuOK in t-BuOH4-chloro-1-butene-Similar to KOH and NaOEt for the first elimination.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the dehydrohalogenation of a dichlorobutane using the bases discussed.

Dehydrohalogenation of 2,3-Dichlorobutane with Alcoholic Potassium Hydroxide
  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 2,3-Dichlorobutane (0.1 mol)

    • Potassium hydroxide (0.15 mol)

    • Ethanol (100 mL)

  • Procedure:

    • Potassium hydroxide is dissolved in ethanol in the round-bottom flask with gentle warming.

    • 2,3-Dichlorobutane is added to the ethanolic KOH solution.

    • The reaction mixture is heated to reflux with constant stirring for 4 hours.

    • After cooling to room temperature, the mixture is poured into 200 mL of cold water.

    • The organic layer is separated, washed with water (2 x 50 mL), and dried over anhydrous magnesium sulfate.

    • The product mixture is analyzed by gas chromatography (GC) to determine the relative amounts of 2-chloro-2-butene and 3-chloro-1-butene.

Dehydrohalogenation of 1,2-Dichlorobutane with Potassium tert-Butoxide
  • Apparatus Setup: A 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube. The setup is maintained under a nitrogen atmosphere.

  • Reagents:

    • 1,2-Dichlorobutane (0.1 mol)

    • Potassium tert-butoxide (0.12 mol)

    • Anhydrous tert-butanol (150 mL)

  • Procedure:

    • Potassium tert-butoxide is dissolved in anhydrous tert-butanol in the reaction flask.

    • 1,2-Dichlorobutane is added dropwise from the dropping funnel to the stirred solution at room temperature over a period of 30 minutes.

    • After the addition is complete, the reaction mixture is stirred at 50°C for 3 hours.

    • The mixture is cooled, and the precipitated potassium chloride is removed by filtration.

    • The filtrate is carefully distilled to remove the tert-butanol.

    • The residue is fractionally distilled to separate the isomeric chlorobutene products.

    • Product composition is determined by GC analysis.

Logical Workflow for Base Selection

The choice of base is a critical parameter that dictates the outcome of the dehydrohalogenation reaction. The following diagram illustrates a logical workflow for selecting an appropriate base based on the desired product.

Dehydrohalogenation_Base_Selection Start Desired Product Zaitsev More Substituted Alkene (Zaitsev Product) Start->Zaitsev Internal Alkene Hofmann Less Substituted Alkene (Hofmann Product) Start->Hofmann Terminal Alkene Base_Choice1 Select Less Sterically Hindered Base Zaitsev->Base_Choice1 Base_Choice2 Select Sterically Hindered Base Hofmann->Base_Choice2 KOH_NaOEt e.g., KOH, NaOEt Base_Choice1->KOH_NaOEt tBuOK e.g., t-BuOK Base_Choice2->tBuOK Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification Reagents Mix Dichlorobutane and Base in Solvent Heating Heat to Reaction Temperature Reagents->Heating Monitoring Monitor Reaction (e.g., by TLC or GC) Heating->Monitoring Quenching Quench Reaction (e.g., with water) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Drying Agent Washing->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Analysis Analyze Products (GC, NMR) Distillation->Analysis

literature review of the applications of dichlorinated alkanes in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Dichlorinated alkanes are a class of organochlorine compounds that have found extensive applications in organic synthesis, serving as solvents, reagents, and building blocks for a wide range of molecules. Their utility stems from the presence of two chlorine atoms, which can act as leaving groups in nucleophilic substitution reactions or be involved in other transformations. This guide provides a comparative overview of the applications of common dichlorinated alkanes—dichloromethane (DCM), 1,2-dichloroethane (EDC), 1,3-dichloropropane, and 1,4-dichlorobutane—in chemical synthesis, supported by experimental data and detailed protocols.

Dichloromethane (CH₂Cl₂): The Ubiquitous Solvent and C1 Building Block

Dichloromethane, also known as methylene chloride, is a volatile, colorless liquid widely employed as a solvent in organic chemistry due to its ability to dissolve a broad spectrum of organic compounds and its relatively low boiling point (39.6 °C), which facilitates its removal from reaction mixtures.[1][2] Beyond its role as a solvent, DCM also serves as a valuable one-carbon (C1) building block in various synthetic transformations.

Applications of Dichloromethane in Synthesis
ApplicationReagents & ConditionsProductYield (%)
Wittig-type Olefination Aldehyde, PPh₃, CCl₄, in DCM1,1-dichloro-2-phenylethene78-85
Cyclopropanation Aromatic olefins, Ni aminopyridine complex, Ir photocatalyst, blue LED light, 30 °CCyclopropane derivativesHigh (e.g., 82% on gram scale)[3]
Synthesis of Bisazolylalkanes (Phase Transfer Catalysis) Imidazole, KOH, tert-butyl ammonium bromide (TBAB) in DCMdi(1H-imidazol-1-yl)methaneQuantitative[1]
Synthesis of Esters Carboxylic acids or aldehydes, TBHP, in water with DCM as C1 sourceMethylene diestersUp to >99%[4]
Experimental Protocols

Wittig-type Olefination for the Synthesis of 1,1-dichloro-2-(4-nitrophenyl)ethene

  • Reagents: 4-Nitrobenzaldehyde, Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂).

  • Procedure: A solution of triphenylphosphine (2 equivalents) in dichloromethane is prepared in a round-bottom flask. Carbon tetrachloride (2 equivalents) is added, and the mixture is stirred. To this, 4-nitrobenzaldehyde (1 equivalent) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1,1-dichloro-2-(4-nitrophenyl)ethene.

DOT Script for Wittig-type Olefination

Wittig_Olefination Aldehyde Aldehyde Betaine Intermediate Betaine Intermediate Aldehyde->Betaine Intermediate + Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Cyclization 1,1-Dichloroalkene 1,1-Dichloroalkene Oxaphosphetane->1,1-Dichloroalkene Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: General mechanism of Wittig-type olefination.

1,2-Dichloroethane (ClCH₂CH₂Cl): A Key Precursor in Polymer and Amine Synthesis

1,2-Dichloroethane (EDC) is a significant commodity chemical, primarily used in the industrial production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC).[5][6] It also serves as a reactant in the synthesis of other important chemicals like ethylenediamine.[7][8]

Industrial Synthesis of Vinyl Chloride Monomer (VCM) from 1,2-Dichloroethane

The production of VCM from EDC is a two-step process involving the thermal cracking of EDC.

  • Direct Chlorination of Ethylene: Ethylene reacts with chlorine to produce 1,2-dichloroethane. C₂H₄ + Cl₂ → C₂H₄Cl₂

  • Thermal Cracking of EDC: EDC is pyrolyzed at high temperatures (around 500 °C) to yield VCM and hydrogen chloride (HCl). C₂H₄Cl₂ → C₂H₃Cl + HCl

A more recent method involves the catalytic pyrolysis of 1,2-dichloroethane using a SAPO-34 molecular sieve catalyst containing metals like Fe, Mg, Zn, and Mn. This process operates at a lower temperature range of 280-400 °C and achieves a conversion rate of 55% with a VCM selectivity of over 98%.[9]

DOT Script for VCM Production

VCM_Production cluster_EDC_synthesis EDC Synthesis cluster_VCM_synthesis VCM Synthesis Ethylene Ethylene EDC EDC Ethylene->EDC + Chlorine Chlorine Chlorine EDC_crack 1,2-Dichloroethane VCM Vinyl Chloride Monomer EDC_crack->VCM Thermal Cracking HCl Hydrogen Chloride EDC_crack->HCl

Caption: Industrial production of VCM from ethylene.

Synthesis of Ethylenediamine

Ethylenediamine is produced by reacting 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium.[7][8] A continuous process using cuprous chloride and 2,2-bipyridine as catalysts at 120°C and 4 MPa has been reported to achieve a yield of up to 64.24%.[10]

1,3-Dichloropropane and 1,4-Dichlorobutane: Reagents for Heterocycle Synthesis

Longer-chain dichlorinated alkanes, such as 1,3-dichloropropane and 1,4-dichlorobutane, are valuable reagents for the synthesis of cyclic compounds, particularly heterocycles, which are prevalent in pharmaceuticals and natural products.

Cyclization Reactions with 1,3-Dichloropropane

1,3-Dichloropropane is used to construct four- and five-membered rings.[4][11] For instance, in the malonic ester synthesis, it can be used to form a cyclobutane ring. However, its reactivity is lower than its dibrominated counterpart, 1,3-dibromopropane, due to the poorer leaving group ability of chloride compared to bromide.[11] This often necessitates more forcing reaction conditions, such as higher temperatures or stronger bases, which can impact the overall efficiency of the synthesis.

Synthesis of Five-Membered Heterocycles with 1,4-Dichlorobutane

1,4-Dichlorobutane is a versatile precursor for the synthesis of various five-membered saturated heterocycles through double nucleophilic substitution reactions.

HeterocycleNucleophileReagents & ConditionsYield (%)
N-Benzylpyrrolidine BenzylamineK₂CO₃, H₂O, Microwave irradiation at 150°C for 20 min85[5]
Tetrahydrofuran WaterH₂SO₄ (catalyst), 170°C for 8 hours-
Tetrahydrothiophene Sodium sulfideNa₂S, Dimethylformamide (DMF), Reflux73-78[1][11]
Experimental Protocol for the Synthesis of Tetrahydrothiophene
  • Reagents: 1,4-Dichlorobutane, Sodium sulfide (60% fused chips), Dimethylformamide (DMF).

  • Procedure: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, 1,4-dichlorobutane (2.5 moles) and a solution of sodium sulfide (2.75 moles) in hot water are added simultaneously to hot DMF. The addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The product is then isolated by distillation. The crude tetrahydrothiophene is made alkaline, saturated with sodium chloride, and the organic layer is separated, dried, and purified by distillation to give tetrahydrothiophene in 73-78% yield.[11]

DOT Script for Heterocycle Synthesis from 1,4-Dichlorobutane

Heterocycle_Synthesis 1,4-Dichlorobutane 1,4-Dichlorobutane Intermediate Cl-(CH₂)₄-Nu-H 1,4-Dichlorobutane->Intermediate + Nucleophile (Intermolecular SN2) Nucleophile H-Nu-H (e.g., R-NH₂, H₂S, H₂O) Heterocycle Five-membered Heterocycle Intermediate->Heterocycle Intramolecular SN2

Caption: General pathway for five-membered heterocycle synthesis.

Alternatives to Dichlorinated Alkanes

Due to the toxicity and environmental concerns associated with many chlorinated solvents, there is a growing emphasis on developing greener alternatives.[12] Solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, are being explored as replacements for dichloromethane in various applications, including organometallic reactions.[3] Cyclopentyl methyl ether (CPME) is another promising alternative to both dichloromethane and other ether solvents, offering improved safety due to its resistance to peroxide formation.[3] For specific reactions, solvent-free conditions or the use of water as a solvent are also being investigated to minimize environmental impact.

References

Safety Operating Guide

Safe Disposal of 2,2-Dichloro-3,3-dimethylbutane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste is paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2,2-dichloro-3,3-dimethylbutane, a halogenated hydrocarbon, tailored for researchers, scientists, and drug development professionals.

As a chlorinated hydrocarbon, this compound is classified as a hazardous waste and requires specific handling and disposal protocols. Adherence to these guidelines is crucial to mitigate risks and prevent environmental contamination.

Key Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be familiar with the intrinsic hazards of this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 594-84-3[2][3][4]
Molecular Formula C₆H₁₂Cl₂[2][3][4]
Molecular Weight 155.07 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 135.7 °C at 760 mmHg[2]
Flash Point 34.8 °C[2]
Density 1.03 g/cm³[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[1]

Experimental Protocols for Safe Disposal

The proper disposal of this compound follows the established protocols for halogenated organic solvent waste. The primary method of disposal is through a licensed hazardous waste management company, which typically involves incineration at a high temperature.[6]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and/or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber). It is advisable to consult the glove manufacturer's specifications for compatibility.[7]

  • Body Protection: A chemical-resistant laboratory coat or apron. For larger quantities, consider chemical-resistant coveralls.[7]

  • Respiratory Protection: All handling of this volatile compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8]

Waste Segregation and Collection:

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]

  • Dedicated Waste Container: Use a designated, chemically compatible waste container for halogenated organic solvents. These are often made of high-density polyethylene (HDPE) or are glass bottles with a protective coating.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components in the waste stream.

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste or any other incompatible waste streams.[9]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area that has secondary containment.

Spill Response Protocol:

In the event of a spill, follow these procedures:

  • Immediate Action: Alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid. Do not use combustible materials like paper towels for initial absorption.[9]

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[9]

Disposal Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for the safe handling and disposal of this compound.

Disposal_Workflow cluster_preparation Preparation cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Fume_Hood Work in a Fume Hood PPE->Fume_Hood Waste_Container Prepare Labeled Halogenated Waste Container Fume_Hood->Waste_Container Generation Generate this compound Waste Waste_Container->Generation Collection Collect Waste in Designated Container Generation->Collection Segregation Ensure Segregation from Other Waste Streams Collection->Segregation Storage Store in Satellite Accumulation Area Segregation->Storage EHS_Pickup Arrange for EHS Pickup Storage->EHS_Pickup Final_Disposal Disposal by Licensed Facility (Incineration) EHS_Pickup->Final_Disposal Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate Assess Assess Spill Size Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

References

Personal protective equipment for handling 2,2-Dichloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,2-Dichloro-3,3-dimethylbutane. The information is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.

Hazard Summary

This compound is classified as an irritant and is harmful if ingested. It can cause significant skin and eye irritation and may lead to respiratory irritation.[1] When heated to decomposition, it can emit toxic hydrogen chloride fumes.[2]

GHS Hazard Classification [1]

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation3

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on general guidelines for handling chlorinated hydrocarbons.

Recommended Personal Protective Equipment

Body PartPPE RecommendationSpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn where there is a splash hazard.
Hands Chemical-resistant glovesButyl or Viton® gloves are recommended for handling chlorinated solvents. Neoprene may also be an option. Always check the manufacturer's glove compatibility chart.
Body Laboratory coat or chemical-resistant apron/suitA flame-retardant lab coat should be standard. For larger quantities or splash potential, a chemical-resistant apron or suit is necessary.
Respiratory Use in a certified chemical fume hoodAll work with this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify the location and functionality of emergency equipment (safety shower, eyewash station, fire extinguisher, and spill kit).

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Dispense the chemical slowly and carefully to avoid splashes and the generation of aerosols.

    • Keep the container tightly closed when not in use.

    • Avoid contact with incompatible materials, such as strong oxidizing agents and sodium hydroxide, with which it can react violently.[2]

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Post-Handling :

    • Decontaminate all equipment after use.

    • Properly label and store any unused chemical in a cool, dry, well-ventilated area away from incompatible substances.

    • Remove PPE carefully to avoid contaminating skin, and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection : Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The container must be compatible with chlorinated hydrocarbons.

  • Disposal Method : Do not dispose of this chemical down the drain. Disposal must be carried out by a licensed hazardous waste disposal facility, typically through high-temperature incineration.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling storage Secure Storage handling->storage decon Decontamination handling->decon emergency Emergency (Spill/Exposure) handling->emergency waste Waste Collection decon->waste disposal Hazardous Waste Disposal waste->disposal first_aid First Aid emergency->first_aid spill_response Spill Response emergency->spill_response first_aid->decon spill_response->waste

Caption: A flowchart illustrating the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-3,3-dimethylbutane
Reactant of Route 2
2,2-Dichloro-3,3-dimethylbutane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.